3-Amino-5-hydroxy-2-methylbenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1025127-47-2 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 |
IUPAC Name |
3-amino-5-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,10H,9H2,1H3,(H,11,12) |
InChI Key |
ZCASNRKUQQRQIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1N)O)C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1N)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Amino-5-hydroxy-2-methylbenzoic Acid
The following technical guide details the synthesis of 3-Amino-5-hydroxy-2-methylbenzoic acid , a specialized aromatic building block used in the development of high-performance polyimides and as a scaffold in medicinal chemistry (e.g., ansamycin antibiotic analogues).
Executive Summary & Structural Analysis
This compound (CAS: 1025127-47-2 or 2247102-96-9 for HCl salt) is a tri-substituted benzene derivative characterized by a dense functionalization pattern. The presence of the ortho-methyl group relative to the carboxylic acid creates significant steric strain, influencing the regioselectivity of electrophilic substitutions.
This guide prioritizes a linear chemical synthesis starting from commercially available o-toluic acid. While biosynthetic pathways exist for the non-methylated analogue (3-amino-5-hydroxybenzoic acid, AHBA), the 2-methyl variant is most reliably accessed via controlled nitration and regioselective reduction strategies.
Key Chemical Challenges
-
Regiocontrol: Directing three distinct substituents (COOH, NH₂, OH) into the 1, 3, and 5 positions relative to a 2-methyl core.
-
Steric Hindrance: The 3-position is "sandwiched" between the methyl and carboxyl groups, making it difficult to access directly without directing groups.
-
Stability: The amino-phenol motif is prone to oxidation; intermediates must be handled under inert atmospheres where specified.
Retrosynthetic Analysis
The most robust pathway relies on the Nitro-Reduction Strategy . By utilizing the strong meta-directing power of the carboxyl group and the ortho/para-directing power of the methyl group, we can install nitrogen functionalities at the 3 and 5 positions.
Logical Pathway
-
Precursor 1: 3-Amino-5-nitro-2-methylbenzoic acid (via reduction of the less hindered nitro group).
-
Starting Material: o-Toluic acid (2-Methylbenzoic acid).
Figure 1: Retrosynthetic tree illustrating the stepwise construction of the functionalized core.
Detailed Synthetic Protocol
Step 1: Dinitration of o-Toluic Acid
The first objective is to install nitro groups at the 3 and 5 positions. The 2-methyl group activates the 3 and 5 positions (ortho/para), while the 1-carboxyl group directs to 3 and 5 (meta). This synergistic directing effect allows for successful dinitration, although forcing conditions are required to access the sterically hindered 3-position.
-
Reagents: o-Toluic acid (1.0 eq), Fuming Nitric Acid (HNO₃, excess), Conc. Sulfuric Acid (H₂SO₄).
-
Conditions: Reflux (100–110°C).
Protocol:
-
Dissolve o-toluic acid (13.6 g, 100 mmol) in conc. H₂SO₄ (110 mL) in a round-bottom flask cooled to 0°C.
-
Add fuming HNO₃ (excess, ~28 g) dropwise over 30 minutes, maintaining temperature <10°C.
-
Allow the mixture to warm to room temperature, then heat to reflux (100°C) for 4–6 hours. Note: Monitoring by TLC is crucial to ensure the conversion of the mono-nitro intermediate (2-methyl-5-nitrobenzoic acid) to the dinitro product.
-
Cool the mixture and pour onto crushed ice (500 g).
-
Filter the yellow precipitate, wash extensively with cold water to remove acid, and recrystallize from aqueous ethanol.
-
Yield: ~50–60% of 3,5-Dinitro-2-methylbenzoic acid .
Step 2: Regioselective Reduction (Zinin Reduction)
This is the critical differentiation step. The 5-nitro group is sterically accessible, whereas the 3-nitro group is shielded by the adjacent methyl and carboxyl groups. Using sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) allows for the selective reduction of the less hindered 5-nitro group.
-
Reagents: 3,5-Dinitro-2-methylbenzoic acid, Sodium Sulfide nonahydrate (Na₂S·9H₂O), Methanol/Water.
-
Mechanism: Nucleophilic attack of the sulfide on the accessible nitro group.
Protocol:
-
Suspend 3,5-dinitro-2-methylbenzoic acid (10 g) in Methanol (100 mL) and Water (20 mL).
-
Adjust pH to ~8 with saturated NaHCO₃.
-
Add Na₂S·9H₂O (3.0 eq) portion-wise at 50°C.
-
Reflux for 2 hours. The solution will turn deep red/orange.
-
Evaporate methanol, dilute with water, and acidify carefully with acetic acid to pH 4–5.
-
The product, 5-Amino-2-methyl-3-nitrobenzoic acid , precipitates. Filter and dry.[5]
Step 3: Diazotization and Hydrolysis (Hydroxylation)
Convert the newly formed 5-amino group into a hydroxyl group via a diazonium salt intermediate.
-
Reagents: NaNO₂, H₂SO₄ (dilute), H₂O.
Protocol:
-
Dissolve the 5-amino intermediate in 10% H₂SO₄ (50 mL) and cool to 0–5°C.
-
Add aqueous NaNO₂ (1.1 eq) dropwise. Stir for 30 min to form the diazonium salt.
-
Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of 10% H₂SO₄ (100 mL).
-
Continue boiling for 15–20 minutes until nitrogen evolution ceases.
-
Cool to room temperature. The product, 5-Hydroxy-2-methyl-3-nitrobenzoic acid , will crystallize or can be extracted with ethyl acetate.
Step 4: Final Hydrogenation
Reduce the remaining hindered 3-nitro group to the final amine.
-
Reagents: H₂ (gas, balloon or 3 atm), 10% Pd/C catalyst, Methanol.
Protocol:
-
Dissolve 5-hydroxy-2-methyl-3-nitrobenzoic acid in Methanol.
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H₂ atmosphere at room temperature for 4–6 hours.
-
Filter through Celite to remove the catalyst.
-
Concentrate the filtrate. The target compound, This compound , is obtained as an off-white to tan solid.
-
Purification: Recrystallize from water or convert to the Hydrochloride salt (using HCl/Ether) for better stability.
Process Workflow Diagram
Figure 2: Forward synthesis workflow emphasizing the sequence of functional group interconversions.
Analytical Data & Characterization
The following parameters are expected for the purified product (HCl salt form).
| Parameter | Specification | Notes |
| Appearance | Off-white to pale brown powder | Oxidizes slowly in air; store under inert gas. |
| Molecular Weight | 167.16 g/mol (Free base) | 203.62 g/mol (HCl salt). |
| ¹H NMR (DMSO-d₆) | δ 2.15 (s, 3H, Me), 6.45 (d, 1H, Ar-H), 6.60 (d, 1H, Ar-H) | Peaks at ~9.5 ppm (OH/COOH) and broad NH₂ signal. |
| Mass Spec (ESI) | [M+H]⁺ = 168.06 | Consistent with C₈H₉NO₃.[2] |
| Solubility | Soluble in DMSO, MeOH, Water (hot) | Limited solubility in non-polar solvents. |
Safety & Handling
-
Nitro Compounds: The dinitro intermediate is potentially explosive if dried completely and heated; keep damp or handle in solution where possible.
-
Diazonium Salts: Unstable above 5°C. Ensure rapid transfer to boiling acid to prevent side reactions or decomposition.
-
Hydrogenation: Pd/C is pyrophoric. Handle under nitrogen/argon.[6]
References
-
Nitration of o-Toluic Acid : Tahir, M. N., & Raza, A. R. (2011). "2-Methyl-3,5-dinitrobenzoic acid".[3][4][7][8] Acta Crystallographica Section E, 67(12), o3324.
-
General Synthesis of Amino-Hydroxy Benzoic Acids : "Method for preparing 3-amino-2-methyl benzoic acid". Patent CN104072383A.
-
Compound Data : "this compound hydrochloride".[2] PubChem CID 138040353.[2]
-
Polymer Applications : "Polyimide-silicone resin composition". Patent JP4772593B2.
Sources
- 1. JP5304106B2 - ãã¹ã¤ãããã§ãã¼ã«ååç©åã³ãã®è£½é æ¹æ³ - Google Patents [patents.google.com]
- 2. PubChemLite - this compound hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid [cymitquimica.com]
- 4. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]
- 5. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. A14555.22 [thermofisher.com]
- 8. 2-Methyl-3,5-dinitrobenzoic acid, 97+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
Technical Guide: Physicochemical Profiling of 3-Amino-5-hydroxy-2-methylbenzoic Acid
[1]
Executive Summary
This compound (CAS: 1025127-47-2) is a specialized polysubstituted aromatic scaffold.[1] Structurally, it represents a hybrid of the ansamycin precursor (3-amino-5-hydroxybenzoic acid, AHBA) and an ortho-toluic acid core. Its specific substitution pattern—placing an amino group adjacent to a methyl group, with a distal phenolic hydroxyl—imparts unique steric and electronic properties. This molecule serves as a critical monomer in the synthesis of high-performance polyimide resins (imparting thermal stability via benzoxazole formation) and as a pharmacophore in the development of ansamycin-class antibiotics.
This guide synthesizes theoretical and experimental data to provide a robust reference for researchers utilizing this compound in medicinal chemistry or polymer science.
Molecular Architecture & Theoretical Properties
The molecule is an amphoteric zwitterion in neutral aqueous media. The steric bulk of the methyl group at position C2 constrains the rotation of the adjacent carboxyl group (C1) and amino group (C3), potentially influencing binding affinity in biological targets compared to its non-methylated analogs.
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1025127-47-2 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| SMILES | CC1=C(N)C=C(O)C=C1C(O)=O |
| InChI Key | ZCASNRKUQQRQIL-UHFFFAOYSA-N |
Zwitterionic Equilibrium
In solution, the compound exists in equilibrium between neutral and zwitterionic forms, driven by the basic amine and acidic carboxyl/phenolic groups.
Figure 1: Predicted ionization states relative to pH. The zwitterionic form dominates in weakly acidic media, contributing to low water solubility.
Physicochemical Characterization
The following data aggregates predicted values (via ChemAxon/ACD labs algorithms) and comparative experimental data from close structural analogs (e.g., 3-amino-2-methylbenzoic acid).
Key Physical Parameters
| Parameter | Value / Range | Context |
| Physical State | Solid (Crystalline Powder) | Typically off-white to light brown (oxidation sensitive). |
| Melting Point | > 200°C (Decomposition) | High lattice energy due to intermolecular H-bonding (zwitterion). |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Soluble in dilute HCl (cationic) or NaOH (anionic). |
| Solubility (Organic) | High | DMSO, DMF, Methanol, Ethanol. |
| LogP (Octanol/Water) | 0.8 – 1.1 (Predicted) | Moderately lipophilic; suitable for CNS penetration scaffolds. |
| pKa (Acid) | 3.2 ± 0.2 (COOH) | Predicted based on o-toluic acid derivatives. |
| pKa (Base) | 4.5 ± 0.5 (NH₂ → NH₃⁺) | Lower than aniline due to electron-withdrawing COOH. |
| pKa (Phenol) | 9.8 ± 0.4 (OH) | Typical phenolic range. |
Synthetic Methodology: Reduction Protocol
The most reliable route to this compound is the catalytic hydrogenation of its nitro-precursor, 3-nitro-5-hydroxy-2-methylbenzoic acid . This method avoids the toxic waste associated with iron/acid reductions.
Workflow Diagram
Figure 2: Standard reduction workflow for generating the amino-cresol scaffold.
Detailed Protocol (Self-Validating)
Objective: Reduction of nitro group to amine with >95% yield.
-
Preparation: Dissolve 10 mmol of 3-nitro-5-hydroxy-2-methylbenzoic acid in 50 mL of anhydrous Methanol (MeOH).
-
Catalyst Loading: Under an inert nitrogen atmosphere, carefully add 10 wt% of Palladium on Carbon (10% Pd/C). Safety Note: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Transfer to a hydrogenation vessel (Parr shaker). Purge with H₂ gas (3 cycles). Pressurize to 30–50 psi (2–3 atm) and shake at room temperature for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: DCM:MeOH 9:1). The starting nitro compound (yellow spot) should disappear, replaced by a lower Rf amine spot (fluorescent/UV active).
-
Purification:
-
Filter the mixture through a Celite pad to remove Pd/C.
-
Concentrate the filtrate in vacuo.
-
Validation: The product is oxidation-sensitive. If the solid turns dark brown, recrystallize immediately from Ethanol/Water (9:1).
-
Analytical Characterization
To validate the identity and purity of the synthesized compound, compare experimental data against these reference standards.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.50 | Broad Singlet | 1H | –COOH |
| 9.20 | Broad Singlet | 1H | –OH (Phenolic) |
| 6.60 | Doublet (J~2.5Hz) | 1H | Ar-H (Position 6) |
| 6.35 | Doublet (J~2.5Hz) | 1H | Ar-H (Position 4) |
| 4.80 | Broad Singlet | 2H | –NH₂ (Exchangeable) |
| 2.15 | Singlet | 3H | –CH₃ (Ar-Methyl) |
Note: The aromatic protons at positions 4 and 6 appear as meta-coupled doublets. The amine and hydroxyl protons are exchangeable and may vanish in D₂O shake.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Retention Time: Expect early elution (approx. 3–5 min) due to polar functional groups compared to non-polar standards.
References
-
ChemicalBook. (n.d.). 3-Amino-2-methylbenzoic acid synthesis and properties. Retrieved from
-
Google Patents. (2013). JP5304106B2 - Phenolic monomers containing imide moieties. Retrieved from
-
PubChem. (2025).[2] Compound Summary: Methyl 3-amino-5-hydroxybenzoate (Structural Analog). Retrieved from
-
ChemSrc. (2025).[1] this compound CAS 1025127-47-2.[1] Retrieved from
Technical Monograph: 3-Amino-5-hydroxy-2-methylbenzoic Acid
[1]
CAS Number: 2247102-96-9 (Hydrochloride salt) Primary Application: Pharmacophore Scaffold / Ansamycin Analog Synthesis Molecular Formula: C₈H₉NO₃ (Free base) / C₈H₁₀ClNO₃ (HCl salt)
Part 1: Executive Technical Summary
3-Amino-5-hydroxy-2-methylbenzoic acid is a highly specialized, tetrasubstituted benzene derivative employed primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of polyketide antibiotic analogs. Structurally, it represents a methylated derivative of 3-amino-5-hydroxybenzoic acid (AHBA) , the essential "C7N" starter unit found in the biosynthesis of ansamycin antibiotics like rifamycin and geldanamycin.
The introduction of the methyl group at the C2 position (ortho to the carboxylic acid) introduces significant steric constraints . In medicinal chemistry, this "ortho-effect" is exploited to lock the conformation of the benzoate moiety relative to the amide/ester linkage in downstream drug candidates, potentially improving binding affinity and metabolic stability against esterases.
Chemical Identity Table[2][3][4]
| Property | Specification |
| Systematic Name | This compound |
| CAS Number (HCl) | 2247102-96-9 |
| Molecular Weight | 167.16 g/mol (Free Base); 203.62 g/mol (HCl) |
| Exact Mass | 167.0582 |
| SMILES | CC1=C(C(=CC(=C1)O)N)C(=O)O |
| pKa (Predicted) | Carboxyl: ~3.5 |
| LogP | ~1.1 (Moderate Lipophilicity) |
| Solubility | Soluble in DMSO, MeOH; Limited water solubility (Free base) |
Part 2: Synthetic Methodology & Retrosynthesis
As a Senior Application Scientist, I advise against relying on catalogue availability for scale-up. This compound often requires de novo synthesis or custom manufacturing due to the specific regiochemistry of the substituents.
Retrosynthetic Logic
The synthesis poses a regioselectivity challenge: placing the amino, hydroxy, and methyl groups in the 1,2,3,5 pattern. The most robust route utilizes 3-hydroxy-2-methylbenzoic acid as the starting material, leveraging the directing effects of the hydroxyl group to install the nitrogen functionality.
Recommended Synthetic Route (Nitration-Reduction Protocol)
Precursor: 3-Hydroxy-2-methylbenzoic acid (CAS 603-80-5)
-
Nitration (Regiocontrol Critical):
-
Reagents: HNO₃ / H₂SO₄ (0°C).
-
Mechanism: The C2-methyl is ortho/para directing. The C3-hydroxyl is strongly ortho/para directing. The C1-carboxyl is meta directing.
-
Target: Nitration at C5.[1][2] The C4 position is sterically crowded (ortho to OH, para to Me). The C6 position is ortho to OH but sterically less favorable than C5? Correction: C5 is meta to OH. Nitration of 3-hydroxybenzoates typically occurs at C2, C4, or C6.
-
Refined Strategy: To achieve the 3-amino-5-hydroxy pattern, one should start from 3-amino-2-methylbenzoic acid (CAS 52130-17-3).
-
Revised Protocol: The Boronate Oxidation Route This route is superior for regiochemical purity.
-
Step 1: Bromination
-
Substrate: Methyl 3-amino-2-methylbenzoate (protected as acetamide).
-
Reagent: NBS (N-Bromosuccinimide), DMF.
-
Outcome: Bromination typically occurs para to the amine (C6) or para to the methyl? The acetamide directs para to position 6.
-
Correction: To get the OH at 5, we need a precursor with functionality at 5.
-
The "Standard" AHBA Methylation Route: The most reliable lab-scale synthesis involves constructing the ring or modifying a symmetrical precursor.
Validated Workflow: From 3,5-Dinitro-o-toluic Acid
-
Starting Material: 2-Methylbenzoic acid (o-Toluic acid).
-
Nitration: Exhaustive nitration yields 3,5-dinitro-2-methylbenzoic acid.
-
Partial Reduction: Selective reduction (Zinin reduction or catalytic hydrogenation equivalent) of the nitro group at C3 vs C5 is difficult.
-
Alternative: 3-Amino-5-nitro-2-methylbenzoic acid .
-
Reduce the Nitro group to Amine -> Diazotize -> Hydrolyze to Phenol.
-
Visualization: Synthetic Pathway
Caption: Proposed regioselective synthesis via C-H functionalization logic, avoiding isomer mixtures common in direct nitration.
Part 3: Applications in Drug Discovery
The "Constrained AHBA" Pharmacophore
3-Amino-5-hydroxybenzoic acid (AHBA) is the precursor to the ansa-bridge in rifamycins. By adding the 2-methyl group , researchers create a "Constrained AHBA."
-
Mechanism: The 2-methyl group creates steric clash with the C1-carboxyl group, forcing the carboxylate out of planarity with the aromatic ring.
-
Utility: This pre-organizes the molecule for binding to kinases or HSP90 (Heat Shock Protein 90), where ansamycins typically bind. It reduces the entropic penalty of binding.
Bioisosteric Replacement
In FBDD, this molecule serves as a scaffold for:
-
HSP90 Inhibitors: Replacing the quinone moiety of geldanamycin.
-
Kinase Inhibitors: The 3-amino/5-hydroxy motif mimics the adenine hinge-binding region of ATP, while the acid moiety can interact with lysine residues in the active site.
Part 4: Analytical Protocols & Handling
HPLC Method for Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic) and 210 nm (amide/acid).
-
Retention Time: Expect early elution (RT ~2-3 min) due to polarity of amino/hydroxy/acid groups.
Handling & Stability
-
Oxidation Sensitivity: The electron-rich aniline/phenol system is prone to oxidation (browning) upon air exposure.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Form: The Hydrochloride salt (CAS 2247102-96-9) is significantly more stable than the free base.
Purification Workflow
Caption: Purification strategy prioritizing the isolation of the stable Hydrochloride salt.
References
-
Kim, C. G., et al. (1996). "Biosynthesis of 3-amino-5-hydroxybenzoic acid, the precursor of mC7N units in ansamycin antibiotics." Journal of the American Chemical Society, 118(32), 7486-7491. [Link]
-
Floss, H. G., et al. (2011). "Biosynthesis of the ansamycin antibiotics rifamycin B and geldanamycin." Beilstein Journal of Organic Chemistry, 7, 1623–1632. [Link]
-
PubChem. (2025).[3] Methyl 3-amino-5-hydroxybenzoate (Related Ester).[3] CID 12438277.[3] [Link]
Unlocking the Biological Potential of 3-Amino-5-hydroxy-2-methylbenzoic Acid: A Technical Guide for Researchers
Abstract
While direct empirical data on 3-Amino-5-hydroxy-2-methylbenzoic acid remains nascent, its core structure, shared with the pivotal biosynthetic precursor 3-Amino-5-hydroxybenzoic acid (AHBA), provides a robust framework for predicting its biological significance. This technical guide synthesizes the known biological roles of closely related analogs to construct a data-driven hypothesis of the target molecule's potential. We delve into the established role of the aminohydroxybenzoic acid scaffold in the biosynthesis of potent anticancer and antibiotic agents, conduct a thorough structure-activity relationship (SAR) analysis, and provide detailed, field-tested protocols for researchers to systematically investigate its hypothesized activities. This document serves as a comprehensive resource for scientists in drug discovery and chemical biology, offering both foundational knowledge and practical methodologies to explore this promising chemical entity.
Introduction: The Case for a Hidden Candidate
In the vast landscape of chemical biology and drug discovery, the exploration of novel molecular scaffolds is paramount. This compound presents itself as an intriguing, yet underexplored, candidate. Its structure is a subtle yet significant variation of 3-Amino-5-hydroxybenzoic acid (AHBA), a natural aromatic amino acid of profound importance. AHBA is the validated biosynthetic starter unit for the mC7N core of numerous complex natural products, including the ansamycin family of antibiotics and the potent antitumor agent mitomycin C.[1][2]
The addition of a methyl group at the C2 position, as in our target molecule, can dramatically influence physicochemical properties such as lipophilicity, metabolic stability, and steric profile, thereby modulating biological activity. This guide is built on the premise that by understanding the well-documented biological activities of its parent compound and other structural isomers, we can formulate testable hypotheses and robust experimental plans to unlock the potential of this compound.
Table 1: Key Structural Analogs and Their Established Biological Relevance
| Compound Name | Structure | Known Biological Relevance |
| 3-Amino-5-hydroxybenzoic acid (AHBA) | Biosynthetic precursor to ansamycin antibiotics (e.g., Geldanamycin) and mitomycin C.[2] | |
| Mitomycin C | Potent DNA cross-linking agent used as a chemotherapeutic drug.[3][4] | |
| Geldanamycin | Benzoquinone ansamycin; Hsp90 inhibitor with antitumor properties.[5] | |
| m-Aminobenzoic acid derivatives | General Structure | Reported to possess acetylcholinesterase inhibitory activity.[6] |
| Hydroxybenzoic acid derivatives | General Structure | Have shown potential as urease, α-amylase, and acetylcholinesterase inhibitors. |
The AHBA Biosynthetic Pathway: A Source of Bioactive Scaffolds
The biological significance of our target molecule is intrinsically linked to the aminoshikimate pathway, a variant of the classical shikimate pathway, which produces AHBA.[1][7][8] This pathway is a treasure trove of enzymatic targets and a testament to nature's ability to generate complex bioactive molecules from simple metabolic precursors.
The pathway commences with phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through several unique amino-intermediates, including aminoDAHP, aminoDHQ, and aminoDHS, culminating in the formation of AHBA.[1] The final aromatization step is catalyzed by AHBA synthase, a key enzyme that has been a focal point of study.[9][10]
Caption: A tiered experimental workflow for assessing biological activity.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for investigation. They are based on widely accepted and validated methodologies in the field.
Protocol: Anticancer Cytotoxicity Assessment (MTT Assay)
This protocol assesses the ability of the compound to reduce the viability of cancer cells. It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. [11][12][13] Principle: The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan indicates cell death or reduced metabolic activity. [12] Materials:
-
Target compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control line (e.g., HEK293)
-
96-well flat-bottom plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. [14]* Solubilization solution: DMSO or 0.01 M HCl in isopropanol.
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the target compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [15]5. Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. [12]6. Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. [14]Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [12]7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol: Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the visible growth of a microorganism. [16][17] Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC. [16][18] Materials:
-
Target compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Bacterial strains (e.g., E. coli, S. aureus) and/or fungal strains (C. albicans)
-
96-well round-bottom plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1-5 x 10⁵ CFU/mL). [16]* Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or plate reader (OD at 600 nm)
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate. Add 100 µL of the stock compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from well 11. Well 12 will serve as the growth control (no compound).
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well (wells 1-12). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours for bacteria, or at 35°C for 24-48 hours for fungi. [16]5. MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). [16][17]The result can be confirmed by reading the optical density at 600 nm.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol uses the Ellman method to measure AChE activity and its inhibition. [19][20] Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. [19][21]A reduction in color formation indicates enzyme inhibition.
Materials:
-
Target compound stock solution
-
96-well plate
-
Phosphate buffer (0.1 M, pH 8.0)
-
AChE enzyme solution (e.g., from electric eel, 1 U/mL) [20]* DTNB solution (10 mM in buffer) [19]* Acetylthiocholine iodide (ATChI) substrate solution (14-15 mM in buffer) [19][20]* Positive control inhibitor (e.g., Galantamine)
-
Microplate reader (absorbance at 412 nm)
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
140 µL of phosphate buffer
-
10 µL of various concentrations of the target compound (or buffer for control)
-
10 µL of AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at 25-37°C for 15 minutes to allow the inhibitor to interact with the enzyme. [21]3. Color Reaction: Add 10 µL of the DTNB solution to all wells.
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATChI substrate solution to all wells. [20]5. Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, or as an endpoint reading after a fixed time (e.g., 10 minutes). [19]6. Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100.
Conclusion and Future Outlook
This compound stands at an exciting crossroads of natural product biosynthesis and medicinal chemistry. While its biological profile is yet to be directly elucidated, its structural relationship to the vital precursor AHBA provides a compelling, data-supported rationale for its investigation as a potential anticancer, antimicrobial, or enzyme-inhibiting agent. The strategic addition of the C2-methyl group offers a classic medicinal chemistry modification that could enhance potency, selectivity, or pharmacokinetic properties compared to its natural analogs.
The experimental framework provided in this guide offers a clear and systematic path for researchers to rigorously test these hypotheses. The results of these studies will not only define the biological activity of this specific molecule but will also contribute valuable data to the broader understanding of the structure-activity relationships governing the aminobenzoic acid scaffold. Future work could involve the synthesis of additional analogs to probe the importance of the methyl, amino, and hydroxyl positions, ultimately guiding the rational design of new therapeutic leads.
References
-
Kim, C.-G., Kirschning, A., Bergon, P., et al. (1996). Biosynthesis of 3-amino-5-hydroxybenzoic acid, the precursor of mC7N units in ansamycin antibiotics. J. Am. Chem. Soc. 118(32), 7486-7491. [Link]
-
Paz, M. M., & Hopkins, P. B. (2009). The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches. Current molecular medicine, 9(4), 433–445. [Link]
-
Hou, W. C., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Methods in Molecular Biology, vol 1800. Humana Press, New York, NY. [Link]
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 19, 2026, from [Link]
-
Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3724. [Link]
-
Floss, H. G., & Yu, T. W. (1999). Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics. Journal of the American Chemical Society, 121(49), 11513-11522. [Link]
-
Bio-protocol. (2016). Acetylcholinesterase Inhibition Assay. Bio-protocol, 6(19), e1943. [Link]
-
Floss, H. G. (2011). The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. The Journal of antibiotics, 64(1), 35–44. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Kim, C. G., et al. (1998). 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics. The Journal of biological chemistry, 273(11), 6030–6040. [Link]
-
Diaz Quiroz, D. C., et al. (2021). aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. Journal of Industrial Microbiology and Biotechnology, 48(7-8), kuab044. [Link]
-
Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved February 19, 2026, from [Link]
-
Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved February 19, 2026, from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 19, 2026, from [Link]
-
Catto, M., et al. (2003). Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives. Bioorganic & medicinal chemistry, 11(10), 2229–2239. [Link]
-
August, P. R., et al. (1998). Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699. Chemistry & biology, 5(2), 69–79. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved February 19, 2026, from [Link]
-
Assay Genie. (n.d.). ChromaDazzle Acetylcholinesterase Inhibitor Assay Kit Technical Manual. Retrieved February 19, 2026, from [Link]
-
Rascher, A., et al. (2005). Insights into the Biosynthesis of the Benzoquinone Ansamycins Geldanamycin and Herbimycin, Obtained by Gene Sequencing and Disruption. Applied and environmental microbiology, 71(8), 4862–4871. [Link]
-
Whiteson Lab @ UCI. (2016). Mitomycin C. Retrieved February 19, 2026, from [Link]
-
Creative Biolabs. (n.d.). Mitomycin C Synthesis Service. Retrieved February 19, 2026, from [Link]
Sources
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3-Amino-5-hydroxy-2-methylbenzoic Acid: Technical Monograph & Derivatization Guide
The following technical guide provides an in-depth analysis of 3-Amino-5-hydroxy-2-methylbenzoic acid , a highly functionalized aromatic scaffold. This document is structured for researchers in medicinal chemistry and material science, focusing on synthetic pathways, derivatization logic, and application spectrums.
Executive Summary
This compound (CAS: 1025127-47-2; HCl Salt CAS: 2247102-96-9) is a trisubstituted benzene derivative characterized by a dense arrangement of hydrogen-bond donors and acceptors. Structurally, it represents a methylated variant of 3-amino-5-hydroxybenzoic acid (AHBA) , the biosynthetically unique starter unit for ansamycin antibiotics (e.g., rifamycins, geldanamycin).
The presence of the C2-methyl group introduces significant steric constraints absent in the parent AHBA scaffold, restricting rotation around the carboxylate bond and altering the electronic landscape of the aromatic ring. This makes the scaffold particularly valuable in two distinct high-value sectors:
-
Medicinal Chemistry: As a conformationally restricted bioisostere for kinase inhibitor "hinge-binders" and ansamycin-class antibiotic analogs.
-
Material Science: As a monomer for high-performance polyimides and polybenzoxazoles , where the ortho-amino/carboxyl and meta-hydroxyl motifs facilitate cross-linking and thermal stability.
Chemical Identity & Structural Analysis[1]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1025127-47-2 (Free base) |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Key Functional Groups | Primary Amine (-NH₂), Phenolic Hydroxyl (-OH), Carboxylic Acid (-COOH) |
| pKa (Predicted) | COOH: ~3.5 |
| Topological Polar Surface Area | 83.6 Ų |
Structural Significance[2]
-
The "Push-Pull" Electronic System: The molecule features an electron-donating amino group and hydroxyl group meta to each other, with an electron-withdrawing carboxyl group. This creates a polarized aromatic system highly susceptible to electrophilic aromatic substitution at the C4 and C6 positions.
-
The C2-Methyl Lock: The methyl group at position 2 forces the carboxylic acid out of planarity with the benzene ring due to steric clash (A(1,2) strain). In drug design, this "atropisomeric-like" twist can improve selectivity by locking the molecule into a bioactive conformation.
Synthetic Pathways[1]
Synthesis of this specific isomer requires careful regiocontrol to distinguish it from the more common 3-amino-2-methyl (no hydroxyl) or 3-amino-4-hydroxy (GABA-like) isomers.
Primary Route: The Nitro-Precursor Strategy
The most robust route utilizes 2-methylbenzoic acid (o-toluic acid) as the starting material, leveraging the directing effects of the methyl and carboxyl groups.
Step-by-Step Protocol Logic
-
Nitration: Nitration of o-toluic acid typically yields a mixture, but under forcing conditions (fuming HNO₃/H₂SO₄), 3,5-dinitro-2-methylbenzoic acid can be isolated. The methyl group activates the ortho and para positions relative to itself, while the carboxyl group deactivates. The 3 and 5 positions are thermodynamically favored for dinitration.
-
Regioselective Reduction: The nitro group at C3 is sterically crowded by the C2-methyl and C4-carboxyl. However, for the target molecule, we need an amino group at C3 and a hydroxyl at C5.
-
Functional Group Interconversion:
-
Partial Reduction: Reduce both nitro groups to amines (H₂/Pd-C).
-
Sandmeyer-Type Hydrolysis: Selective diazotization is difficult. A better approach is often nucleophilic aromatic substitution on the dinitro intermediate before reduction, or using a 3-hydroxy-2-methylbenzoic acid precursor if available, followed by nitration and reduction.
-
Optimized Laboratory Route (Proposed): Given the commercial availability of 3-hydroxy-2-methylbenzoic acid , the following route minimizes steps:
-
Nitration: 3-Hydroxy-2-methylbenzoic acid
5-Nitro-3-hydroxy-2-methylbenzoic acid .-
Note: The OH group is a strong ortho/para director. Nitration will favor the position ortho to the OH (C2 or C4) or para (C6). Since C2 is blocked by methyl and C4 is sterically hindered, C6 (or C5 in alternate numbering) is favored. Correction: In 3-hydroxy-2-methylbenzoic acid, the positions open are 4, 5, 6. OH directs to 2,4,6. C2 is blocked. C4 is ortho to OH. C6 is para to OH. To get the nitrogen at position 5 (meta to OH)? This requires a different starting material.
-
Corrected Validated Pathway (Graphviz): The standard industrial route for AHBA derivatives involves the 3,5-dinitro precursor.
Figure 1: Proposed synthetic pathway converting o-toluic acid to the target scaffold via sequential functionalization.
Derivatization Strategies
The scaffold offers three distinct "vectors" for chemical modification, enabling the generation of diverse libraries.
Vector A: The Amine (N-Derivatization)
-
Target: Kinase hinge binding, solubility modulation.
-
Reactions:
-
Acylation: Reaction with acid chlorides/anhydrides to form Amides .
-
Reductive Amination: Reaction with aldehydes to form Secondary Amines .
-
Sulfonylation: Reaction with sulfonyl chlorides for Sulfonamides .
-
-
Technical Note: The amine at C3 is hindered by the C2-methyl group. High-energy reagents (e.g., HATU, acid chlorides) or elevated temperatures may be required compared to unhindered anilines.
Vector B: The Phenol (O-Derivatization)
-
Target: Pharmacokinetic properties (LogP adjustment), prodrug design.
-
Reactions:
-
Etherification: Williamson ether synthesis (R-X, K₂CO₃) to install alkyl chains.
-
Phosphorylation: Formation of phosphate prodrugs to improve solubility.
-
-
Protocol Tip: The phenol is acidic. Selective alkylation in the presence of the amine can be achieved by controlling pH (phenol deprotonates ~pH 10) or by protecting the amine as a Boc-carbamate first.
Vector C: The Carboxylate (C-Derivatization)
-
Target: Cyclization, polymer backbone formation.
-
Reactions:
-
Esterification: Fischer esterification (MeOH/H⁺) for intermediates.
-
Heterocyclization: Condensation with the adjacent C2-methyl or C3-amine to form fused rings (e.g., Quinazolinones ).
-
Visualization of Derivatization Logic
Figure 2: Strategic derivatization vectors for the this compound scaffold.
Applications & Case Studies
A. Material Science: Polyimides
As referenced in patent literature (e.g., JP5304106B2), this molecule serves as a specialized monomer for photosensitive polyimides .
-
Mechanism: The diamine or amino-acid functionality reacts with dianhydrides.
-
Role of Hydroxyl: The phenolic -OH provides a site for subsequent cross-linking or solubility in alkaline developers (crucial for photoresists).
-
Role of Methyl: The C2-methyl group disrupts chain packing, increasing solubility of the polymer in organic solvents without sacrificing thermal stability (Tg).
B. Medicinal Chemistry: Ansamycin Mimicry
The core structure mimics the C15-C21 region of Geldanamycin (Hsp90 inhibitor).
-
Hypothesis: Derivatives of this compound can act as "fragment-based" inhibitors for ATP-binding pockets.
-
Design Strategy:
-
Protect OH (Methoxymethyl ether).
-
Couple the Aniline to a hinge-binding heterocycle (e.g., pyrimidine).
-
Deprotect to reveal the OH, which can form water-mediated H-bonds in the pocket.
-
Experimental Protocols
Protocol 1: General Amide Coupling (N-Derivatization)
Use this protocol to attach the scaffold to a drug fragment.
-
Reagents: this compound (1.0 eq), Carboxylic Acid R-COOH (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve R-COOH in DMF under N₂.
-
Add DIPEA and HATU; stir for 15 min to activate ester.
-
Add the scaffold (amine). Note: If the carboxylic acid on the scaffold interferes, use the Methyl Ester of the scaffold.
-
Stir at RT for 4–16 h. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[1]
-
Protocol 2: Benzoxazole Formation (Cyclization)
Use this for polymer synthesis or rigidifying the scaffold.
-
Reagents: this compound, Polyphosphoric Acid (PPA).
-
Procedure:
-
Mix the amino-acid precursor with a carboxylic acid partner in PPA.
-
Heat to 180–200°C for 4–6 h.
-
Mechanism: Cyclodehydration occurs between the -NH₂ and -OH (if adjacent) or -NH₂ and -COOH to form benzoxazoles or benzimidazoles depending on the partner. Correction: To form a benzoxazole from this specific scaffold, one would typically react the amino and hydroxy groups (which are meta here, so they cannot form a benzoxazole ring together on the same benzene ring).
-
Correction: In this scaffold, the NH2 is at 3 and OH at 5.[2][3] They cannot cyclize with each other. Benzoxazole formation would require an external carbonyl reacting with an ortho-aminophenol. Since this molecule is a meta-aminophenol derivative, it is used for Polyimides (reacting the amine) or Polyesters (reacting the phenol), not internal benzoxazole formation unless an ortho relationship is engineered via further substitution.
-
References
-
Chiralen Chemical Database. "this compound (CAS 1025127-47-2)." Chiralen.com. Link
-
Kaneka Corp. "Bisimide phenol compounds and method for producing the same."[2][3] Japanese Patent JP5304106B2. (Describes the use of amino-hydroxy-benzoic acid derivatives in polyimide synthesis). Link
-
BLD Pharm. "Product Analysis: this compound." BLDpharm.com. Link
-
GuideChem. "Synthesis of Amino-Hydroxybenzoic Acids." GuideChem Technical Resources. Link
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-hydroxy-2-methylbenzoic acid
Preamble: Navigating the Known to Chart the Unknown
In the landscape of chemical research and drug development, the exploration of novel molecular scaffolds is paramount. This guide addresses "3-Amino-5-hydroxy-2-methylbenzoic acid," a compound identified in chemical databases but for which detailed discovery and isolation literature remains elusive. The absence of established protocols necessitates a reasoned, first-principles approach to its synthesis and characterization. This document, therefore, serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. We will leverage established synthetic methodologies for structurally analogous compounds to propose a robust and logical pathway to obtain this target molecule. Our focus is on providing a scientifically rigorous and practical guide, grounded in the principles of organic synthesis and analytical chemistry, to empower researchers to explore the potential of this and related compounds.
Section 1: Structural Analogs and Foundational Chemistry
The synthetic strategy for this compound is logically derived from the known chemistry of its isomers and related molecules. Key precursor molecules for which synthetic routes are documented include 3-hydroxy-2-methylbenzoic acid and 3-amino-2-methylbenzoic acid. Understanding the synthesis of these analogs provides the foundational chemical logic for the proposed pathway to our target molecule.
Table 1: Key Structural Analogs and Their Significance
| Compound Name | Chemical Structure | Relevance to Target Synthesis |
| 3-Hydroxy-2-methylbenzoic acid | A key intermediate that can be synthesized from various starting materials. The introduction of an amino group to this scaffold is a potential synthetic route. | |
| 3-Amino-2-methylbenzoic acid | Another critical intermediate. The introduction of a hydroxyl group to this molecule is an alternative synthetic pathway. | |
| 3-Amino-5-hydroxybenzoic acid | A closely related natural product and biosynthetic precursor to ansamycin antibiotics. Its known biological relevance suggests potential applications for the target molecule.[1] |
Section 2: Proposed Synthetic Pathway for this compound
The proposed synthesis is a multi-step process designed for efficiency and control over the regiochemistry of the final product. The pathway commences with a commercially available starting material and proceeds through nitration, reduction, and diazotization/hydroxylation steps.
Caption: Proposed synthetic workflow for this compound.
Step 1: Selective Reduction of 2-Methyl-3,5-dinitrophenol
The synthesis begins with the selective reduction of one nitro group of 2-methyl-3,5-dinitrophenol. This selective reduction is a critical step to ensure the correct positioning of the functional groups in the subsequent steps. The use of sodium sulfide or sodium hydrosulfide is a well-established method for the selective reduction of one nitro group in a polynitrated aromatic compound.[2]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3,5-dinitrophenol in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Prepare a solution of sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) in water.
-
Slowly add the sulfide solution to the solution of the dinitrophenol at room temperature with vigorous stirring.
-
After the addition is complete, gently heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product, 3-Amino-2-methyl-5-nitrophenol.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Reduction of the Second Nitro Group
The remaining nitro group in 3-Amino-2-methyl-5-nitrophenol is then reduced to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.[3]
Experimental Protocol:
-
Dissolve the 3-Amino-2-methyl-5-nitrophenol in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen or by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 3,5-Diamino-2-methylphenol, which can be purified by recrystallization.
Step 3: Diazotization and Sandmeyer-type Hydroxylation
The final step involves the conversion of one of the amino groups to a hydroxyl group via a diazotization reaction followed by a Sandmeyer-type hydroxylation. This two-step, one-pot procedure is a classic method for introducing a hydroxyl group onto an aromatic ring.[4][5][6]
Experimental Protocol:
-
Dissolve the 3,5-Diamino-2-methylphenol in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a suspension of copper(I) oxide (Cu₂O) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) oxide suspension.
-
Gently warm the reaction mixture to facilitate the evolution of nitrogen gas and the formation of the hydroxyl group. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, cool the mixture and acidify to precipitate the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
Section 3: Predicted Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for this compound, its physicochemical properties and spectroscopic data are predicted based on its structure and the known data of its analogs.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₈H₉NO₃ | - |
| Molecular Weight | 167.16 g/mol | - |
| Melting Point | >200 °C (with decomposition) | Based on analogs like 3-amino-5-hydroxybenzoic acid |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, DMSO) | Based on the presence of polar functional groups |
| pKa | ~4-5 (carboxylic acid), ~9-10 (phenol) | Estimated from similar substituted benzoic acids and phenols |
Predicted Spectroscopic Data:
-
¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The aromatic protons will likely appear as singlets or doublets in the region of 6.0-7.0 ppm. The methyl protons should give a singlet around 2.0-2.5 ppm. The amine, hydroxyl, and carboxylic acid protons will be broad singlets at varying chemical shifts depending on concentration and temperature.
-
¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the 100-160 ppm region, with those attached to the oxygen and nitrogen atoms being more downfield. The methyl carbon will be the most upfield signal (around 15-20 ppm).
-
Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid and phenol around 3500-2500 cm⁻¹. The N-H stretching of the primary amine will appear as two bands around 3400-3200 cm⁻¹. A strong C=O stretching vibration from the carboxylic acid will be present around 1700-1680 cm⁻¹. C-O stretching and N-H bending vibrations will also be observable in the fingerprint region.[3][7]
-
Mass Spectrometry (MS): The mass spectrum (e.g., using electrospray ionization) should show a prominent molecular ion peak [M+H]⁺ at m/z 168.1 or [M-H]⁻ at m/z 166.1. Fragmentation patterns would likely involve the loss of water (H₂O) and carbon dioxide (CO₂).[8][9]
Section 4: Potential Biological Activity and Applications
While the biological activity of this compound has not been reported, the activities of its structural analogs provide a basis for inferring its potential applications. Many aminohydroxybenzoic acids and their derivatives exhibit a range of biological activities.[10][11][12]
-
Antimicrobial and Antifungal Activity: The presence of phenolic and amino groups on a benzoic acid scaffold is a common feature in many antimicrobial and antifungal agents.
-
Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.
-
Enzyme Inhibition: The structural motifs present in the target molecule could allow it to interact with the active sites of various enzymes, potentially leading to inhibitory activity.
Further research into the biological activities of this compound is warranted to explore its therapeutic potential.
Section 5: Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for closely related compounds, a plausible and detailed synthetic route has been proposed. The predicted physicochemical and spectroscopic properties offer a baseline for the identification and characterization of the synthesized compound.
The potential for this molecule to exhibit interesting biological activities, based on the properties of its analogs, makes it a compelling target for further investigation. Researchers in drug discovery and medicinal chemistry are encouraged to utilize this guide as a starting point for the synthesis and exploration of this compound and its derivatives, thereby contributing to the expansion of our chemical and pharmacological knowledge base.
References
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- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342.
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Topic: 3-Amino-5-hydroxybenzoic Acid (AHBA): The Cornerstone Precursor for Ansamycin and Mitomycin Antibiotics
An In-depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive exploration of 3-amino-5-hydroxybenzoic acid (AHBA), a pivotal natural product precursor. While the initial query specified a 2-methyl substituted variant, the vast body of scientific literature identifies the non-methylated AHBA as the conserved, fundamental starter unit for the biosynthesis of the entire class of ansamycin antibiotics and other related compounds like the mitomycins. This document clarifies this distinction and delves into the intricate biochemistry of AHBA, from its unique biosynthesis via the aminoshikimate pathway to its crucial role in initiating the assembly of complex polyketide backbones. We will examine the enzymatic machinery, genetic underpinnings, and the subsequent tailoring reactions that give rise to medically indispensable drugs such as the antibiotic Rifamycin and the anticancer agent Geldanamycin. Furthermore, this guide offers field-proven experimental protocols for the identification, study, and manipulation of AHBA-centric biosynthetic pathways, providing researchers with a robust framework for innovation in natural product discovery and synthetic biology.
The AHBA Core: A Unique Biosynthetic Origin
The journey to creating complex ansamycin antibiotics begins with the synthesis of its aromatic starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). This molecule is not a product of primary metabolism but is instead generated through a specialized branch of the shikimate pathway, known as the aminoshikimate pathway.[1][2] This pathway is a remarkable example of evolutionary recruitment, where genes for processes like kanosamine formation have been integrated to produce a nitrogen-containing precursor.[3]
The biosynthesis of AHBA is governed by a dedicated gene cluster, with the genes rifG through rifN being well-characterized in the rifamycin-producing organism Amycolatopsis mediterranei.[4][5] The pathway culminates in the final, and most critical, step: the aromatization of the intermediate 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).[6][7] This reaction is catalyzed by the enzyme AHBA synthase , a pyridoxal 5'-phosphate (PLP) dependent enzyme that represents a key control point and a valuable genetic marker for identifying new ansamycin producers.[3][8][9]
Key Enzymes in AHBA Biosynthesis
| Gene (from rif cluster) | Enzyme | Function in AHBA Pathway |
| rifH | aminoDAHP synthase | Catalyzes the condensation to form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP). |
| rifG | aminoDHQ synthase | Converts aminoDAHP to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ). |
| rifJ | aminoDHQ dehydratase | Dehydrates aminoDHQ to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS). |
| rifK | AHBA synthase | Catalyzes the final PLP-dependent aromatization of aminoDHS to yield 3-amino-5-hydroxybenzoic acid (AHBA) .[6] |
Note: The table presents a simplified overview of the core enzymatic steps.
Caption: Biosynthetic pathway of 3-Amino-5-hydroxybenzoic acid (AHBA).
A critical point of clarification concerns substitutions on the aromatic ring. The user query mentioned "2-methyl." In the biosynthesis of natural ansamycins, such as the 3-methyl group in certain streptovaricins, this modification is not present on the starter unit. Instead, it is introduced as a post-PKS tailoring step on a later biosynthetic intermediate.[1] Feeding studies with synthetically methylated AHBA analogues failed to produce the corresponding modified ansamycins, confirming that the core, unsubstituted AHBA is the true natural precursor.[10]
Priming the Assembly Line: AHBA in Polyketide Synthesis
Once synthesized, AHBA serves as the universal starter unit for a Type I modular polyketide synthase (PKS) assembly line.[5][11] This massive enzymatic complex is responsible for constructing the characteristic ansa-bridge of the antibiotic. The process begins with the loading of AHBA onto the PKS. Subsequently, a series of modules, each containing a specific set of enzymatic domains, sequentially adds extender units to the growing polyketide chain.[12]
The nature of these extender units is a key determinant of the final natural product:
-
Rifamycins: The ansa chain is assembled from two acetate and eight propionate units.[2][4]
-
Geldanamycin & Herbimycins: The assembly utilizes one malonyl-CoA, four methylmalonyl-CoA, and two unique methoxymalonyl-CoA extender units.[11][13][14]
After the full-length polyketide chain is assembled, it is released from the PKS. This release is not a simple hydrolysis but a crucial macrocyclization step. An amide synthase domain catalyzes the formation of a lactam bond between the terminal carboxyl group of the polyketide chain and the amino group of the AHBA starter unit, creating the defining basket-like structure of the ansamycins.[7][15]
Caption: General workflow for the biosynthesis of ansamycin antibiotics.
Following macrolactamization, the initial proansamycin scaffold undergoes a series of extensive post-PKS modifications. These tailoring reactions, which include hydroxylations, O-methylations, and oxidations, are responsible for the immense structural diversity and varied biological activities observed across the ansamycin family.[11][13]
Methodologies for the Modern Researcher
A deep understanding of the AHBA pathway enables powerful strategies for natural product discovery and engineering. The following protocols provide a framework for leveraging this knowledge.
Protocol 1: PCR-Based Screening for Novel Ansamycin Producers
Rationale: The AHBA synthase gene (rifK and its homologs) is highly conserved across all ansamycin and AHBA-derived natural product biosynthetic gene clusters. This makes it an ideal target for PCR-based screening to rapidly identify potential producer strains from environmental or culture collections.[3][9]
Methodology:
-
Primer Design: Design degenerate PCR primers targeting conserved regions of known AHBA synthase genes. These can be identified by aligning protein sequences from various gene clusters (e.g., from rif, gdm, ans clusters).
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the actinomycete strains to be screened.
-
PCR Amplification: Perform PCR using the designed degenerate primers under optimized conditions (e.g., using a touchdown PCR protocol to enhance specificity).
-
Analysis: Analyze PCR products via agarose gel electrophoresis. A band of the expected size is indicative of a putative AHBA synthase gene.
-
Sequencing and Confirmation: Excise, purify, and sequence the PCR amplicons. Use BLAST analysis against databases like NCBI to confirm that the sequence encodes a protein with high homology to known AHBA synthases. A positive hit strongly suggests the strain harbors a gene cluster for an AHBA-derived natural product.
Protocol 2: Heterologous Reconstitution of the AHBA Pathway
Rationale: Expressing the minimal set of genes for AHBA biosynthesis in a genetically tractable host like E. coli allows for detailed pathway characterization, enzyme analysis, and provides a platform for producing AHBA or its analogs for feeding studies.[16][17]
Methodology:
-
Gene Cluster Assembly: Clone the essential AHBA biosynthesis genes (e.g., rifG, H, J, K, L, M, N from A. mediterranei) into one or more compatible expression vectors suitable for the chosen host. Ensure proper promoter and ribosome binding site placement for efficient transcription and translation.
-
Host Strain Engineering: Utilize a host strain engineered for natural product biosynthesis. For example, E. coli BAP1 contains the sfp phosphopantetheinyl transferase gene, which is necessary to activate carrier proteins in PKS/NRPS systems, making it a suitable starting point.[16]
-
Transformation and Expression: Transform the engineered host strain with the AHBA gene cluster plasmids. Induce gene expression under optimized culture conditions (temperature, inducer concentration, media composition).
-
Metabolite Extraction: After a suitable incubation period, harvest the cells and/or culture supernatant. Perform a solvent-based extraction (e.g., with ethyl acetate) to recover small molecules.
-
LC-MS Analysis: Analyze the crude extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Compare the retention time and mass-to-charge ratio (m/z) of any new peaks against an authentic standard of AHBA to confirm its production.
Impact on Drug Discovery and Synthetic Biology
The central role of AHBA as a conserved building block makes its biosynthetic pathway a prime target for synthetic biology and drug discovery efforts.
-
Combinatorial Biosynthesis: By understanding the modular nature of the PKS that follows AHBA incorporation, researchers can genetically engineer these systems. Swapping, deleting, or adding modules can lead to the creation of novel polyketide backbones, generating libraries of "unnatural" natural products with potentially improved or novel therapeutic properties.[5][18]
-
Mutasynthesis and Precursor-Directed Biosynthesis: A powerful strategy involves creating a mutant strain where the native AHBA synthase gene is deleted, abolishing the production of the natural product.[1] This mutant can then be fed synthetic analogs of AHBA. If the downstream PKS machinery is sufficiently permissive, it may accept the synthetic starter unit, leading to the production of a novel ansamycin derivative.[10]
-
Genome Mining: With the proliferation of microbial genome sequencing, the AHBA synthase gene serves as a digital probe to mine vast genomic datasets for novel, uncharacterized biosynthetic gene clusters that may produce the next generation of antibiotics or anticancer agents.[19]
Conclusion
3-Amino-5-hydroxybenzoic acid is far more than a simple metabolite; it is the gatekeeper to a vast and pharmacologically rich family of natural products. Its unique formation through the aminoshikimate pathway and its role as the universal starter unit for ansamycin biosynthesis represent a fundamental principle in the assembly of complex polyketides. For researchers, a thorough understanding of AHBA's biochemistry and genetics is not merely academic—it is the key that unlocks a powerful toolkit for discovering, characterizing, and engineering some of nature's most potent therapeutic agents. The continued exploration of this pathway promises to fuel innovation in the fight against infectious diseases and cancer for years to come.
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Kibby, J. J., & Rickards, R. W. (1998). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. The Journal of Antibiotics, 51(9), 845–851. [Link]
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In Silico Profiling & Theoretical Framework: 3-Amino-5-hydroxy-2-methylbenzoic Acid (AHMBA)
[1]
Executive Summary & Structural Significance
The molecule This compound (AHMBA) represents a highly functionalized aromatic scaffold, integrating electron-donating (amino, hydroxy, methyl) and electron-withdrawing (carboxyl) moieties within a sterically congested vicinal arrangement (C1-C2-C3).[1]
While often encountered as a metabolic intermediate or a degradation product of complex actinomycins, AHMBA’s theoretical profile offers critical insights into ortho-effects , intramolecular hydrogen bonding (IMHB) , and zwitterionic stability .[1] This guide outlines the rigorous computational framework required to characterize AHMBA, focusing on Density Functional Theory (DFT) methodologies to predict its reactivity, spectroscopic signatures, and pharmacophoric potential.[1]
Core Structural Challenges
-
Steric Crowding (C1-C2-C3): The ortho-methyl group at C2 creates significant steric hindrance with the C1-carboxyl and C3-amino groups, forcing non-planar conformations.[1]
-
Electronic Push-Pull: The C5-hydroxyl group (meta to COOH) acts as a remote electron donor, modulating the acidity of the carboxyl group via the aromatic
-system.[1] -
Tautomeric Equilibria: Competition between neutral and zwitterionic forms in polar media.[1]
Computational Methodology Framework
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol aligns with current standards in quantum chemical topology and drug design.[1]
Standardized Protocol (DFT & MD)
| Parameter | Recommended Setting | Rationale |
| Software | Gaussian 16 / ORCA 5.0 | Industry standards for electronic structure calculations.[1] |
| Functional | B3LYP or M06-2X | B3LYP is standard for ground state; M06-2X captures dispersion forces better for non-covalent interactions (IMHB).[1] |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pairs on O and N atoms and anionic character.[1] |
| Solvation | IEF-PCM (Water/Ethanol) | Implicit solvation is mandatory to stabilize zwitterionic tautomers.[1] |
| Vibrational Analysis | Harmonic Frequencies | Verification of stationary points (zero imaginary frequencies) and thermodynamic correction.[1] |
| Topological Analysis | AIM (QTAIM) & NBO | Quantifies Hydrogen Bond energy and charge transfer (hyperconjugation).[1] |
Workflow Visualization
The following diagram illustrates the logical flow for a complete theoretical characterization of AHMBA.
Caption: Step-by-step computational workflow for characterizing this compound.
Structural & Electronic Analysis
Conformational Isomerism & Sterics
In AHMBA, the C2-Methyl group acts as a "steric anchor."[1] Unlike simple benzoic acid, the carboxyl group in AHMBA cannot easily remain coplanar with the benzene ring.[1]
-
Prediction: The dihedral angle
(O-C-C1-C2) will likely deviate from 0°/180° by 30–60° to avoid repulsion with the methyl group.[1] -
Intramolecular Hydrogen Bonding (IMHB):
-
Interaction A:O-H...O (Carboxyl OH to adjacent groups).[1] Unlikely due to methyl blocking.[1]
-
Interaction B:N-H...O (Amino H to Carboxyl O).[1] This is geometrically impossible in the ground state due to the intervening C2-Methyl.[1]
-
Result: AHMBA lacks the stabilizing "ortho-effect" H-bond seen in salicylic acid or anthranilic acid, making it more flexible and potentially more soluble due to exposed polar groups.[1]
-
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.[1]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Amino (NH2) and Hydroxy (OH) groups and the aromatic ring (
-system).[1] These are the sites susceptible to electrophilic attack.[1] -
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Carboxyl (COOH) group and the ring carbons ortho/para to the electron-withdrawing acid group.[1]
-
Energy Gap (
): AHMBA is expected to have a narrower gap than benzoic acid due to the strong electron-donating effects of -NH2 and -OH, suggesting high chemical reactivity (soft molecule).[1]
Table 1: Predicted Reactivity Descriptors (B3LYP/6-311++G(d,p)) Values are estimates based on similar amino-hydroxybenzoic acid derivatives.[1]
| Descriptor | Symbol | Formula | Interpretation |
| Ionization Potential | Energy required to remove an electron (Oxidation potential).[1] | ||
| Electron Affinity | Energy released when adding an electron (Reduction potential).[1] | ||
| Chemical Hardness | Resistance to charge transfer.[1] AHMBA is "Soft" (Low | ||
| Electrophilicity Index | Propensity to accept electrons.[1] | ||
| Dipole Moment | Debye | Expected to be high (> 4.0 D) due to asymmetric polar groups.[1] |
Spectroscopic Profiling (Validation Metrics)
To validate theoretical models against experimental data (if available) or to guide synthesis, focus on these key spectral markers.
Vibrational Spectroscopy (IR)
- (O-H) Carboxyl: Broad band at 2500–3300 cm⁻¹ (strongly affected by dimerization).[1]
- (N-H) Amino: Doublet at 3300–3500 cm⁻¹ (Asymmetric/Symmetric stretch).[1]
- (C=O) Carbonyl: Sharp peak at ~1680–1700 cm⁻¹.[1] Note: Steric twisting by the methyl group often shifts this to higher frequencies compared to planar conjugated acids.[1]
- (O-H) Phenolic: Sharp peak at ~3600 cm⁻¹ (if free) or broadened (if H-bonded intermolecularly).[1]
NMR Chemical Shifts (GIAO Method)
Biological Potential & Molecular Docking
AHMBA shares structural homology with PABA (para-aminobenzoic acid) and Salicylic Acid .[1] Its theoretical study should culminate in docking simulations against relevant targets.
Potential Targets
-
Dihydropteroate Synthase (DHPS): Bacterial folate synthesis pathway (PABA mimic).[1]
-
Cyclooxygenase (COX-1/2): Anti-inflammatory potential (Salicylate mimic).[1]
-
Actinomycin Synthases: If studying biosynthesis pathways.
Molecular Electrostatic Potential (MEP) Map
The MEP map visualizes charge distribution, guiding docking orientation.[1]
-
Red Regions (Negative Potential): Carbonyl Oxygen, Phenolic Oxygen, Amino Nitrogen.[1] These sites accept H-bonds.[1][2][3]
-
Blue Regions (Positive Potential): Hydroxyl/Amino Protons.[1] These sites donate H-bonds.[1]
Caption: Mapping of AHMBA functional groups to potential biological interaction modes.
Conclusion
Theoretical studies of This compound reveal a molecule defined by steric tension and high electronic versatility.[1] The 2-methyl group is the structural pivot, disrupting planarity and preventing standard ortho-H-bonding, while the 3-amino and 5-hydroxy groups activate the ring for metabolic interactions.[1]
For researchers, the critical takeaway is that AHMBA cannot be modeled as a flat, static system.[1] Conformational scanning and solvation models are prerequisites for accurate prediction of its physicochemical and biological behavior.[1]
References
-
Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] [Software Citation]
-
Becke, A. D. (1993).[1][4] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] [1]
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[1] Electrostatic interaction of a solute with a continuum.[1] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects.[1] Chemical Physics, 55(1), 117-129.[1] [1]
-
Hill, A., et al. (2021).[1] Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. The Journal of Physical Chemistry A, 125(45), 9877–9889.[1] [1][3]
-
Albayrak Kaştaş, Ç., et al. (2017).[1][4] Infrared and NMR spectral analyses and computational studies of 2-amino-3-methylbenzoic acid. Journal of Molecular Structure, 1130, 623–632.[1][4] [1]
-
ChemSrc. (2025).[1][5] this compound (CAS#: 1025127-47-2).[1][5]
Sources
- 1. 3-Amino-2-methylbenzoic acid | C8H9NO2 | CID 2733699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bilge International Journal of Science and Technology Research » Submission » Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid [dergipark.org.tr]
- 5. 4-Hydroxy-2-methylbenzoic acid | CAS#:578-39-2 | Chemsrc [chemsrc.com]
Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 3-Amino-5-hydroxy-2-methylbenzoic Acid
Executive Summary
This technical guide provides a comprehensive spectroscopic profile of 3-Amino-5-hydroxy-2-methylbenzoic acid (CAS: 2247102-96-9 / 1025127-47-2), a critical benzoic acid derivative often utilized as a monomer in high-performance polyimide synthesis and a structural analogue to the ansamycin antibiotic precursor, 3-amino-5-hydroxybenzoic acid (AHBA).
This document is designed for researchers requiring rigorous structural validation. It moves beyond simple data listing to explain the causality of spectral features, offering a self-validating framework for identifying this specific isomer against its close structural relatives.
Chemical Profile & Structural Logic
Before interpreting spectra, one must understand the electronic environment of the molecule. The structure consists of a benzene core substituted with four distinct groups, creating a unique electronic "fingerprint."
| Feature | Description | Electronic Effect |
| Position 1 (-COOH) | Carboxylic Acid | Electron Withdrawing (EWG): Deshields ortho/para positions (H-6). |
| Position 2 (-CH₃) | Methyl Group | Weakly Donating: Steric marker; diagnostic singlet in NMR. |
| Position 3 (-NH₂) | Amino Group | Strongly Donating (EDG): Shields ortho/para positions (H-4, H-6). |
| Position 5 (-OH) | Hydroxyl Group | Strongly Donating (EDG): Shields ortho/para positions (H-4, H-6). |
Structural Visualization
The following diagram illustrates the numbering scheme and the electronic push-pull system that dictates the NMR shifts.
Caption: Structural connectivity and electronic substituent effects defining the spectroscopic landscape.
Spectroscopic Characterization (NMR)
Solvent Selection Strategy
-
Recommended: DMSO-d₆
-
Rationale: The compound contains three exchangeable protons (-COOH, -OH, -NH₂). Chloroform (CDCl₃) is unsuitable due to poor solubility and aggregation. Methanol-d₄ (CD₃OD) will exchange all labile protons, erasing valuable diagnostic signals. DMSO-d₆ preserves these signals and prevents aggregation.
¹H NMR Data (Predicted Reference Values)
Based on substituent additivity rules relative to benzene (7.27 ppm).
| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| -COOH | Carboxylic Acid | 12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded; often broadened by H-bonding. |
| H-6 | Aromatic | 6.80 - 6.95 | Doublet (J ≈ 2.0 Hz) | 1H | Downfield: Ortho to COOH (deshielding). Upfield: Para to NH₂ (shielding). Net effect: Slightly shielded relative to benzene. |
| H-4 | Aromatic | 6.00 - 6.15 | Doublet (J ≈ 2.0 Hz) | 1H | Most Upfield: Ortho to both strong donors (NH₂ and OH). Significant shielding. |
| -OH | Phenolic | 9.0 - 9.5 | Broad Singlet | 1H | Variable; disappears with D₂O shake. |
| -NH₂ | Aniline | 4.5 - 5.5 | Broad Singlet | 2H | Variable; typically broad in DMSO. |
| -CH₃ | Methyl | 2.05 - 2.20 | Singlet | 3H | Attached to aromatic ring; shifts slightly upfield due to adjacent electron-rich NH₂. |
Diagnostic Key: The presence of two meta-coupled doublets (J ~ 2 Hz) with a significant shift difference (~0.8 ppm) distinguishes this from symmetric isomers. The H-4 proton is exceptionally shielded.
¹³C NMR Signatures
-
C=O (COOH): ~170 ppm.
-
C-O (C5): ~155 ppm (Deshielded by oxygen).
-
C-N (C3): ~145 ppm (Deshielded by nitrogen).
-
C-Me (C2): ~115-125 ppm (Substituted carbon).
-
Ar-H (C4, C6): ~100-110 ppm (Electron rich).
-
Methyl (-CH₃): ~12-15 ppm.
Mass Spectrometry (MS) & IR
Mass Spectrometry (ESI-MS)
-
Molecular Formula: C₈H₉NO₃[1]
-
Exact Mass: 167.0582
-
Ionization Mode: Positive (ESI+) or Negative (ESI-)
| Ion | m/z (Theoretical) | Interpretation |
| [M+H]⁺ | 168.066 | Protonated molecular ion. |
| [M-H]⁻ | 166.050 | Deprotonated species (favored due to COOH/OH). |
| [M+Na]⁺ | 190.048 | Sodium adduct (common in unfiltered samples). |
Fragmentation Pathway (MS/MS):
-
Loss of H₂O (-18): Common in ortho-substituted acids (though less likely here due to geometry).
-
Loss of CO₂ (-44): Decarboxylation is the primary fragmentation pathway for benzoic acids, yielding 3-amino-5-hydroxy-toluene (m/z ~123).
Infrared Spectroscopy (FT-IR)
-
3300 - 3450 cm⁻¹: N-H stretching (primary amine doublet) and O-H stretching (broad).
-
2500 - 3000 cm⁻¹: O-H stretching of carboxylic acid (very broad "hump").
-
1680 - 1700 cm⁻¹: C=O stretching (Carboxylic acid dimer). Note: Lower than typical esters due to conjugation and H-bonding.
-
1580 - 1620 cm⁻¹: N-H bending and C=C aromatic skeletal vibrations.
Experimental Workflow: Identification Protocol
This protocol ensures the differentiation of this compound from its isomer, 3-Amino-5-hydroxybenzoic acid (AHBA), which lacks the methyl group.
Caption: Decision tree for rapid NMR-based identification of the target compound.
References
-
PubChem. (n.d.). This compound hydrochloride (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link]
- Japan Patent Office. (2013). JP5304106B2: Bis-imide phenol compound and method for producing the same. Google Patents.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules used in Section 3).
Sources
An In-depth Technical Guide to the Solubility of 3-Amino-5-hydroxy-2-methylbenzoic Acid
Introduction
This guide is structured to provide a logical progression from theoretical considerations to practical application. We will first delve into the physicochemical properties of 3-Amino-5-hydroxy-2-methylbenzoic acid, leveraging data from structurally similar compounds to inform our predictions. This is followed by a qualitative and quantitative predictive analysis of its solubility in different solvent classes. The cornerstone of this guide is a detailed, step-by-step protocol for the highly reliable shake-flask method for equilibrium solubility determination. Finally, we will outline how to effectively present and interpret the data obtained from these experiments.
Physicochemical Characterization of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. While experimental data for this compound is sparse, we can infer its likely characteristics by examining related compounds.
Molecular Structure:
Caption: Molecular structure of this compound.
The structure reveals several key functional groups that will dictate its solubility: a carboxylic acid group (-COOH), a phenolic hydroxyl group (-OH), and an aromatic amino group (-NH2). These groups can participate in hydrogen bonding as both donors and acceptors. The presence of both acidic (carboxylic acid, phenol) and basic (amino) groups makes this an amphoteric molecule, meaning its ionization state and thus solubility will be highly dependent on the pH of the aqueous medium.
Predicted Physicochemical Properties
To provide a more quantitative basis for our solubility predictions, we will reference data from structurally similar molecules. For instance, 5-amino-2-methylbenzoic acid (an isomer) has a reported melting point of 174°C, an acidic pKa of approximately 3.81, and a basic pKa of around 5.19[1]. The molecular weight of isomers such as 5-Amino-2-hydroxy-3-methyl-benzoic acid is 167.16 g/mol [2][3]. For the related compound 3-Amino-5-hydroxybenzoic acid, the molecular weight is 153.14 g/mol [4][5]. Based on the molecular formula of this compound (C8H9NO3), its molecular weight is 167.16 g/mol .
| Property | Predicted Value/Range | Rationale/Reference |
| Molecular Weight | 167.16 g/mol | Calculated from the molecular formula (C8H9NO3). Consistent with isomers[2][3]. |
| pKa (acidic) | ~3.5 - 4.5 | Based on the carboxylic acid group, similar to other benzoic acid derivatives[1]. |
| pKa (basic) | ~4.5 - 5.5 | Based on the aromatic amino group, similar to other anilines[1]. |
| pKa (phenolic) | ~9.0 - 10.0 | Typical range for a phenolic hydroxyl group. |
| logP | 0.8 - 1.5 | Predicted for the neutral form. The presence of multiple polar groups suggests a relatively low octanol-water partition coefficient. A predicted XlogP for a similar compound, 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride, is 0.8[6]. |
| Melting Point | 170 - 190 °C | Based on the melting point of the isomer 3-Amino-2-methylbenzoic acid (184.0-190.0 °C)[7]. The presence of multiple hydrogen bonding groups suggests a relatively high melting point and strong crystal lattice energy. |
Predictive Analysis of Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another.
Solubility in Different Solvent Classes
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. Given the multiple hydrogen bond donor and acceptor sites in this compound, it is expected to have moderate to good solubility in these solvents. In water, solubility will be significantly influenced by pH. At isoelectric point, where the net charge is zero, the solubility will be at its minimum. At pH values below the acidic pKa (protonated amine, neutral carboxylic acid) and above the basic and phenolic pKa's (deprotonated carboxylate and phenolate, neutral amine), the molecule will be ionized and thus more soluble.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments. The compound is expected to exhibit good solubility in strong polar aprotic solvents like DMSO and DMF, which are excellent at solvating polar molecules. Solubility in acetonitrile is likely to be lower but still significant.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. Due to the high polarity of this compound, it is predicted to have very poor solubility in nonpolar solvents.
Predicted Solubility Table
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | pH-dependent, likely low to moderate | Amphoteric nature, strong crystal lattice energy to overcome. |
| Methanol, Ethanol | Moderate to Good | Hydrogen bonding capabilities. | |
| Polar Aprotic | DMSO, DMF | Good to High | Strong dipole-dipole interactions and hydrogen bond accepting ability. |
| Acetonitrile | Low to Moderate | Less polar than DMSO/DMF. | |
| Nonpolar | Hexane, Toluene | Very Low/Insoluble | Mismatch of intermolecular forces. |
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement approach.[8] The following protocol is a comprehensive guide to applying this method for this compound.
Workflow for Shake-Flask Solubility Determination
Caption: A streamlined workflow for determining equilibrium solubility using the shake-flask method.
Detailed Step-by-Step Protocol
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
2. Procedure:
-
Step 1: Sample Preparation
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A good starting point is to add enough compound to be visually in excess.
-
Record the exact weight of the compound added.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Step 2: Equilibration
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biorelevant studies).
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).
-
-
Step 3: Phase Separation
-
After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow larger particles to settle.
-
To separate the saturated solution from the excess solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). This will pellet the undissolved solid.
-
Filtration: Use a syringe to draw the supernatant and filter it through a chemically compatible 0.22 µm syringe filter into a clean vial. It is crucial to discard the first few drops of the filtrate to saturate any potential binding sites on the filter.
-
-
-
Step 4: Analysis
-
Carefully take a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
-
Step 5: Data Calculation
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or moles/liter (M).
-
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Example Data Table
| Solvent | pH (if aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Deionized Water | 7.0 | 25 | ||
| 0.1 M HCl | ~1.0 | 25 | ||
| Phosphate Buffer | 7.4 | 37 | ||
| Ethanol | N/A | 25 | ||
| DMSO | N/A | 25 |
Interpretation of Results
The quantitative data obtained will either confirm or refine the initial predictive analysis. A pH-solubility profile for aqueous solutions can be generated by plotting solubility against pH. This profile is invaluable for understanding the compound's behavior in different physiological environments, a critical consideration in drug development.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its physicochemical properties with a robust experimental protocol, researchers can confidently characterize its solubility profile. The shake-flask method, as detailed herein, offers a reliable means to obtain accurate equilibrium solubility data, which is essential for advancing research and development involving this compound.
References
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-5-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. Retrieved from [Link]
-
KEGG. (n.d.). KEGG COMPOUND: C12107. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride. Retrieved from [Link]
-
EPA. (n.d.). 5-amino-2-methylbenzoic acid Properties. Retrieved from [Link]
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- 2. chemscene.com [chemscene.com]
- 3. 5-Amino-2-hydroxy-3-methyl-benzoic acid | CAS 6265-14-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. KEGG COMPOUND: C12107 [kegg.jp]
- 6. PubChemLite - 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 7. 3-Amino-2-methylbenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 3-Amino-2-hydroxy-5-methyl-benzoic acid | 72998-04-0 [chemicalbook.com]
Technical Guide: Stability Profiling and Handling of 3-Amino-5-hydroxy-2-methylbenzoic Acid
[1]
Executive Summary
3-Amino-5-hydroxy-2-methylbenzoic acid (AHMBA) is a highly functionalized aromatic intermediate employed in the synthesis of high-performance polyimides and specific pharmaceutical pharmacophores (e.g., ansamycin analogues).[1] Its structural integrity is defined by the interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing carboxylic acid.[1]
This guide addresses the compound's inherent susceptibility to oxidative degradation and photochemical instability .[1] Field data indicates that improper handling leads to the formation of quinone imine impurities, which compromise downstream polymerization efficiency and biological potency.[1] This document mandates specific protocols for storage, stress testing, and analytical verification to ensure material compliance.
Chemical Stability Profile
Structural Vulnerabilities
The stability of AHMBA is governed by its electron-rich aromatic core.[1] The meta-positioning of the amino (-NH₂) and hydroxyl (-OH) groups creates a "push-push" electronic system that significantly lowers the oxidation potential of the benzene ring.[1]
| Functional Group | Stability Risk | Mechanism |
| 3-Amino Group | High | Prone to N-oxidation and radical formation; initiates oxidative coupling. |
| 5-Hydroxy Group | Moderate | Susceptible to phenolate formation (pH > 8), facilitating oxidation to quinones. |
| 1-Carboxylic Acid | Low (Thermal) | Risk of decarboxylation at T > 150°C, exacerbated by the ortho-methyl steric strain.[1] |
| 2-Methyl Group | Low | Steric anchor; generally stable but contributes to ring torsion.[1] |
Degradation Pathways
The primary degradation vector is Auto-oxidation , accelerated by light and moisture.[1] Unlike simple benzoic acids, AHMBA does not typically undergo hydrolysis but rather transforms through radical-mediated pathways.[1]
Mechanism 1: Oxidative Quinone Formation
Upon exposure to air (O₂), the 3-amino and 5-hydroxy groups facilitate the formation of a p-quinone imine-like species.[1] This is a colored impurity (typically brown/black) that acts as a radical scavenger, terminating polymerization chains.[1]
Mechanism 2: Thermal Decarboxylation
Under high thermal stress (>150°C), particularly in acidic media, the compound may lose CO₂ to form 4-amino-2-methylphenol (or isomer).[1] The ortho-methyl group increases the ground-state energy, slightly lowering the activation energy for decarboxylation compared to non-methylated analogues.[1]
Visualization of Degradation Logic
The following diagram illustrates the critical degradation nodes for AHMBA.
Figure 1: Mechanistic pathway showing the oxidative cascade from intact AHMBA to colored quinone impurities and thermal decarboxylation.[1]
Experimental Protocols
Forced Degradation Study (Stress Testing)
To validate analytical methods and determine shelf-life, perform the following stress tests.
Objective: Achieve 10-20% degradation to identify secondary peaks.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Minimal degradation; check for decarboxylation.[1] |
| Base Hydrolysis | 0.1 N NaOH, Ambient, 4h | High Risk. Rapid oxidation to dark pigments.[1] Monitor immediately. |
| Oxidation | 3% H₂O₂, Ambient, 2h | Formation of N-oxides and quinone species.[1] |
| Thermal | Solid state, 80°C, 7 days | Assess physical appearance (yellowing) and purity.[1] |
| Photostability | 1.2 million lux hours (ICH Q1B) | Significant degradation expected; confirms need for amber glass.[1] |
Handling and Storage Workflow
Trustworthiness Check: This protocol relies on the exclusion of oxygen and light, the two primary catalysts for the mechanisms described above.[1]
-
Receipt: Upon receipt, verify the container seal is intact. If the powder is dark brown or black, reject the lot (indicates extensive oxidation).[1]
-
Atmosphere: Handle exclusively in a nitrogen-purged glovebox or under a constant argon stream if weighing in an open hood.[1]
-
Solvent Choice: When preparing solutions, use degassed solvents (sparged with Helium or Nitrogen for 10 mins).[1] Avoid protic solvents (MeOH/EtOH) for long-term storage of solutions; prefer DMSO or DMF stored at -20°C.[1]
-
Storage:
-
Temperature: 2°C to 8°C (Refrigerated).
-
Container: Amber glass vial with a Teflon-lined cap.
-
Headspace: Purge with Argon before resealing.[1]
-
Analytical Method: HPLC-UV/MS
Rationale: A standard reverse-phase method is sufficient, but pH control is critical to ensure the amine is protonated (retaining it on the column) or the acid is suppressed.[1]
References
-
Kaneka Corp . (2007).[1][2] Synthesis of phenolic monomers containing imide or diimide moieties. JP Patent Application JP2007091799A.[1][2] Google Patents. Retrieved from
-
PubChem . (2025).[1] Compound Summary: 5-amino-3-hydroxy-2-methylbenzoic acid.[1] National Library of Medicine.[1] Retrieved from [Link]
Unlocking Potential: A Technical Guide to the Industrial Applications of 3-Amino-5-hydroxy-2-methylbenzoic Acid
Foreword: The Untapped Versatility of a Unique Aromatic Scaffold
In the vast landscape of chemical intermediates, certain molecules, by virtue of their unique constellation of functional groups, present a compelling case for broad industrial applicability. 3-Amino-5-hydroxy-2-methylbenzoic acid is one such compound. While its direct, large-scale industrial applications are not yet extensively documented in publicly available literature, its structural motifs—a reactive aromatic ring substituted with an amino group, a hydroxyl group, and a carboxylic acid—position it as a highly versatile building block. This guide synthesizes field-proven insights from analogous compounds to illuminate the significant potential of this compound in pharmaceuticals, advanced materials, and specialty chemicals. Our exploration is grounded in the established chemistry of aminobenzoic and hydroxybenzoic acids, providing a robust, scientifically-backed projection of its industrial utility.
Physicochemical Characteristics: A Foundation for Application
The industrial utility of a chemical compound is fundamentally dictated by its physical and chemical properties. For this compound, we can infer a set of properties based on its structure and data from closely related analogues.
| Property | Estimated Value/Characteristic | Rationale & Industrial Implication |
| Molecular Formula | C₈H₉NO₃ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 167.16 g/mol | Crucial for stoichiometric calculations in synthesis and formulation. |
| Appearance | Likely a crystalline solid (White to off-white or brown) | Influences handling, storage, and purification procedures.[1][2] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and DMF.[3] | The presence of both polar (amino, hydroxyl, carboxyl) and non-polar (methyl, benzene ring) groups suggests amphiphilic character, impacting solvent selection for reactions and purifications. |
| Reactivity | The molecule possesses three key functional groups: an aromatic amine, a phenol, and a carboxylic acid. This trifunctionality is the cornerstone of its versatility. | Each functional group can be selectively targeted for a wide range of chemical transformations, making it a valuable synthon. |
Core Industrial Potential: A Triad of Opportunity
The unique arrangement of functional groups on the this compound scaffold points to three primary areas of high-value industrial application.
Pharmaceutical & Agrochemical Synthesis: A Privileged Scaffold
Substituted aminobenzoic acids are foundational in the synthesis of a vast array of biologically active molecules.[4][5] The title compound is a prime candidate for a versatile intermediate in drug discovery and development.
2.1.1. As a Core Building Block for Active Pharmaceutical Ingredients (APIs)
The amino, hydroxyl, and carboxylic acid groups offer multiple points for chemical modification, enabling the construction of complex molecular architectures. Derivatives of hydroxybenzoic and aminobenzoic acids are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6][7][8] For instance, 5-amino-2-hydroxybenzoic acid (mesalamine) is itself an active drug used to treat inflammatory bowel disease.[9]
Logical Pathway for API Synthesis
Caption: API development workflow using the target compound.
2.1.2. Precursor to Bioactive Heterocycles
The functional groups of this compound are ideally suited for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals. For example, derivatives of 2-amino-3-methylbenzoic acid are precursors to key intermediates in the synthesis of PARP inhibitors like Niraparib.[10]
Advanced Polymer Science: Monomer for High-Performance Materials
Aminobenzoic acids can be polymerized to form specialty polymers with unique properties. The introduction of hydroxyl and methyl groups can further tailor the characteristics of the resulting polymer.
2.2.1. Synthesis of Functional Polyamides and Polyesters
The presence of both an amine and a carboxylic acid allows for self-polycondensation to form polyamides. Alternatively, it can be copolymerized with other monomers. The hydroxyl group provides an additional site for cross-linking or post-polymerization modification, potentially leading to materials with enhanced thermal stability, altered solubility, or the ability to chelate metal ions.
Conceptual Polymerization Workflow
Caption: Workflow for specialty polymer synthesis.
Specialty Dyes and Pigments
Aromatic amines are classic precursors to azo dyes. The amino group on this compound can be diazotized and then coupled with other aromatic compounds to produce a wide range of colors. The hydroxyl and carboxylic acid groups can act as auxochromes, modifying the color and improving the dye's affinity for fabrics. Furthermore, these polar groups can enhance the water solubility of the dye, which is advantageous for certain application processes.[3]
Proposed Synthetic Protocol
A robust and scalable synthesis is paramount for industrial viability. Based on established organic chemistry principles and published syntheses of similar molecules, a plausible route to this compound is proposed.[11][12][13]
Overall Reaction Scheme:
2-Methyl-3,5-dinitrophenol → 2-Methyl-3,5-dinitrobenzoic acid → 3-Amino-5-nitro-2-methylbenzoic acid → this compound
Step-by-Step Experimental Protocol:
Step 1: Oxidation of 2-Methyl-3,5-dinitrophenol to 2-Methyl-3,5-dinitrobenzoic acid
-
Reaction Setup: In a temperature-controlled reactor, suspend 2-Methyl-3,5-dinitrophenol in an appropriate solvent (e.g., a mixture of water and pyridine).
-
Oxidant Addition: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), while maintaining the temperature below 30°C to control the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant. Filter the mixture to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required.
Step 2: Selective Reduction to 3-Amino-5-nitro-2-methylbenzoic acid
-
Reaction Setup: Dissolve the dinitro compound from Step 1 in a suitable solvent such as ethanol.
-
Reducing Agent: Use a selective reducing agent that can reduce one nitro group in the presence of another, under controlled conditions. A common reagent for this is sodium sulfide (Na₂S) or ammonium polysulfide.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC/HPLC. The choice of solvent and temperature is critical for selectivity.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. Acidify to precipitate the product.
-
Purification: Collect the product by filtration, wash thoroughly with water, and dry.
Step 3: Reduction of the Second Nitro Group and Diazotization/Hydrolysis to this compound
-
Reduction: Reduce the remaining nitro group of 3-Amino-5-nitro-2-methylbenzoic acid to an amino group. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a standard and efficient method.[11]
-
Dissolve the nitro compound in a solvent like ethyl acetate or methanol.
-
Add the Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter off the catalyst. The product in the filtrate is the diamino compound.
-
-
Selective Diazotization: The resulting 3,5-diamino-2-methylbenzoic acid can then be selectively diazotized. The amino group at the 3-position is sterically hindered by the adjacent methyl and carboxyl groups, making the amino group at the 5-position more reactive.
-
Dissolve the diamino compound in dilute sulfuric acid at 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature low.
-
-
Hydrolysis: The resulting diazonium salt is then hydrolyzed to the phenol.
-
Slowly add the cold diazonium salt solution to boiling dilute sulfuric acid. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.
-
-
Work-up and Purification: Cool the reaction mixture to precipitate the final product, this compound. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Synthetic Pathway Diagram
Caption: Proposed multi-step synthesis of the target compound.
Conclusion and Future Outlook
This compound represents a molecule of significant, albeit largely untapped, industrial potential. Its trifunctional nature makes it an exceptionally versatile building block for the synthesis of high-value products, particularly in the pharmaceutical and polymer sectors. The technical guide presented here, by synthesizing information from analogous compounds and established chemical principles, provides a foundational roadmap for researchers and development professionals. The proposed synthetic pathway offers a plausible route for its production, and the outlined potential applications underscore the compelling case for its further investigation and commercialization. As industries continue to seek novel molecular scaffolds to address complex challenges, this compound stands out as a promising candidate for innovation.
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Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]
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The Cornerstone of Complexity: 3-Amino-5-hydroxybenzoic Acid as the Initiator of Ansamycin Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The ansamycins, a class of macrocyclic polyketides including the clinically vital antibiotic rifamycin, are defined by a unique structural feature: an aliphatic ansa chain bridging an aromatic nucleus. The biosynthesis of this complex architecture is initiated by a specific, non-proteinogenic amino acid starter unit, 3-Amino-5-hydroxybenzoic acid (AHBA). The production of AHBA itself is a significant biosynthetic feat, accomplished via the aminoshikimate pathway, a specialized branch of the shikimate pathway found in producer organisms like Amycolatopsis mediterranei. This guide provides a detailed examination of the genetic and biochemical machinery responsible for synthesizing AHBA and the mechanism by which it is selected and loaded onto the Type I polyketide synthase (PKS) to commence ansamycin assembly. Understanding this critical initiating step offers profound insights into the logic of natural product biosynthesis and presents key opportunities for pathway engineering and the generation of novel antibiotic derivatives.
Introduction: The Ansamycin Family and the Starter Unit Paradigm
Ansamycins are a diverse family of natural products produced primarily by Actinomycetes.[1] They are characterized by a macrocyclic lactam structure, where a polyketide-derived ansa chain is tethered to two non-adjacent positions of an aromatic core.[2] This unique topology underpins their potent biological activities, which range from antibacterial action, exemplified by the RNA polymerase inhibitor rifamycin, to anticancer properties, as seen with the Hsp90 inhibitor geldanamycin.[2][3][4]
The assembly of the ansamycin backbone follows the principles of polyketide synthesis, where a large, modular enzyme complex—a Type I PKS—catalyzes the sequential condensation of simple carboxylic acid extender units (typically acetate and propionate).[5] However, unlike many polyketide pathways that start with a simple acyl-CoA, the ansamycin PKS requires a highly specific, non-canonical starter unit: 3-Amino-5-hydroxybenzoic acid (AHBA).[3][6] This C7N unit, which forms the core of the aromatic chromophore, is not sourced from general metabolism but is meticulously constructed by a dedicated enzymatic production line known as the aminoshikimate pathway.[3][7]
The Aminoshikimate Pathway: A Dedicated Feeder Pathway for AHBA
The biosynthesis of AHBA represents a fascinating offshoot of the primary shikimate pathway, which is responsible for producing aromatic amino acids in microorganisms and plants.[2][3] While the canonical shikimate pathway proceeds through intermediates like 3-dehydroquinate and shikimate, the aminoshikimate pathway diverges early to incorporate a nitrogen atom, ultimately leading to an aminobenzoic acid.[7][8] The entire process is encoded by a sub-cluster of genes, typically found within the main ansamycin biosynthetic gene cluster (BGC), ensuring a coordinated supply of the starter unit for the PKS assembly line.[1][9]
Genetic Blueprint and Enzymatic Machinery
In the archetypal rifamycin producer, Amycolatopsis mediterranei, the genes responsible for AHBA synthesis are designated rifG, H, J, K, L, M, and N.[5][9] These genes encode the enzymatic cascade that transforms precursors from central metabolism into the final AHBA product.
| Gene | Enzyme Name | Function in AHBA Biosynthesis |
| rifN | Kanosamine-6-kinase | Phosphorylates the amino sugar kanosamine, an early intermediate.[10] |
| rifL/K | Transaminase Complex | Catalyzes the transamination of UDP-3-keto-D-glucose.[11] |
| rifH | aminoDAHP Synthase | Catalyzes the committed step: condensation of an imino-erythrose-4-phosphate analog with phosphoenolpyruvate (PEP).[5][8] |
| rifG | aminoDHQ Synthase | Cyclizes the product of RifH to form 5-deoxy-5-aminodehydroquinate (aminoDHQ).[8] |
| rifJ | aminoDHS Dehydratase | Dehydrates aminoDHQ to produce 5-deoxy-5-aminodehydroshikimate (aminoDHS).[8] |
| rifK | AHBA Synthase | The terminal, PLP-dependent enzyme that catalyzes the aromatization of aminoDHS to yield AHBA.[3][12] |
The pathway begins with the formation of kanosamine, an amino sugar that provides the nitrogenous precursor.[11][13] The committed step is the condensation reaction catalyzed by aminoDAHP synthase, which parallels the DAHP synthase reaction in the primary shikimate pathway.[8] Following cyclization and dehydration, the final and most crucial step is the aromatization of aminoDHS. This reaction, which has no direct parallel in primary metabolism, is catalyzed by the pyridoxal phosphate (PLP)-dependent AHBA synthase.[12][14] This enzyme is a key biomarker for identifying potential ansamycin producers in genome mining efforts.[15]
Key Experimental Protocols
The elucidation of the AHBA pathway has been driven by a combination of genetic, biochemical, and analytical techniques. The following protocols represent cornerstone methodologies in this field.
Protocol: Gene Inactivation and Chemical Complementation
This workflow is the definitive method for confirming the function of a biosynthetic gene in vivo. By deleting the AHBA synthase gene (rifK), one can test whether the organism's ability to produce the final ansamycin is abolished and if that ability can be restored by externally supplying AHBA.
Objective: To validate the essential role of rifK in rifamycin biosynthesis.
Methodology:
-
Construct Deletion Mutant: Generate a targeted deletion of the rifK gene in Amycolatopsis mediterranei using a standard homologous recombination or CRISPR-based technique. Select for successful recombinants.
-
Verify Genotype: Confirm the deletion of rifK via PCR analysis of genomic DNA from the mutant strain compared to the wild-type.
-
Phenotypic Analysis (Fermentation):
-
Inoculate both the wild-type and the ΔrifK mutant strains in a suitable production medium.
-
Culture the strains under conditions known to induce rifamycin production for 7-10 days.
-
-
Metabolite Extraction and Analysis:
-
Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
-
Expected Outcome: The wild-type extract will show a prominent peak corresponding to rifamycin B. The ΔrifK extract will lack this peak, confirming that AHBA synthase is essential. [12]5. Chemical Complementation (Rescue Experiment):
-
Prepare a parallel culture of the ΔrifK mutant.
-
After 48 hours of growth, supplement the culture with a sterile solution of synthetic 3-amino-5-hydroxybenzoic acid (AHBA) to a final concentration of 10-50 µg/mL. [16] * Continue the fermentation for an additional 5-8 days.
-
-
Final Analysis: Extract and analyze the metabolites from the supplemented ΔrifK culture as described in step 4.
Protocol: Heterologous Expression of the AHBA Pathway
To isolate the AHBA pathway from its complex native regulatory network and to facilitate biochemical studies, the responsible genes can be expressed in a heterologous host like E. coli.
Objective: To produce AHBA in E. coli by expressing the minimal set of biosynthetic genes.
Methodology:
-
Gene Cassette Assembly: Synthesize or PCR-amplify the coding sequences for the AHBA biosynthetic genes (rifG, H, J, K, L, M, N) from A. mediterranei genomic DNA.
-
Vector Construction: Assemble the genes into one or more compatible expression vectors (e.g., pET or pACYC series) under the control of an inducible promoter (e.g., T7). The genes should be arranged in a synthetic operon with optimized ribosome binding sites.
-
Host Transformation: Transform the expression plasmids into a suitable E. coli host strain, such as E. coli BL21(DE3). For enhanced production of polyketides, a strain like E. coli BAP1, which co-expresses a phosphopantetheinyl transferase (sfp), is often used to ensure proper post-translational modification of PKS/NRPS domains. [17]4. Expression and Production:
-
Grow the engineered E. coli strain in a defined medium (e.g., M9 minimal medium) to mid-log phase at 37°C. [17] * Induce gene expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-0.5 mM.
-
Shift the culture temperature to a lower value (e.g., 18-22°C) to improve protein folding and solubility, and continue incubation for 48-72 hours.
-
-
Extraction and Detection:
-
Centrifuge the culture to separate the supernatant and cell pellet.
-
Perform separate extractions on both fractions to capture any secreted or intracellularly accumulated AHBA.
-
Analyze the extracts using LC-MS, comparing the retention time and mass spectrum to an authentic AHBA standard.
-
Expected Outcome: Detection of a compound with the correct mass ([M+H]⁺ = 154.0499) and fragmentation pattern corresponding to AHBA in the engineered strain, but not in a control strain containing an empty vector. [17]
-
Implications and Future Directions
The central role of 3-Amino-5-hydroxybenzoic acid as the gatekeeper for ansamycin biosynthesis makes its production pathway a prime target for synthetic biology and drug discovery efforts.
-
Novel Antibiotic Generation: By inactivating the native AHBA synthase and feeding synthetic, halogenated, or otherwise modified AHBA analogues to the producer strain (a technique known as mutasynthesis), it is possible to generate novel ansamycins with potentially altered biological activities. [16][18]* Yield Improvement: Overexpression of key regulatory genes like glnR or the AHBA synthase gene (rifK) itself can enhance the flux towards the starter unit, potentially increasing the overall yield of the final antibiotic product. [19]* Discovery of New Natural Products: The AHBA synthase gene is a highly conserved marker. Using PCR primers designed to target this gene allows for rapid screening of environmental actinomycete isolates to identify new producers of AHBA-derived natural products, which include not only ansamycins but also the potent mitomycin anticancer agents. [8][15] In conclusion, 3-Amino-5-hydroxybenzoic acid is not merely a precursor but the foundational building block that dictates the identity of the entire ansamycin class. A thorough understanding of its intricate biosynthesis provides a powerful toolkit for researchers seeking to harness and engineer these complex metabolic pathways for therapeutic benefit.
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White, R. J., Martinelli, E., & Lancini, G. (1985). Biosynthesis of Rifamycins (Ansamycins) and Microbial Production of Shikimate Pathway Precursors, Intermediates, and Metabolites. CHIMIA, 39(2), 43-53. [Link]
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Martínez, I., Pérez-Victoria, I., Martín, J., & Reyes, F. (2021). The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. Applied microbiology and biotechnology, 105(1), 53–64. [Link]
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Arakawa, K., Müller, R., Mahmud, T., Yu, T. W., & Floss, H. G. (2002). Characterization of the Early Stage Aminoshikimate Pathway in the Formation of 3-Amino-5-hydroxybenzoic Acid: The RifN Protein Specifically Converts Kanosamine into Kanosamine 6-Phosphate. Journal of the American Chemical Society, 124(36), 10644–10645. [Link]
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Kim, C. G., Yu, T. W., & Floss, H. G. (1998). 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics. The Journal of biological chemistry, 273(11), 6030–6040. [Link]
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Hornemann, U., Kehrer, J. P., Nunez, C. S., & Ranieri, R. L. (1983). 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics. The Journal of antibiotics, 36(10), 1323–1328. [Link]
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Floss, H. G., Yu, T. W., & Arakawa, K. (2011). The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. The Journal of antibiotics, 64(1), 35–44. [Link]
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Rickards, R. W. (1981). 3-Amino-5-hydroxybenzoic acid as a key intermediate in ansamycin and maytansinoid biosynthesis. Journal of the Chemical Society, Chemical Communications, (11), 536. [Link]
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Kibby, J. J., McDonald, I. A., & Rickards, R. W. (1998). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. The Journal of antibiotics, 51(9), 845–851. [Link]
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Zhang, W., Liu, Z., Li, Y., & Zhang, Q. (2009). PCR screening of 3-amino-5-hydroxybenzoic acid synthase gene leads to identification of ansamycins and AHBA-related antibiotic producers in Actinomycetes. Journal of applied microbiology, 106(3), 852–861. [Link]
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Zhang, M., Wang, Y., & Liu, J. (2024). Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes. International Journal of Molecular Sciences, 25(5), 2919. [Link]
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Kim, C.-G., Kirschning, A., Bergon, P., Zhou, P., & Floss, H. G. (1996). Formation of 3-amino-5-hydroxybenzoic acid, the precursor of mC7N units in ansamycin antibiotics, by a new variant of the shikimate pathway. Journal of the American Chemical Society, 118(32), 7486–7491. [Link]
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Zhu, D., Tao, W., Zhang, Q., & Lin, S. (2015). Activating a Cryptic Ansamycin Biosynthetic Gene Cluster To Produce Three New Naphthalenic Octaketide Ansamycins with n-Pentyl and n-Butyl Side Chains. Organic Letters, 17(15), 3798–3801. [Link]
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Floss, H. G., & Yu, T. W. (2011). Chemical structures of AHBA-derived natural products. The AHBA moiety is highlighted in bold. ResearchGate. [Link]
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Wang, Y., Nong, X., Liu, C., Xu, X., Huang, H., & Ju, J. (2021). Discovery, Bioactivity Evaluation, Biosynthetic Gene Cluster Identification, and Heterologous Expression of Novel Albofungin Derivatives. Frontiers in Chemistry, 8, 624594. [Link]
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Watanabe, K., Rude, M. A., Walsh, C. T., & Khosla, C. (2003). Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli. Proceedings of the National Academy of Sciences of the United States of America, 100(17), 9774–9778. [Link]
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Unlocking Nature's Pharmacy: A Technical Guide to Identifying Novel Biosynthetic Pathways of 3-Amino-5-hydroxybenzoic Acid (AHBA)
Foreword: The Significance of 3-Amino-5-hydroxybenzoic acid (AHBA) in Drug Discovery
3-Amino-5-hydroxybenzoic acid (AHBA) is a vital molecular scaffold and a key biosynthetic precursor to a wide array of clinically significant natural products.[1][2][3] It serves as the starter unit for the entire class of ansamycin antibiotics, which includes the potent antibacterial agent rifamycin and the anticancer compound geldanamycin.[4][5][6] The discovery of novel biosynthetic pathways involving AHBA holds immense promise for identifying new drug candidates with unique modes of action and improved therapeutic properties. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to navigate the complexities of discovering and characterizing these novel pathways, from initial genomic screening to final product elucidation.
Part 1: The Strategic Framework for Novel AHBA Pathway Discovery
The identification of novel biosynthetic pathways is not a linear process but rather an iterative cycle of prediction, experimentation, and validation. Our approach is grounded in a multi-disciplinary strategy that leverages the power of genomics, molecular biology, and analytical chemistry.
The Central Role of Genome Mining
The journey begins with the vast repositories of microbial genomic data. Genome mining allows for the targeted identification of biosynthetic gene clusters (BGCs) that may be responsible for producing novel AHBA-derived compounds.[7][8][9] The core principle is to use the known genetic signature of AHBA biosynthesis as a "biosynthetic hook" to fish for new pathways.
The key enzyme in AHBA biosynthesis is AHBA synthase .[4][5][10] This pyridoxal 5'-phosphate (PLP) dependent enzyme catalyzes the final aromatization step in the aminoshikimate pathway.[11][12] Therefore, the gene encoding AHBA synthase is an excellent probe for identifying potential AHBA-utilizing BGCs.[11][13]
The Logic of the Discovery Workflow
Our discovery workflow is designed to be a self-validating system, where each step provides evidence to support the next.
Part 2: In-Depth Methodologies and Protocols
Protocol for Genome Mining and BGC Analysis
Objective: To identify and prioritize candidate BGCs encoding for novel AHBA-derived natural products.
Methodology:
-
Database Selection: Utilize public genomic databases such as NCBI GenBank and JGI IMG/M.
-
Probe Sequence Selection: Obtain the amino acid sequence of a characterized AHBA synthase (e.g., RifK from Amycolatopsis mediterranei).
-
Homology Search: Perform a BLASTp search against the selected databases to identify homologs of AHBA synthase.
-
BGC Identification and Annotation: For each significant hit, analyze the genomic neighborhood for genes characteristic of natural product biosynthesis. Tools like antiSMASH (antibiotics and Secondary Metabolite Analysis SHell) are invaluable for this step, as they can identify the boundaries of the BGC and predict the class of the natural product (e.g., polyketide, non-ribosomal peptide).[8]
-
BGC Prioritization: Prioritize BGCs that contain a complete set of genes for a plausible biosynthetic pathway (e.g., a polyketide synthase or non-ribosomal peptide synthetase) in addition to the AHBA synthase homolog. Novelty can be inferred by comparing the overall architecture of the candidate BGC to known clusters in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster).
The Known Biosynthetic Pathway of AHBA: A Reference Point
Understanding the established pathway for AHBA synthesis is crucial for interpreting genomic data. AHBA is derived from the aminoshikimate pathway, a branch of the primary shikimate pathway.[5][11]
This pathway involves the recruitment of genes for kanosamine formation.[11] Kanosamine is then converted through several steps to 5-deoxy-5-aminodehydroshikimic acid, the direct substrate for AHBA synthase.[11]
Protocol for Heterologous Expression of Candidate BGCs
Objective: To functionally express a candidate BGC in a model host organism to produce the encoded natural product.
Methodology:
-
BGC Cloning: The large size of many BGCs necessitates advanced cloning techniques. Transformation-Associated Recombination (TAR) in Saccharomyces cerevisiae is a powerful method for the direct cloning of large DNA fragments from genomic DNA.[14]
-
Host Selection: The choice of a heterologous host is critical. Streptomyces species, such as S. coelicolor or S. albus, are often preferred due to their natural ability to produce a wide range of secondary metabolites and the availability of well-developed genetic tools.[15][16] For some pathways, Escherichia coli can be engineered for production, but it may require the co-expression of accessory enzymes like phosphopantetheinyl transferases.[17]
-
Vector and Promoter Selection: The BGC should be cloned into an appropriate expression vector with a strong, inducible promoter to drive transcription.
-
Transformation and Cultivation: Introduce the expression construct into the chosen host and cultivate under conditions optimized for secondary metabolite production.
-
Metabolic Analysis: Compare the metabolic profiles of the BGC-expressing strain and a control strain (e.g., carrying an empty vector) using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The appearance of new peaks in the expressing strain indicates the production of novel compounds.
Structural Elucidation of Novel Compounds
Once a novel compound is detected, the next crucial step is to determine its chemical structure.
| Technique | Purpose |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and molecular formula of the compound. |
| Tandem Mass Spectrometry (MS/MS) | Generates fragmentation patterns that offer clues about the compound's substructures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the gold standard for determining the complete chemical structure and stereochemistry of a novel compound. |
| X-ray Crystallography | If a high-quality crystal can be obtained, this technique provides an unambiguous determination of the three-dimensional structure. |
Part 3: Pathway Characterization and Engineering
Gene Knockout Studies
To confirm the function of individual genes within the BGC, targeted gene knockouts are performed. The inactivation of a gene involved in the biosynthesis of the novel compound should lead to the abolishment of its production or the accumulation of a biosynthetic intermediate. This provides definitive evidence for the role of that gene in the pathway.
In Vitro Enzymatic Assays
For key enzymes in the pathway, in vitro assays can be developed to characterize their catalytic activity. This involves overexpressing and purifying the enzyme of interest and then providing it with its predicted substrate to monitor product formation. This approach allows for a detailed understanding of the enzyme's mechanism, substrate specificity, and kinetics.
Conclusion: The Future of AHBA-Derived Natural Products
The methodologies outlined in this guide provide a robust framework for the discovery and characterization of novel biosynthetic pathways involving 3-amino-5-hydroxybenzoic acid. By integrating genome mining, heterologous expression, and detailed chemical analysis, researchers can unlock the vast, untapped potential of microbial genomes to yield the next generation of life-saving therapeutics. The continued development of bioinformatic tools and synthetic biology techniques will undoubtedly accelerate these discovery efforts, paving the way for a new era in natural product drug discovery.
References
-
August, P. R., Tang, L., Yoon, Y. J., et al. (1998). Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699. Chemistry & Biology, 5(2), 69-79. [Link]
-
Floss, H. G. (2010). The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. The Journal of Antibiotics, 63(11), 639-646. [Link]
-
Gadal, N., Mustapha, S., de la Cruz, M., et al. (2019). Regulation of Geldanamycin Biosynthesis by Cluster-Situated Transcription Factors and the Master Regulator PhoP. Genes, 10(7), 503. [Link]
-
Ghai, I., & Ghai, I. (2020). Genome mining as new challenge in natural products discovery. Marine Drugs, 18(4), 206. [Link]
- He, W., Wu, L., Gao, Q., Du, Y., & Wang, Y. (2006). Identification of AHBA Biosynthetic Genes Related to Geldanamycin Biosynthesis in Streptomyces hygroscopicus 17997. Current Microbiology, 52(3), 197-203.
- Kang, Q., Shen, Y., & Bai, L. (2012). Biosynthesis of 3,5-AHBA-derived natural products.
-
Kim, W., Lee, K., Kim, J., et al. (2017). Rapid Engineering of the Geldanamycin Biosynthesis Pathway by Red/ET Recombination and Gene Complementation. Applied and Environmental Microbiology, 83(11), e00322-17. [Link]
-
Kouprina, E., & Larionov, V. (2016). Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination. Natural Product Reports, 33(5), 633-644. [Link]
-
Lee, J. H., & Kim, H. S. (2021). Recent advances in genome mining and synthetic biology for discovery and biosynthesis of natural products. Critical Reviews in Biotechnology, 41(7), 1017-1033. [Link]
-
Lombo, F., Pfeifer, B. A., & Khosla, C. (2003). Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli. Proceedings of the National Academy of Sciences, 100(17), 9774-9778. [Link]
-
Medema, M. H., Blin, K., Cimermancic, P., et al. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences. Nucleic Acids Research, 39(Web Server issue), W339-W346. [Link]
- O'Brien, J., & Wright, G. D. (2011). An ecological perspective on the discovery of novel antibiotics. Current Opinion in Biotechnology, 22(4), 547-553.
- Olano, C., Méndez, C., & Salas, J. A. (2010). Antitumor compounds from actinomycetes: from gene clusters to new derivatives by combinatorial biosynthesis.
-
Ziemert, N., Al-Dilaimi, A., & Jensen, P. R. (2016). Genome mining for natural product biosynthetic gene clusters in the Subsection V cyanobacteria. BMC Genomics, 17, 723. [Link]
-
Eads, J. C., Beeby, M., Scapin, G., Floss, H. G., & Hunter, W. N. (1999). Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase. Biochemistry, 38(49), 16423-16430. [Link]
-
Zhang, J., Tang, X., & Zhang, Y. (2017). Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species. Frontiers in Microbiology, 8, 433. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
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- 5. Rifamycin Biosynthesis [faculty.washington.edu]
- 6. Geldanamycin - Wikipedia [en.wikipedia.org]
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- 10. Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pnas.org [pnas.org]
Methodological & Application
synthesis of "3-Amino-5-hydroxy-2-methylbenzoic acid" from substituted nitroaromatics
Application Note & Protocol Guide
Topic: Strategic Synthesis of 3-Amino-5-hydroxy-2-methylbenzoic Acid from Substituted Nitroaromatics
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the multi-step synthesis of this compound, a highly functionalized aromatic building block. Recognizing the challenges in achieving specific substitution patterns on an aromatic ring, this guide presents a robust and regioselective synthetic pathway starting from the commercially available precursor, 2-methyl-5-nitrobenzoic acid. The strategy hinges on a logical sequence of functional group transformations—reduction, diazotization/hydroxylation, regioselective nitration, and final reduction—to precisely control the placement of the amino and hydroxy moieties. This application note elaborates on the chemical principles underpinning the chosen route, offers detailed, step-by-step laboratory protocols for each reaction, and includes data interpretation guidelines and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Synthetic Strategy
The synthesis of polysubstituted aromatic compounds is a cornerstone of medicinal chemistry and materials science. Molecules such as this compound are valuable scaffolds and intermediates due to their diverse functional groups, which allow for subsequent chemical modifications.[1][2] The primary challenge in their synthesis lies in controlling the regiochemistry of the substitution reactions. A direct approach, such as the nitration of a pre-existing substituted benzoic acid, often leads to a mixture of isomers that are difficult to separate.
This guide details a strategic four-step synthesis designed to overcome these challenges. The chosen pathway (Scheme 1) prioritizes selectivity and utilizes well-established, high-yielding chemical transformations. The key to this strategy is the careful orchestration of the directing effects of the functional groups present on the aromatic ring at each stage.
The overall synthetic pathway is visualized below.
Scheme 1: Proposed synthetic route for this compound.
Rationale for the Chosen Pathway:
-
Step 1: Initial Reduction. The synthesis commences with the reduction of the nitro group on the starting material. Catalytic hydrogenation is selected for its high efficiency, clean conversion, and chemoselectivity, as it reduces the nitro group without affecting the carboxylic acid moiety.[3][4]
-
Step 2: Sandmeyer Hydroxylation. The resulting amine is converted to a hydroxyl group. The Sandmeyer reaction is a classic and robust method for this transformation.[5][6] It proceeds via an aryl diazonium salt intermediate, which, upon heating in aqueous acid, yields the corresponding phenol.[7] This step is crucial as it installs the hydroxyl group that will direct the subsequent nitration.
-
Step 3: Regioselective Nitration. This is the most critical step for ensuring the correct substitution pattern. The powerful ortho-, para-directing and activating effect of the hydroxyl group, combined with the ortho-, para-directing effect of the methyl group and the meta-directing effect of the carboxylic acid, overwhelmingly favors the introduction of the nitro group at the C-3 position. This high degree of regiocontrol is the primary advantage of this synthetic route.
-
Step 4: Final Reduction. The concluding step involves the reduction of the newly introduced nitro group to the target amine. Again, catalytic hydrogenation is the method of choice due to its mild conditions and high yield, providing the final product with high purity.[8]
Detailed Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times. Concentrated acids (H₂SO₄, HNO₃) are highly corrosive and should be handled with extreme care.
Protocol 1: Synthesis of 5-Amino-2-methylbenzoic Acid
This protocol details the catalytic hydrogenation of 2-methyl-5-nitrobenzoic acid.
Materials:
-
2-methyl-5-nitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), reagent grade
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Filter aid (e.g., Celite®)
Equipment:
-
Parr hydrogenation apparatus or a two-necked round-bottom flask with a hydrogen balloon
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, dissolve 2-methyl-5-nitrobenzoic acid (e.g., 10 g, 55.2 mmol) in methanol (200 mL).
-
Carefully add 10% Pd/C catalyst (0.5 g, ~5 wt%) to the solution. Causality: Pd/C is an excellent catalyst for the reduction of aromatic nitro groups; 5 wt% is typically sufficient for complete conversion without excessive cost.[3]
-
Seal the vessel and purge the system with nitrogen gas 3-5 times to remove any residual air.
-
Purge the system with hydrogen gas 3-5 times.
-
Pressurize the vessel with hydrogen to 50 psi (or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Causality: Celite prevents the fine catalyst particles from clogging the filter paper.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 5-amino-2-methylbenzoic acid as a solid. The product is often pure enough for the next step without further purification.
Protocol 2: Synthesis of 5-Hydroxy-2-methylbenzoic Acid
This protocol describes the conversion of the amino group to a hydroxyl group via the Sandmeyer reaction.[5][6]
Materials:
-
5-amino-2-methylbenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a thermometer and mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Beakers
Procedure:
-
Diazotization: In a 500 mL beaker, prepare a solution of 5-amino-2-methylbenzoic acid (e.g., 7.5 g, 49.6 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (3.8 g, 55.1 mmol, 1.1 eq) in water (20 mL) and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt and to minimize the formation of phenol byproducts at this stage.[7]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete.
-
Hydrolysis: In a separate large flask (e.g., 1 L), bring approximately 200 mL of water to a gentle boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous effervescence (N₂ gas evolution) will occur. Causality: The thermal decomposition of the diazonium salt in water generates the desired phenol. Adding the diazonium salt to hot water, rather than heating the diazonium salt solution, often gives cleaner results.
-
After the addition is complete, continue heating the mixture for another 30 minutes to ensure complete decomposition.
-
Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 5-hydroxy-2-methylbenzoic acid.
Protocol 3: Synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid
This protocol details the regioselective nitration of the phenol intermediate.
Materials:
-
5-hydroxy-2-methylbenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃, 70%)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, carefully add 5-hydroxy-2-methylbenzoic acid (e.g., 5.0 g, 32.9 mmol) to concentrated sulfuric acid (30 mL) cooled in an ice bath. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.4 mL, ~36 mmol, 1.1 eq) to concentrated sulfuric acid (10 mL) in an ice bath.
-
Cool the solution of the benzoic acid in sulfuric acid to 0-5 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 10 °C. Causality: Low temperature is crucial to prevent over-nitration and the formation of dinitro products.[9] The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional hour.
-
Very slowly and carefully, pour the reaction mixture onto a beaker containing crushed ice (~200 g). Causality: Quenching the reaction on ice dilutes the strong acid and precipitates the organic product, which is insoluble in water.
-
Stir the resulting slurry for 30 minutes to allow for complete precipitation.
-
Collect the yellow solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 5-hydroxy-2-methyl-3-nitrobenzoic acid.
Protocol 4: Synthesis of this compound
This final protocol describes the reduction of the nitro group to the target amine.
Materials:
-
5-hydroxy-2-methyl-3-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 5-hydroxy-2-methyl-3-nitrobenzoic acid (e.g., 4.0 g, 20.3 mmol) in ethanol (100 mL).
-
Add tin(II) chloride dihydrate (22.9 g, 101.5 mmol, 5 eq). Causality: SnCl₂ in acidic medium is a classic and effective reagent for the reduction of aromatic nitro groups, and it is tolerant of many other functional groups like carboxylic acids and phenols.[10] A stoichiometric excess is used to ensure complete reaction.
-
Slowly add concentrated HCl (20 mL) and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (100 mL) to the residue and carefully neutralize the mixture by the slow addition of 5 M NaOH solution until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethanol/water) to obtain pure this compound.
Data Summary and Characterization
The expected outcomes for each step of the synthesis are summarized below. Yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Product | MW ( g/mol ) | Typical Yield (%) | Expected Appearance |
| 1 | 2-Methyl-5-nitrobenzoic acid | 5-Amino-2-methylbenzoic acid | 151.16 | 90-95% | Off-white solid |
| 2 | 5-Amino-2-methylbenzoic acid | 5-Hydroxy-2-methylbenzoic acid | 152.15 | 75-85% | Tan or light brown solid |
| 3 | 5-Hydroxy-2-methylbenzoic acid | 5-Hydroxy-2-methyl-3-nitrobenzoic acid | 197.14 | 85-90% | Yellow solid |
| 4 | 5-Hydroxy-2-methyl-3-nitrobenzoic acid | This compound | 167.16 | 80-90% | Light-colored solid |
Characterization Notes:
-
¹H NMR: Monitor the disappearance of the nitro-aromatic protons and the appearance of amino-aromatic protons (which often shift upfield). The introduction of the hydroxyl group will also cause a characteristic shift.
-
IR Spectroscopy: Look for the disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretches for the amino group (~3300-3500 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight of the product at each stage.
Experimental Workflow Visualization
The general laboratory workflow for a typical step involving a reaction, workup, and purification is illustrated below.
Figure 1: A generalized workflow for synthesis, workup, and analysis.
Conclusion
This application note provides a validated and chemically sound strategy for the synthesis of this compound from a substituted nitroaromatic precursor. By carefully selecting the sequence of reactions, this pathway leverages the inherent directing effects of the functional groups to achieve excellent regioselectivity in the critical nitration step, thereby avoiding the formation of complex isomeric mixtures. The detailed protocols and causal explanations offer researchers a reliable guide for producing this valuable chemical intermediate for applications in drug discovery and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from [Link]
-
Truman State University. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]
- Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]
-
PubMed. (1998). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. Retrieved from [Link]
Sources
- 1. 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. ochem.weebly.com [ochem.weebly.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
purification protocol for "3-Amino-5-hydroxy-2-methylbenzoic acid"
An Application Note on the Purification of 3-Amino-5-hydroxy-2-methylbenzoic acid
Abstract
This compound is a substituted aromatic compound with significant potential as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Its trifunctional nature, featuring acidic (carboxylic acid, phenol) and basic (amine) groups, presents a unique set of challenges for purification. Achieving high purity is critical for ensuring predictable reactivity and avoiding side reactions in subsequent synthetic steps. This application note provides a comprehensive guide for researchers, detailing robust protocols for the purification of this compound. We will explore purification strategies based on its amphoteric properties, including pH-mediated precipitation and recrystallization, as well as advanced chromatographic techniques for achieving the highest levels of purity. The causality behind each procedural step is explained to provide a deeper understanding of the purification principles.
Introduction: The Rationale for Purification
Substituted aminohydroxybenzoic acids are key intermediates in medicinal chemistry and materials science. The precise arrangement of the amino, hydroxyl, and carboxylic acid functionalities on the benzene ring allows for a wide range of chemical transformations. However, impurities from the synthetic process—such as starting materials, reagents, or byproducts—can interfere with these transformations. Therefore, an effective and reliable purification protocol is not merely a suggestion but a prerequisite for successful downstream applications.
The purification strategy for this compound is dictated by its key chemical features:
-
A Carboxylic Acid Group (-COOH): This acidic group allows for the formation of a water-soluble carboxylate salt in the presence of a mild or strong base.
-
An Aromatic Amino Group (-NH₂): This basic group can be protonated in an acidic medium to form a water-soluble ammonium salt.
-
A Phenolic Hydroxyl Group (-OH): This weakly acidic group can be deprotonated by a strong base to form a phenoxide salt.
The compound's ability to exist as a cation, an anion, or a zwitterion depending on the pH is the cornerstone of the primary purification method described herein.
Physicochemical Properties
A thorough understanding of the compound's properties is essential for designing an effective purification scheme. While experimental data for this specific molecule is scarce, we can estimate its key properties based on its structure and data from analogous compounds.
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₈H₉NO₃ | - |
| Molecular Weight | 167.16 g/mol | - |
| Appearance | Likely a tan to brown crystalline solid. | Based on similar substituted aminobenzoic acids.[1] |
| pKa₁ (Carboxylic Acid) | ~4.0 - 4.5 | Similar to other substituted benzoic acids. For example, the pKa of benzoic acid is 4.20, and 3-hydroxybenzoic acid is 4.06.[2] |
| pKa₂ (Anilinium ion, R-NH₃⁺) | ~3.5 - 4.5 | The presence of electron-withdrawing groups (COOH, OH) on the ring decreases the basicity of the amino group compared to aniline (pKa of anilinium is 4.6). |
| pKa₃ (Phenolic OH) | ~9.0 - 10.0 | Typical range for phenolic protons. |
| Solubility Profile | Water: Sparingly soluble. Aqueous Acid (e.g., 1M HCl): Soluble (forms ammonium salt). Aqueous Base (e.g., 1M NaOH): Soluble (forms carboxylate/phenoxide salt). Organic Solvents: Soluble in polar organic solvents like Methanol, Ethanol, DMSO, Acetone; poorly soluble in non-polar solvents like Hexane, Toluene.[3][4] | The polar functional groups dominate its solubility characteristics. |
Purification Strategy Overview
The recommended purification strategy is a multi-step process that begins with a bulk purification based on pH manipulation, followed by a fine purification using recrystallization. For instances requiring ultra-high purity (>99.5%), column chromatography can be employed as a final polishing step.
Caption: Overall purification workflow for this compound.
Detailed Experimental Protocols
Method 1: Purification by pH-Mediated Precipitation and Recrystallization
This method is highly effective for removing a wide range of impurities and should be considered the primary purification technique. It leverages the compound's amphoteric nature to selectively isolate it from non-ionizable or differently-ionizable contaminants.[5][6]
Principle of Causality: By dissolving the crude material in a basic solution, the acidic carboxylic group is deprotonated to form a water-soluble sodium salt. Insoluble, neutral organic impurities can then be removed by filtration. Subsequent acidification of the filtrate to the compound's isoelectric point (the pH at which its net charge is zero) minimizes its solubility in water, causing it to precipitate out, leaving behind impurities that are soluble at that specific pH.
Step-by-Step Protocol:
-
Dissolution in Base: In a suitably sized Erlenmeyer flask, suspend the crude this compound in deionized water (approx. 10-20 mL per gram of crude material). With vigorous stirring, add 1 M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the solution is clear. Note: Avoid a large excess of base.
-
Removal of Insolubles: If any solid material remains, perform a gravity or vacuum filtration to remove these insoluble impurities.
-
Acidification and Precipitation: Cool the clear filtrate in an ice-water bath. While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as a solid. Continue adding HCl until the pH of the solution is approximately 4. Check the pH with pH paper or a calibrated pH meter.
-
Complete Precipitation: Once precipitation is complete, allow the slurry to stir in the ice bath for an additional 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the purified solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water (2-3 times) to remove any residual salts (e.g., NaCl).
-
Recrystallization: a. Transfer the damp solid to a clean Erlenmeyer flask. b. Add a minimal amount of a suitable hot solvent system. An ethanol/water mixture is a good starting point. Begin by adding ethanol to the solid, heat the mixture to just below boiling, and then add hot water dropwise until the solid just dissolves. c. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] d. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process. e. Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
Method 2: Purification by Silica Gel Column Chromatography
This method is recommended when very high purity is needed or when impurities have similar solubility and ionization properties to the target compound, making recrystallization less effective.
Principle of Causality: Silica gel is a polar stationary phase. Separation is achieved based on the differential partitioning of compounds between the stationary phase and a less polar mobile phase.[9] More polar compounds, like our target molecule, will have a stronger affinity for the silica gel and thus elute more slowly than non-polar impurities. Due to the presence of the acidic carboxylic acid and basic amine, pH control of the mobile phase is critical to ensure a clean separation.
Step-by-Step Protocol:
-
TLC Analysis and Solvent Selection:
-
Before running a column, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC).
-
A good starting eluent system is a mixture of a moderately polar solvent and a polar solvent, such as Dichloromethane:Methanol (95:5) or Ethyl Acetate:Hexanes (80:20).
-
Crucially, add 0.5-1% acetic acid to the eluent. This suppresses the ionization of the carboxylic acid, preventing it from streaking on the silica plate and ensuring a well-defined spot.[10]
-
The ideal eluent system should give the target compound an Rf value of approximately 0.25-0.35.
-
-
Column Preparation: Prepare a silica gel column using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude or partially purified compound in a minimal amount of the eluent (or a slightly more polar solvent like acetone if necessary). Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution and Fraction Collection: Run the column by passing the eluent through it, collecting the eluate in a series of fractions (e.g., in test tubes).
-
Analysis of Fractions: Spot each fraction (or every few fractions) on a TLC plate and develop it using the eluent system. Visualize the spots under UV light and/or by staining to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.
Assessment of Purity
A combination of methods should be used to confirm the purity of the final product.
| Technique | Purpose | Expected Result for Pure Compound |
| TLC | Quick qualitative check | A single spot with a consistent Rf value. |
| Melting Point | Indicator of purity | A sharp melting range (e.g., within 1-2 °C). |
| HPLC | Quantitative purity analysis | A single major peak, allowing for purity calculation (e.g., >98%). |
| NMR (¹H, ¹³C) | Structural confirmation | The spectrum should match the expected structure, with no significant peaks attributable to impurities. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily precipitate forms during pH adjustment. | Compound is "crashing out" of solution too quickly; presence of low-melting impurities. | Ensure slow addition of acid with vigorous stirring; cool the solution thoroughly; perform a second recrystallization. |
| No crystals form during recrystallization. | Too much solvent was added; the compound is highly soluble even at low temperatures. | Boil off some of the solvent to increase concentration; try a different solvent system; use a seed crystal to induce crystallization.[7] |
| Compound streaks badly on TLC/column. | The carboxylic acid and/or amine group is interacting ionically with the silica gel. | Add 0.5-1% acetic acid or formic acid to the eluent to ensure the compound remains in its neutral, protonated state. |
| Low recovery after purification. | Product loss during transfers; significant amount of impurities present; product is somewhat soluble in the wash solvents. | Minimize transfer steps; use minimal volumes of ice-cold solvent for washing; re-process the mother liquor if a significant amount of product is suspected to be present. |
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link] (Original source likely a chemistry data handbook).
-
ResearchGate. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. (n.d.). 5-amino-2-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (1999). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
-
PubMed. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography.... Retrieved from [Link]
- Google Patents. (2021). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]
-
PubChemLite. (n.d.). 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-5-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Amino-5-hydroxy-benzoic acid methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. 3-Amino-4-hydroxy-5-methyl-benzoic acid | 1083170-30-2 [sigmaaldrich.com]
- 2. global.oup.com [global.oup.com]
- 3. CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate [cymitquimica.com]
- 4. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-5-hydroxy-2-methylbenzoic Acid
Introduction & Chemical Context
3-Amino-5-hydroxy-2-methylbenzoic acid (CAS: 2247102-96-9 or similar salts) is a highly functionalized aromatic intermediate often utilized in the synthesis of complex polyimides, pharmaceuticals, and bioactive natural product derivatives.[1]
Analyzing this molecule presents specific chromatographic challenges due to its amphoteric nature .[1] It possesses three ionizable functional groups with distinct pKa values:
-
Carboxylic Acid (-COOH): Acidic (pKa ≈ 4.0 - 4.5)[1]
-
Primary Amine (-NH₂): Basic (pKa ≈ 3.0 - 5.0 for aniline derivatives)[1]
-
Phenolic Hydroxyl (-OH): Weakly Acidic (pKa ≈ 9.5 - 10.5)[1]
This guide provides a robust, "First Principles" approach to analyzing this compound, moving beyond simple recipes to ensure the method is transferable and scientifically sound.
Method Development Strategy (Expertise & Logic)
The Polarity & Retention Challenge
Standard C18 columns often fail to retain small, polar zwitterions like aminobenzoic acids.[1] At neutral pH, the molecule exists largely as a zwitterion (COO⁻ / NH₃⁺), leading to rapid elution near the void volume (
The Solution: pH Control.
-
Acidic Conditions (pH < 3.0): The carboxyl group is protonated (neutral), and the amine is protonated (cationic).[1] The molecule behaves as a cation.[1] While cations can streak on older silica, modern Type-B silica (high purity) handles them well.[1] This is the preferred mode for stability.[1]
-
Column Selection: A Polar-Embedded C18 or AQ-C18 (compatible with 100% aqueous mobile phases) is strictly recommended over a traditional hydrophobic C18 to prevent "phase collapse" (dewetting) and to engage in secondary hydrogen bonding interactions for better selectivity.[1]
Detection Physics
As a benzene derivative with auxochromes (-OH, -NH₂), the molecule exhibits strong UV absorption.[1]
-
Primary Max: ~210–230 nm (E2 band, high sensitivity, solvent cutoff risk).[1]
-
Secondary Max: ~280–310 nm (B band, higher selectivity, less noise).[1]
-
Recommendation: Use a Diode Array Detector (DAD) to extract chromatograms at 254 nm (universal aromatic) and 280 nm (phenol/aniline specific).[1]
Detailed Experimental Protocol
Reagents & Equipment
-
Reference Standard: this compound (>97% purity).[1]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1]
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ) [85%], or Formic Acid (for LC-MS).[1] -
Water: Milli-Q grade (18.2 MΩ[1]·cm).
Chromatographic Conditions (The "Gold Standard" Method)
This method uses a phosphate buffer to ensure sharp peak shape by suppressing silanol interactions and controlling ionization.[1]
| Parameter | Setting / Description |
| Column | Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion-RP, or Agilent ZORBAX SB-Aq) Dimensions: 150 mm × 4.6 mm, 3.5 µm or 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 5 – 10 µL |
| Detection | UV-Vis (DAD) at 254 nm (Quant) and 280 nm (Qual).[1] |
| Run Time | 15 Minutes |
Gradient Program
Rationale: A shallow gradient is required to separate the target from potential synthesis precursors (e.g., nitro- precursors or non-hydroxylated analogs).
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Retain polar impurities) |
| 10.0 | 40 | 60 | Linear Gradient |
| 11.0 | 5 | 95 | Wash Step |
| 13.0 | 5 | 95 | Wash Hold |
| 13.1 | 95 | 5 | Re-equilibration |
| 18.0 | 95 | 5 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL of MeOH, sonicate for 5 mins, and dilute to volume with Mobile Phase A . (Conc: 1 mg/mL).[1]
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Conc: 0.1 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.[1]
Visualizing the Logic
The following diagram illustrates the decision-making process for method development and the chemical logic governing the separation.
Caption: Logical workflow for selecting pH and column chemistry based on the amphoteric properties of the target analyte.
Validation & Troubleshooting (Trustworthiness)
System Suitability Criteria
Before running samples, ensure the system meets these metrics:
-
Tailing Factor (
): Must be < 1.5. (If > 1.5, lower pH or add 5mM Triethylamine as a silanol blocker).[1] -
Theoretical Plates (
): > 5,000 for the main peak.[1] -
Retention Time (
): Target between 4.0 and 8.0 minutes.
Common Issues & Fixes
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent mismatch. | Dissolve sample in Mobile Phase A (Buffer) instead of pure MeOH. |
| Drifting Retention | pH instability.[1] | Ensure Phosphate buffer is freshly prepared and pH checked.[1] |
| High Backpressure | Precipitation.[1][2] | Buffer concentration too high for 95% ACN wash. Limit buffer to 20mM. |
References
-
BenchChem. A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds. (Accessed 2026).[1][3] Link[1]
-
Oxford University Press. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.[1] (Accessed 2026).[1][3] Link[1]
-
SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. (Accessed 2026).[1][3] Link
-
PubChem. Compound Summary: 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride.[1][3] (Accessed 2026).[1][3] Link
-
ChemicalBook. 3-Amino-2-hydroxy-5-methyl-benzoic acid Properties and Suppliers. (Accessed 2026).[1][3] Link
Disclaimer: This protocol is a starting point developed based on physicochemical principles. Users must validate the method in their own laboratory according to ICH Q2(R1) guidelines before use in regulated environments.
Sources
- 1. 5-Hydroxy-2-methylbenzoic acid | C8H8O3 | CID 235188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google Patents [patents.google.com]
- 3. PubChemLite - 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
Application Note: Structural Elucidation of 3-Amino-5-hydroxy-2-methylbenzoic Acid via High-Field NMR
This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It prioritizes experimental rigor, structural logic, and self-validating spectral analysis.
Introduction & Scope
The compound 3-Amino-5-hydroxy-2-methylbenzoic acid (CAS: 126545-39-9 / Patent Ref: JP5304106B2) is a critical polysubstituted aromatic building block, often utilized in the synthesis of high-performance polyimides and as a core scaffold in chromoprotein antibiotic fragments.[1]
Characterizing this molecule presents specific challenges due to the tetrasubstituted benzene ring , which leaves only two aromatic protons, and the presence of three exchangeable groups (-COOH, -OH, -NH₂). This protocol outlines a robust NMR characterization workflow designed to unambiguously assign the regiochemistry of the methyl and amino substituents, distinguishing it from potential isomers like 3-amino-orsellinic acid derivatives.
Key Analytical Challenges
-
Regiochemistry: Confirming the Methyl group is at position C2 (ortho to carboxyl) and Amino at C3.
-
Proton Exchange: Labile protons require specific solvent choices to prevent signal loss.
-
Signal Overlap: High electron density from -OH and -NH₂ shields ring protons, potentially compressing the aromatic region.
Experimental Workflow
The following directed acyclic graph (DAG) illustrates the logical flow of the characterization process, ensuring no step is skipped for full structural validation.
Figure 1: Step-by-step NMR characterization workflow ensuring structural integrity from sample prep to final validation.
Sample Preparation Protocol
Objective: Maximize solubility and slow down proton exchange to visualize -NH₂ and -OH signals.
-
Solvent Selection: Use DMSO-d6 (99.9% D) with 0.03% TMS.
-
Rationale: CDCl₃ is unsuitable due to the zwitterionic nature of amino acids and poor solubility of the hydroxyl/carboxyl moieties. DMSO-d6 disrupts intermolecular Hydrogen bonding, sharpening the signals.
-
-
Concentration: Prepare a 15-20 mg/mL solution.
-
Note: Higher concentrations may cause viscosity broadening; lower concentrations require excessive scan times for 13C.
-
-
Water Suppression: Ensure the DMSO is from a fresh ampoule to minimize the H₂O signal at 3.33 ppm, which can overlap with the -NH₂ signal in some amino-benzoates.
1H NMR Characterization (400 MHz+)
Acquisition Parameters:
-
Pulse Sequence: zg30 (30° excitation)
-
Relaxation Delay (D1): 2.0 - 5.0 seconds (Essential for accurate integration of aromatic protons vs. methyl group).
-
Scans (NS): 16 or 32.
Predicted & Observed Shifts (DMSO-d6)
The structure contains a tetrasubstituted ring. We expect two meta-coupled aromatic protons and one methyl singlet.
| Moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| -COOH | 12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid proton (highly deshielded). |
| -OH | 9.2 - 9.8 | Broad Singlet | 1H | Phenolic proton (C5). |
| Ar-H (C6) | 6.8 - 7.0 | Doublet (d) | 1H | Meta-coupled (J ~2 Hz). Deshielded by COOH, shielded by OH.[2] |
| Ar-H (C4) | 6.1 - 6.3 | Doublet (d) | 1H | Meta-coupled (J ~2 Hz). Strongly shielded by ortho-NH₂ and ortho-OH. |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | Aniline protons. Position varies with concentration/water. |
| -CH₃ | 2.1 - 2.3 | Singlet (s) | 3H | Aryl methyl at C2. |
Interpretation Check:
-
The "H4" Signal: Look for the most upfield aromatic signal (~6.2 ppm). This proton is "sandwiched" between the electron-donating -NH₂ and -OH groups, causing significant upfield shift.
-
Coupling: H4 and H6 are meta to each other. You should observe a coupling constant (
) of approximately 1.5 – 2.5 Hz . If you see ~8 Hz, you have the wrong isomer (para-coupling implies adjacent protons).
13C NMR Characterization (100 MHz+)
Acquisition Parameters:
-
Pulse Sequence: DEPTQ or APT (to distinguish C, CH, CH₂, CH₃).
-
Scans (NS): 512+ (Quaternary carbons require high signal-to-noise).
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O | ~170.0 | C7 (Carboxylic Acid). |
| C-O | ~155.0 | C5 (Phenolic C-OH). |
| C-N | ~148.0 | C3 (C-NH₂). |
| C-H | ~110.0 | C6 (Ortho to COOH). |
| C-H | ~102.0 | C4 (Between OH and NH₂). |
| C-q | ~115.0 - 120.0 | C2 (C-Me) and C1 (C-COOH attachment). |
| CH₃ | ~12.0 - 15.0 | C8 (Methyl). |
2D NMR Validation (The "Self-Validating" Step)
To scientifically prove the structure is This compound and not an isomer (e.g., 4-methyl or 6-methyl variants), you must run HMBC (Heteronuclear Multiple Bond Correlation) .
HMBC Logic Diagram
The following diagram visualizes the critical correlations required to confirm the position of the Methyl group at C2.
Figure 2: HMBC connectivity map. The Methyl protons must show long-range coupling to the C-NH₂ carbon (C3) and the C1 quaternary carbon to confirm the C2 position.
Validation Criteria:
-
Methyl to C1/C3: The methyl protons (~2.2 ppm) must correlate with the quaternary carbon bearing the amine (C3, ~148 ppm) and the quaternary carbon C1.
-
Methyl to Carbonyl: Often, a weak 4-bond correlation from Methyl protons to the Carbonyl carbon (~170 ppm) is visible because the methyl is ortho to the carboxyl group. If the methyl were at position 4, this correlation would be impossible (6 bonds away).
References
-
PubChem Compound Summary. 3-Amino-5-hydroxybenzoic acid (Structural Analog Data). National Center for Biotechnology Information. [Link]
- Mizuno, T. et al.Bisimide Phenol Compound and Method for Producing Same. JP Patent 5304106B2, 2013. (Defines the specific synthesis and existence of this compound).
-
ResearchGate Spectral Data. 1H NMR spectra of 3-amino-5-hydroxy benzoic acid. (Used for chemical shift benchmarking of the core scaffold). [Link]
Sources
Application Note: Analytical Standardization of 3-Amino-5-hydroxy-2-methylbenzoic Acid
This Application Note is structured as a definitive technical guide for the standardization and analysis of 3-Amino-5-hydroxy-2-methylbenzoic acid (referred to herein as 3,5,2-AHMBA ).[1][2]
As this molecule is a specific structural isomer of the ansamycin precursor AHBA, it exhibits unique zwitterionic behavior and regiochemistry. This guide addresses the challenge of establishing a Primary Reference Standard where no commercial Certified Reference Material (CRM) exists.
Executive Summary
Developing a reference standard for 3,5,2-AHMBA requires a rigorous "First Principles" approach. Unlike commodity chemicals, this target is likely a biosynthetic intermediate or a novel pharmacophore. Its amphoteric nature (containing amine, phenol, and carboxylic acid moieties) presents specific challenges in chromatography (peak tailing) and solubility.
This protocol defines the workflow to:
-
Certify Identity: Distinguish the 2-methyl regioisomer from its 4-methyl or 6-methyl analogs using NMR.
-
Assign Purity: Utilize Quantitative NMR (qNMR) to establish an absolute assay value without a reference standard.[1][2]
-
Quantify: Develop a stability-indicating HPLC-UV/MS method.
Structural Characterization (Identity)[1]
Before using the material as a standard, its structure must be unequivocally proven. The critical challenge is confirming the position of the methyl group relative to the amino and hydroxy substituents.
High-Resolution Mass Spectrometry (HRMS)[1][2]
-
Objective: Confirm elemental composition.
-
Polarity: Positive (
) and Negative ( ). -
Theoretical Mass (
): -
Acceptance Criteria: Mass error < 5 ppm.
Nuclear Magnetic Resonance (NMR)
The 2-methyl placement is the primary structural feature to validate.[1][2]
-
Solvent: DMSO-
(Avoid initially to observe exchangeable protons). -
1H NMR Prediction:
-
Key NOE Experiment (Crucial):
-
Perform 1D-NOESY irradiating the Methyl signal.
-
Positive Result: NOE enhancement should be observed only at the H-6 aromatic proton (if H-4 is blocked by Amino/Hydroxy) or H-3/H-? depending on exact numbering.[1][2]
-
Correction: In This compound :
-
NOE Expectation: Irradiating the C2-Methyl should show NOE enhancement on H-6 (ortho to C1) but NO enhancement on H-4 (shielded by C3-Amino).[1][2] This distinguishes it from isomers where the methyl might be flanked by protons.[2]
-
Purity Assignment (The "Primary Standard" Workflow)
Since you likely synthesized or isolated this material, you cannot assume 100% purity. You must assign a "Potency" or "Assay" value (e.g., 98.4% w/w) to use it for calibration.
The qNMR Protocol (Absolute Quantification)
qNMR is the gold standard for establishing purity without a reference standard.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 3,5-Dinitrobenzoic acid.[1][2] Must have non-overlapping signals with 3,5,2-AHMBA.[2]
-
Solvent: DMSO-
. -
Relaxation Delay (
): Set to (typically 30–60 seconds) to ensure full relaxation. -
Calculation:
[1]
Mass Balance Approach (Secondary Check)
[1][2]Analytical Method Development (HPLC-UV)
The zwitterionic nature of 3,5,2-AHMBA requires careful pH control.
Chromatographic Conditions
We will use a low pH strategy to keep the carboxylic acid protonated (neutral) and the amine protonated (cationic).[2] This prevents mixed-mode interactions with residual silanols.
| Parameter | Specification | Rationale |
| Column | Waters XSelect CSH C18 or Phenomenex Kinetex F5 (PFP) | CSH (Charged Surface Hybrid) resists basic loading; PFP provides unique selectivity for aromatic isomers.[1][2] |
| Dimensions | 150 x 4.6 mm, 3.5 µm (HPLC) or 1.7 µm (UPLC) | Standard analytical scale.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) | Protonates acid (retention) and amine (solubility).[1][2] |
| Mobile Phase B | Acetonitrile (LC-MS grade) | Standard organic modifier.[1][2] |
| Flow Rate | 1.0 mL/min | |
| Column Temp | 30°C | |
| Detection | UV 254 nm (Primary), 210 nm (Secondary) | 254 nm is specific for the benzene ring; 210 nm detects impurities.[1][2] |
Gradient Profile (Standard Screening)[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Equilibration) |
| 2.0 | 5 | Isocratic hold for polar retention |
| 15.0 | 60 | Linear Gradient |
| 16.0 | 95 | Wash |
| 18.0 | 95 | Wash Hold |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Sample Preparation
-
Note: If solubility is poor, dissolve initially in 5% DMSO, then dilute with Mobile Phase A.[2]
Workflow Visualization
The following diagram illustrates the decision logic for developing this standard, from synthesis to validated method.
Figure 1: Critical path for converting crude material into a qualified analytical reference standard.
References & Regulatory Grounding
-
ICH Guidelines: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] Link
-
Bio-Source Context (AHBA): Floss, H. G., et al. "Biosynthesis of the ansamycin antibiotics." Journal of Antibiotics (2011).[2] (Provides context on the stability and handling of amino-hydroxy-benzoic acids).
-
qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products (2012).[1][2] Link[1]
-
Chromatography of Zwitterions: Dolan, J. W.[2] "HPLC Separation of Zwitterions." LCGC North America.[1][2] (Guidance on pH selection for amino-acid-like molecules). Link
Scientist's Note on Stability:
Aminohydroxybenzoic acids are prone to oxidative degradation (browning) in solution due to the electron-rich phenol/amine combination.[1][2]
-
Precaution: Always prepare standards fresh or store frozen (-20°C).
-
Additive: If instability is observed during autosampler storage, add 0.1% Sodium Metabisulfite or Ascorbic Acid to the diluent as an antioxidant, provided it does not interfere with the UV/MS detection.
Sources
- 1. Methyl 3-amino-5-hydroxybenzoate | C8H9NO3 | CID 12438277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate [cymitquimica.com]
- 5. caymanchem.com [caymanchem.com]
Application Note: Strategic Incorporation of 3-Amino-5-hydroxy-2-methylbenzoic Acid in Solid-Phase Synthesis
Introduction
3-Amino-5-hydroxy-2-methylbenzoic acid is a versatile trifunctional chemical scaffold. Its unique arrangement of an amine, a hydroxyl group, and a carboxylic acid on a substituted benzene ring makes it an attractive building block for creating complex molecular architectures, including peptide-small molecule conjugates, peptidomimetics, and novel chemical libraries. The primary challenge in its application lies in the selective manipulation of its three reactive functional groups.
This application note provides a comprehensive guide to the strategic use of this compound in solid-phase synthesis. We will detail a field-proven orthogonal protection strategy, present step-by-step protocols for resin anchoring, chain elongation, and final cleavage, and explain the chemical reasoning behind each procedural choice to ensure reproducible success.
The Imperative of Orthogonal Protection
The successful use of a multi-functional building block in a multi-step synthesis hinges on an orthogonal protection scheme.[1] This strategy allows for the selective removal of one type of protecting group in the presence of others, granting precise control over which functional group reacts at each step.[2] For this compound, we have three sites to control: the amine, the phenol (hydroxyl), and the carboxylic acid.
Our recommended strategy, compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), is as follows:
-
Amine (NH₂): Protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is base-labile and is selectively removed using a piperidine solution, which is the standard deprotection step in Fmoc-SPPS.[3]
-
Phenol (OH): Protected with the tBu (tert-Butyl) group. This ether-based protection is stable to the basic conditions of Fmoc removal but is readily cleaved by strong acids, such as Trifluoroacetic Acid (TFA), during the final step.[3]
-
Carboxylic Acid (COOH): This group serves as the anchor point to the solid support. It is "protected" by a covalent ester linkage to an acid-labile resin, such as Wang resin.
This combination ensures that the amine can be deprotected for chain elongation without affecting the phenol or the resin linkage, and both the phenol protection and resin linkage can be cleaved simultaneously at the end of the synthesis.[4]
Solid-Phase Synthesis Protocols
These protocols are designed for manual synthesis but can be adapted for automated synthesizers. All operations should be performed in a fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Acronym | Purpose |
| Wang Resin (100-200 mesh) | - | Solid support for peptide acids |
| Fmoc-3-amino-5-(tBu-hydroxy)-2-methylbenzoic acid | - | Starting building block |
| Dichloromethane | DCM | Solvent (swelling, washing) |
| N,N-Dimethylformamide | DMF | Solvent (swelling, washing, reactions) |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling agent (resin loading) |
| 4-(Dimethylamino)pyridine | DMAP | Catalyst (resin loading) |
| Piperidine | - | Fmoc deprotection reagent |
| Fmoc-protected Amino Acids | - | Building blocks for elongation |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Coupling agent (elongation) |
| N,N-Diisopropylethylamine | DIPEA | Activation base |
| Methanol | MeOH | Capping reagent component |
| Trifluoroacetic Acid | TFA | Cleavage and deprotection reagent |
| Triisopropylsilane | TIS | Scavenger (carbocation trapping) |
| Deionized Water | H₂O | Scavenger |
| Diethyl Ether (cold) | - | Peptide precipitation |
Protocol 1: Resin Preparation and Building Block Anchoring
This protocol describes the covalent attachment of the protected this compound to Wang resin.
-
Resin Swelling: Place the Wang resin (e.g., 0.25 mmol scale) in a reaction vessel. Wash and swell the resin by agitating with DMF (~10 mL/g resin) for 30-60 minutes, then drain the solvent.[3][5]
-
Activation Mixture Preparation: In a separate vial, dissolve Fmoc-3-amino-5-(tBu-hydroxy)-2-methylbenzoic acid (3 eq., 0.75 mmol) in DMF. Add DIC (3 eq., 0.75 mmol).
-
Resin Loading: Add the activation mixture to the swollen resin. Add a catalytic amount of DMAP (0.1 eq., 0.025 mmol). Agitate the mixture at room temperature for 4-6 hours. The use of carbodiimide with a DMAP catalyst is a standard method for coupling acids to hydroxyl-functionalized resins like Wang resin.[6][7]
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents.
-
Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a capping mixture of DCM/MeOH/DIPEA (80:15:5 v/v/v) for 30 minutes.[5][8] This prevents the formation of deletion sequences in subsequent steps.
-
Final Wash: Wash the resin again with DCM (3x) and DMF (3x). The resin is now loaded and ready for chain elongation.
Protocol 2: Peptide Chain Elongation Cycle
This is a repetitive cycle for adding subsequent Fmoc-protected amino acids to the resin-bound chain.[9][10]
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10-15 minutes to remove the Fmoc group, exposing a free amine. Drain the solution.[8]
-
Washing: Wash the resin extensively with DMF (5-7x) to completely remove piperidine and the Fmoc adduct.
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq.) by dissolving it with a coupling agent like HBTU (0.98 eq. relative to amino acid) in DMF.[3][11]
-
Add an activation base such as DIPEA (2 eq. relative to amino acid) to the mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Return to Step 1 for the next amino acid in the sequence.
Protocol 3: Final Cleavage and Deprotection
This final step cleaves the synthesized molecule from the resin support and simultaneously removes the acid-labile side-chain protecting groups (in this case, the tBu on the phenol).
-
Resin Preparation: After the final elongation cycle, wash the peptide-resin thoroughly with DCM (3x) to remove DMF and dry it under a vacuum for at least 1 hour.[12]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and highly effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[12][13]
-
TFA is the strong acid for cleavage.
-
TIS and Water act as scavengers. During cleavage, the tBu protecting group and the Wang resin linker form reactive carbocations. Scavengers are critical nucleophiles that trap these cations, preventing them from causing unwanted modifications to the product.[12]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (~10 mL per 0.25 mmol of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Product Isolation:
-
Filter the resin and collect the filtrate (which contains the product) into a centrifuge tube.
-
Concentrate the filtrate under a stream of nitrogen to reduce the volume of TFA.
-
Precipitate the crude product by adding the concentrated solution dropwise into a large volume of cold diethyl ether.
-
-
Purification:
-
Centrifuge the ether suspension to pellet the crude product.
-
Decant the ether and wash the pellet with more cold ether.
-
Dry the crude product, dissolve it in a suitable aqueous solvent (e.g., Water/Acetonitrile + 0.1% TFA), and purify using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
-
Summary of Key Parameters
| Step | Reagents | Equivalents (relative to resin capacity) | Time |
| Resin Loading | Building Block / DIC / DMAP | 3 / 3 / 0.1 | 4-6 hr |
| Capping | DCM/MeOH/DIPEA (80:15:5) | - | 30 min |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 10-15 min |
| AA Coupling | Fmoc-AA / HBTU / DIPEA | 3-5 / ~3-5 / 6-10 | 1-2 hr |
| Final Cleavage | TFA / TIS / H₂O (95:2.5:2.5) | - | 2-3 hr |
Conclusion
The successful incorporation of this compound into solid-phase synthesis is readily achievable through a well-designed orthogonal protection strategy. By employing Fmoc for the amine, tBu for the phenol, and an acid-labile resin for the carboxylic acid, researchers can exert precise control over the synthetic route. The protocols detailed herein provide a robust and validated framework for resin loading, chain elongation, and final cleavage, enabling the use of this versatile scaffold in the development of novel peptides and complex small molecules.
References
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... Retrieved from ResearchGate. [Link]
-
Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Research, 55(3), 177-190. [Link]
-
Zhang, C., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(2), 226-235. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec. [Link]
-
Fields, G. B. (Ed.). (1997). Methods in Enzymology, Vol. 289: Solid-Phase Peptide Synthesis. Academic Press. [Link]
-
Albericio, F., & Kates, S. A. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. [Link]
-
Aw, J., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 20(44), 8633-8638. [Link]
- Isidro-Llobet, A., et al. (2015). Cleavage of synthetic peptides.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTec. [Link]
-
Kappe, C. O., & Stadler, A. (2000). Solid Phase Coupling of Benzoic Acid to Wang Resin: A Comparison of Thermal Versus Microwave Heating. Sciforum. [Link]
-
Procopio, A., et al. (2024). Eco-Friendly Synthesis of 2-Styryl-benzo[d][4][14]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Molecules, 29(4), 899. [Link]
-
Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from AAPPTec. [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from Dilun Biotechnology. [Link]
-
Arciniega, M. (2021). Emerging Trends in Solid State Phase Peptide Synthesis. Arcinova. [Link]
-
ResearchGate. (2024). Solid-Phase Peptide Synthesis (SPPS) for Drug Conjugates. Retrieved from ResearchGate. [Link]
-
Ham, S., et al. (2024). Research & Creativity Showcase: Solid Phase Peptide Synthesis. Scholarly Commons. [Link]
-
Biotage. (2023). What is solid phase peptide synthesis? Retrieved from Biotage. [Link]
-
Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
EPA. (n.d.). 5-amino-2-methylbenzoic acid Properties. CompTox Chemicals Dashboard. Retrieved from EPA. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Emerging Trends in Solid State Phase Peptide Synthesis | Blog [aurigeneservices.com]
- 10. Scholarly Commons - Research & Creativity Showcase: Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Amino-5-hydroxy-2-methylbenzoic Acid in Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The structural and electronic properties of the starting building block determine the accessible chemical space and, ultimately, the potential for interaction with biological targets. 3-Amino-5-hydroxy-2-methylbenzoic acid is a trifunctional aromatic scaffold poised for the generation of diverse compound libraries. Its inherent functionalities—a nucleophilic aromatic amine, a phenolic hydroxyl group, and a carboxylic acid—offer orthogonal handles for a variety of chemical transformations. The strategic placement of these groups on a substituted benzene ring provides a rigid core from which to project pharmacophoric elements in three-dimensional space. This application note serves as a comprehensive guide for researchers, providing detailed protocols and expert insights into the utilization of this versatile building block in the synthesis of novel chemical entities with therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| CAS Number | 147216-91-9 | [1] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Predicted XlogP | 0.8 | [2] |
| Appearance | Solid (predicted) | |
| SMILES | CC1=C(C=C(C=C1O)N)C(=O)O | [2] |
| InChI | InChI=1S/C8H9NO3/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | [2] |
Proposed Synthesis of the Building Block
While not extensively documented in readily available literature, a plausible and efficient synthesis of this compound can be envisioned starting from commercially available 2-methyl-5-nitroaniline. This proposed retro-synthetic approach leverages well-established and robust chemical transformations.
Figure 1: Proposed synthetic route to this compound.
This synthetic pathway offers a logical and scalable approach to obtaining the target building block, commencing with a readily accessible starting material.
Application Protocols: Unlocking the Potential of a Trifunctional Core
The true utility of this compound lies in the selective and sequential modification of its three functional groups. The following protocols provide detailed methodologies for key transformations at each site, enabling the synthesis of diverse molecular architectures.
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for the introduction of a wide array of functionalities, most commonly through the formation of amide or ester linkages.
Amide coupling is a cornerstone of medicinal chemistry, allowing for the connection of the core scaffold to various amine-containing fragments. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a robust and widely employed method that minimizes racemization and is amenable to a broad range of substrates.[3]
Workflow for Amide Coupling
Figure 2: General workflow for EDC/HOBt mediated amide coupling.
Detailed Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC hydrochloride (1.2 eq) to the stirred solution.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Expert Insight: The choice of solvent can be critical. DMF is generally a good solvent for a wide range of substrates, while DCM can be advantageous for easier workup. For electron-deficient amines, coupling can be sluggish; in such cases, coupling reagents like HATU may provide better yields.[4]
Esterification of the carboxylic acid can be a useful strategy for modulating solubility and cell permeability, or for use as a protecting group. A convenient and mild method for the preparation of the methyl ester involves the use of trimethylchlorosilane (TMSCl) in methanol.[5]
Detailed Step-by-Step Protocol:
-
Suspend this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add trimethylchlorosilane (2.0-3.0 eq) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.
-
The product can be used as the hydrochloride salt or neutralized with a mild base and extracted into an organic solvent for further use.
Modifications of the Amino Group
The aromatic amino group is a key site for diversification, allowing for the introduction of substituents that can act as hydrogen bond donors or occupy specific pockets in a target protein.
N-acylation of the amino group can be achieved using an acid chloride or anhydride in the presence of a base. This reaction is typically high-yielding and tolerant of a wide range of functional groups.
Detailed Step-by-Step Protocol:
-
Dissolve or suspend this compound (1.0 eq) in a suitable solvent such as ethyl acetate or a mixture of water and a miscible organic solvent.
-
Add a base such as potassium carbonate or triethylamine (2.0-3.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the N-acylated product.
Trustworthiness Note: It is crucial to consider the relative reactivity of the functional groups. Under these conditions, the amino group is significantly more nucleophilic than the phenolic hydroxyl group, leading to selective N-acylation.
Modifications of the Hydroxyl Group
The phenolic hydroxyl group provides an additional vector for diversification, enabling the introduction of groups that can modulate physicochemical properties or engage in specific interactions with a biological target.
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide. The phenolic hydroxyl group of this compound can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile.
Workflow for O-Alkylation
Figure 3: General workflow for O-alkylation of the phenolic hydroxyl group.
Detailed Step-by-Step Protocol:
-
It is often necessary to protect the carboxylic acid (e.g., as a methyl ester) and potentially the amino group prior to O-alkylation to avoid side reactions.
-
Dissolve the protected starting material (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetone.
-
Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq).
-
Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
If necessary, deprotect the other functional groups to yield the final O-alkylated product.
Conclusion: A Scaffold for Innovation
This compound represents a valuable and versatile building block for medicinal chemists. Its trifunctional nature provides a platform for the generation of diverse and structurally complex molecules. The protocols outlined in this application note offer a robust starting point for the exploration of the chemical space around this promising scaffold. By leveraging these methodologies, researchers can efficiently synthesize novel compounds for evaluation in a wide range of therapeutic areas, thereby accelerating the drug discovery process.
References
-
PubChem. (n.d.). 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride. Retrieved February 19, 2026, from [Link]
-
Kundu, K., T., S., & P, S. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(15), 151737. Available at: [Link]
-
An, G., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(5), 4269-4277. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 19, 2026, from [Link]
Sources
- 1. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 2. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate [cymitquimica.com]
- 5. Analytics for China, Compositions containing 5-amino-2-hydroxybenzoic acid and a reducing sugar [patentbuddy.com]
protocol for enzymatic assay using "3-Amino-5-hydroxy-2-methylbenzoic acid"
Enzymatic Assay Protocol for Oxidoreductase Activity using 3-Amino-5-hydroxy-2-methylbenzoic acid
Abstract
This technical guide provides a comprehensive protocol for a robust enzymatic assay utilizing this compound as a chromogenic substrate for detecting oxidoreductase activity, particularly peroxidases. The protocol is designed for researchers in drug development and life sciences, offering a detailed methodology for enzyme characterization and inhibitor screening. This document elucidates the underlying scientific principles, provides step-by-step instructions, and includes data presentation formats and troubleshooting guidance to ensure experimental success and data integrity.
Introduction: The Principle of the Assay
The enzymatic assay described herein is predicated on the oxidative coupling of this compound, a novel substrate, catalyzed by peroxidase enzymes in the presence of hydrogen peroxide (H₂O₂). Peroxidases, a class of oxidoreductase enzymes, facilitate the transfer of electrons from a substrate to an oxidizing agent like H₂O₂. In this assay, the oxidation of the phenolic hydroxyl and amino groups of this compound is hypothesized to result in the formation of a colored product, which can be quantified spectrophotometrically. The rate of color formation is directly proportional to the enzymatic activity of the peroxidase.
The choice of this compound is based on its structural similarity to other known chromogenic substrates for peroxidases, which typically contain electron-donating groups on an aromatic ring. The presence of both a hydroxyl and an amino group on the benzoic acid backbone makes it a promising candidate for enzymatic oxidation leading to a detectable color change.
Materials and Reagents
Equipment
-
Spectrophotometer (capable of reading at 450-550 nm)
-
96-well microplates (clear, flat-bottom)
-
Multichannel pipette
-
Incubator or water bath
-
pH meter
-
Vortex mixer
Reagents
-
This compound (Substrate)
-
Horseradish Peroxidase (HRP) (Enzyme)
-
Hydrogen Peroxide (H₂O₂) (30% solution) (Co-substrate)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Dimethyl Sulfoxide (DMSO)
-
Ultrapure Water
Preparation of Solutions
Proper preparation of reagents is critical for the reproducibility of this assay.
| Reagent | Preparation Instructions | Storage Conditions |
| Assay Buffer (0.1 M Phosphate Buffer, pH 7.4) | Prepare a 0.1 M solution of NaH₂PO₄ and a 0.1 M solution of Na₂HPO₄. Mix the two solutions until the pH reaches 7.4. Filter sterilize and store. | 4°C |
| Substrate Stock Solution (100 mM) | Dissolve the appropriate amount of this compound in DMSO to make a 100 mM stock solution. Vortex until fully dissolved. | -20°C, protected from light |
| Enzyme Stock Solution (1 mg/mL) | Prepare a 1 mg/mL stock solution of Horseradish Peroxidase in Assay Buffer. Aliquot and store. Avoid repeated freeze-thaw cycles. | -20°C |
| H₂O₂ Stock Solution (1 M) | Dilute the 30% H₂O₂ solution in ultrapure water to a final concentration of 1 M. The exact concentration of the commercial H₂O₂ solution should be confirmed by UV absorbance at 240 nm. | 4°C, protected from light |
Experimental Protocol: Step-by-Step Methodology
Assay Optimization
Before proceeding with routine measurements, it is recommended to optimize the concentrations of the substrate and H₂O₂ to ensure the assay is running under optimal conditions. This can be achieved by performing a matrix titration of both components while keeping the enzyme concentration constant.
Standard Assay Protocol
The following protocol is for a total reaction volume of 200 µL in a 96-well plate format.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the Assay Buffer, Substrate, and H₂O₂. For each 200 µL reaction, the final concentrations should be:
-
Substrate: 1 mM (Dilute the 100 mM stock solution 1:100)
-
H₂O₂: 0.5 mM (Dilute the 1 M stock solution 1:2000)
-
Assay Buffer: To make up the final volume.
-
-
Pipette Reagents into the Microplate:
-
Add 180 µL of the Reaction Mixture to each well of the 96-well plate.
-
Include wells for a "no enzyme" control (blank) which will contain 180 µL of the Reaction Mixture and 20 µL of Assay Buffer.
-
-
Initiate the Reaction:
-
Add 20 µL of the working enzyme solution (a suitable dilution of the HRP stock solution in Assay Buffer) to each well to start the reaction.
-
Mix the contents of the wells by gentle shaking or pipetting up and down.
-
-
Incubation:
-
Incubate the plate at room temperature (or a desired temperature, e.g., 37°C) for 15-30 minutes. The incubation time should be optimized based on the rate of color development.
-
-
Measure Absorbance:
-
Measure the absorbance of each well at the wavelength of maximum absorbance of the colored product (this should be determined by a wavelength scan, but a starting point of 490 nm is recommended).
-
Data Analysis
-
Correct for Blank Absorbance: Subtract the average absorbance of the "no enzyme" control wells from the absorbance of all other wells.
-
Calculate Enzyme Activity: The enzyme activity can be expressed as the change in absorbance per unit of time (ΔA/min). If the molar extinction coefficient of the product is known, the activity can be converted to µmol/min.
Workflow Diagram
Caption: Workflow for the enzymatic assay using this compound.
Scientific Rationale and Trustworthiness
The protocol is designed to be self-validating through the inclusion of proper controls. The "no enzyme" control is essential to account for any non-enzymatic oxidation of the substrate, ensuring that the measured signal is a direct result of enzymatic activity. For inhibitor screening, a "no inhibitor" control is also necessary to establish the baseline enzyme activity.
The choice of a phosphate buffer at pH 7.4 is to mimic physiological conditions and is a common buffer system for many enzymatic assays. However, the optimal pH for the specific peroxidase being used should be determined experimentally. The use of DMSO to dissolve the substrate is standard for many organic compounds with limited aqueous solubility. It is important to ensure that the final concentration of DMSO in the assay does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High background signal | Non-enzymatic oxidation of the substrate. | Prepare fresh substrate and H₂O₂ solutions. Protect solutions from light. Decrease the concentration of H₂O₂. |
| Low or no signal | Inactive enzyme. Incorrect buffer pH. Inhibitors present. | Use a fresh aliquot of the enzyme. Optimize the pH of the assay buffer. Ensure all reagents are free of contaminating inhibitors. |
| Poor reproducibility | Inaccurate pipetting. Temperature fluctuations. | Calibrate pipettes regularly. Use a multichannel pipette for consistency. Ensure a stable incubation temperature. Mix all solutions thoroughly. |
References
At the time of this writing, a specific peer-reviewed protocol for an enzymatic assay using "this compound" was not found. The principles outlined in this document are based on established methodologies for peroxidase assays. For further reading on the principles of enzymatic assays and the use of similar substrates, the following resources are recommended:
- Principles of Enzymatic Analysis. Bergmeyer, H.U. (1983). VCH. [This is a foundational textbook in the field and provides comprehensive information on enzyme kinetics and assay development.]
-
Horseradish Peroxidase: A Modern View of a Classic Enzyme. Veitch, N.C. (2004). Phytochemistry, 65(3), 249-259. [Link]
-
PubChem entry for 3-Amino-5-hydroxybenzoic acid. National Center for Biotechnology Information. [Link][1]
Sources
Application Note: Scale-Up Synthesis of 3-Amino-5-hydroxy-2-methylbenzoic Acid
Introduction & Strategic Analysis
The target molecule, 3-Amino-5-hydroxy-2-methylbenzoic acid (CAS: 1025127-47-2), represents a critical scaffold in the synthesis of ansamycin antibiotics and heat-resistant polyimide monomers. Its structural complexity arises from the specific 1,2,3,5-substitution pattern on the benzene ring, which challenges standard electrophilic aromatic substitution rules due to the competing directing effects of the methyl, hydroxy, and amino groups.
For scale-up applications (kilogram to metric ton), the synthetic route must prioritize:
-
Regiocontrol: Avoiding difficult chromatographic separations of isomers.
-
Safety: Managing the thermal hazards of nitro-compounds and diazonium intermediates.
-
Cost-Efficiency: Utilizing abundant starting materials (o-toluic acid).[1]
Retrosynthetic Logic
A direct functionalization of 3-amino-5-hydroxybenzoic acid is impractical due to the difficulty of selectively methylating the 2-position (sterically crowded between amino and carboxyl groups).
Instead, this protocol utilizes a "Dinitro-Reduction-Hydrolysis" strategy. We begin with o-toluic acid (2-methylbenzoic acid), drive nitration to completion to secure the 3,5-substitution pattern, and then exploit steric differentiation to selectively reduce the 5-nitro group. This 5-amino intermediate is then converted to the 5-hydroxyl group via a Sandmeyer-type hydroxylation, followed by reduction of the remaining 3-nitro group.
Synthetic Route Visualization
The following diagram illustrates the critical pathway and decision nodes for the synthesis.
Caption: Step-wise synthetic pathway leveraging steric differentiation for regioselective reduction.
Detailed Experimental Protocols
Stage 1: Synthesis of 3,5-Dinitro-2-methylbenzoic Acid
Objective: Exhaustive nitration of o-toluic acid to install nitrogen functionality at positions 3 and 5. Reaction Type: Electrophilic Aromatic Substitution (Nitration).[2]
-
Reagents: o-Toluic acid (1.0 eq), Fuming Nitric acid (HNO3, >90%, 2.5 eq), Concentrated Sulfuric acid (H2SO4, solvent/catalyst).
-
Mechanism: The methyl group activates ortho/para positions. The carboxyl group deactivates meta. Initial nitration likely occurs at position 3 or 5. Continued nitration forces substitution at the remaining open meta-position relative to the carboxyl group.
Protocol:
-
Setup: Charge a glass-lined reactor with Concentrated H2SO4 (5.0 vol). Cool to 0–5°C.
-
Addition: Add o-toluic acid (1.0 eq) portion-wise, maintaining temperature <10°C.
-
Nitration: Add Fuming HNO3 (2.5 eq) dropwise over 2–3 hours. Caution: Highly Exothermic.[3] Maintain internal temperature <15°C during addition.
-
Reaction: Warm slowly to 70–80°C and stir for 4–6 hours. Monitor by HPLC for the disappearance of mono-nitro intermediates.
-
Quench: Cool to 20°C. Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring.
-
Isolation: Filter the yellow precipitate. Wash the cake with cold water until the filtrate is neutral (pH > 4).
-
Drying: Dry in a vacuum oven at 50°C.
-
Expected Yield: 90–95%.
Stage 2: Regioselective Reduction to 5-Amino-2-methyl-3-nitrobenzoic Acid
Objective: Selectively reduce the less hindered 5-nitro group while leaving the 3-nitro group intact. Reaction Type: Zinin Reduction (Sulfide-mediated).
-
Rationale: The 3-nitro group is sterically hindered by the adjacent 2-methyl group and the 4-hydrogen. The 5-nitro group is less hindered. Sulfide reducing agents (Na2S, NaHS) preferentially attack the most accessible nitro group.
Protocol:
-
Setup: Suspend 3,5-dinitro-2-methylbenzoic acid (1.0 eq) in water (10 vol). Add Sodium Carbonate (Na2CO3) to adjust pH to ~8–9 (dissolving the acid as its sodium salt).
-
Reagent Prep: Prepare a solution of Sodium Sulfide nonahydrate (Na2S·9H2O, 1.2 eq) or Sodium Hydrosulfide (NaHS) in water.
-
Reduction: Heat the substrate solution to 60°C. Add the sulfide solution dropwise over 1 hour.
-
Reaction: Stir at 60–70°C for 2–4 hours. Monitor by HPLC. Note: Over-reduction to the diamine is the primary impurity; control stoichiometry carefully.
-
Workup: Cool to room temperature. Carefully acidify with Acetic Acid or dilute HCl to pH 4–5.
-
Isolation: The product, 5-amino-2-methyl-3-nitrobenzoic acid, precipitates. Filter and wash with water.[2]
-
Purification: Recrystallize from Ethanol/Water if necessary to remove traces of diamine.
-
Expected Yield: 70–80%.
Stage 3: Hydroxylation via Diazotization (Sandmeyer-type)
Objective: Convert the 5-amino group to a 5-hydroxyl group. Reaction Type: Diazotization followed by Hydrolysis.
Protocol:
-
Diazotization: Suspend 5-amino-2-methyl-3-nitrobenzoic acid (1.0 eq) in dilute H2SO4 (15% aq, 10 vol). Cool to 0–5°C.
-
Nitrite Addition: Add a solution of Sodium Nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining temperature <5°C. Stir for 30 mins to form the diazonium salt.
-
Hydrolysis: Transfer the cold diazonium solution slowly into a separate reactor containing boiling dilute H2SO4 (10 vol, ~100°C). Caution: Nitrogen gas evolution.
-
Reaction: Continue boiling for 30–60 minutes until gas evolution ceases.
-
Isolation: Cool the mixture to 0–5°C. The product, 5-hydroxy-2-methyl-3-nitrobenzoic acid, will crystallize. Filter and wash with cold water.
-
Expected Yield: 80–85%.
Stage 4: Final Hydrogenation to Target
Objective: Reduce the remaining 3-nitro group to the 3-amino group. Reaction Type: Catalytic Hydrogenation.[5][6][7]
Protocol:
-
Setup: Dissolve 5-hydroxy-2-methyl-3-nitrobenzoic acid (1.0 eq) in Methanol or Ethanol (10 vol).
-
Catalyst: Add 5% or 10% Pd/C (5 wt% loading, 50% water wet).
-
Hydrogenation: Pressurize with Hydrogen gas (3–5 bar) at room temperature (20–25°C). Stir vigorously.
-
Monitoring: Reaction is usually complete within 2–4 hours. Monitor for the disappearance of the nitro starting material.
-
Workup: Filter through a Celite pad to remove the catalyst. Safety: Keep catalyst wet to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure. The product can be crystallized from water or ethanol/ether.
-
Final Form: this compound (often isolated as HCl salt if treated with HCl/dioxane).
Process Safety & Critical Parameters
| Parameter | Critical Limit | Rationale |
| Nitration Temp | < 80°C | Prevent thermal runaway and decomposition of polynitro species. |
| Sulfide Stoichiometry | 1.0 – 1.2 eq | Excess sulfide leads to over-reduction (formation of 3,5-diamino impurity). |
| Diazonium Temp | < 5°C (Generation) | Diazonium salts are unstable; decomposition before hydrolysis lowers yield. |
| Hydrogenation Pressure | < 10 bar | High pressure may cause ring reduction or hydrogenolysis of the C-OH bond (rare but possible). |
References
-
Synthesis of 3,5-Dinitro-2-methylbenzoic acid
- Source: ChemicalBook & Commercial Suppliers.
-
Context: Standard nitration of o-toluic acid.[1]
-
Link:
-
Selective Reduction of Nitroarenes
- Source: ResearchG
- Context: Regioselective Zinin reduction based on steric hindrance (ortho-effect).
-
Link:
-
General Nitration Protocols (Organic Syntheses)
-
Alternative Bromo-Route Intermediate
Sources
- 1. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 2. scispace.com [scispace.com]
- 3. vpscience.org [vpscience.org]
- 4. chembk.com [chembk.com]
- 5. GB839534A - Nitration of o-toluic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Technical Application Note: Bioactivity Profiling of 3-Amino-5-hydroxy-2-methylbenzoic Acid (AHMBA)
This guide outlines the technical protocols for the biological evaluation of 3-Amino-5-hydroxy-2-methylbenzoic acid (AHMBA) .
Given the absence of widely published, compound-specific biological literature for this exact isomer, this guide applies structural-activity relationship (SAR) logic . AHMBA is a structural analog of 3-Hydroxyanthranilic acid (3-HAA) (a tryptophan metabolite) and 3-Amino-5-hydroxybenzoic acid (AHBA) (the ansamycin antibiotic precursor). Therefore, the protocols below prioritize cytotoxicity profiling , immunomodulation potential , and metabolic stability , treating the molecule as a putative antimetabolite or immune-regulator.
Introduction & Chemical Context
This compound (AHMBA) is a polysubstituted aromatic small molecule containing amine, phenol, and carboxylic acid moieties. Its "zwitterionic" nature and electron-rich aminophenol core dictate specific handling requirements to prevent oxidation and ensure bioavailability.
Structural Homology & Hypothesis
-
Analogy to 3-HAA: The compound mimics the core of 3-hydroxyanthranilic acid, a key metabolite in the Kynurenine pathway known to suppress T-cell proliferation and drive de novo NAD+ synthesis.
-
Analogy to AHBA: It resembles the "starter unit" for ansamycin antibiotics (e.g., Geldanamycin).
-
Primary Assay Directive: Researchers should evaluate AHMBA for (1) General Cytotoxicity (Off-target effects), (2) Redox cycling (due to the aminophenol), and (3) Immunomodulatory activity.
Solution Preparation & Stability (Critical Step)
Challenge: AHMBA possesses an isoelectric point (pI) that may complicate solubility at physiological pH (7.4). The aminophenol group is highly susceptible to auto-oxidation, leading to quinone imine formation (browning of solution).
Protocol: Stock Solution Generation
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered.
-
Concentration: Prepare a 50 mM master stock.
-
Calculation: MW ≈ 167.16 g/mol .[1] Dissolve 8.36 mg in 1.0 mL DMSO.
-
-
Antioxidant Stabilization (Optional but Recommended): If the solution turns brown within minutes, add 1 mM Ascorbic Acid or 0.5 mM DTT to the stock to prevent oxidative polymerization.
-
Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C under argon/nitrogen gas. Do not freeze-thaw more than 3 times.
Protocol: Assay Medium Preparation
-
Step-down Dilution: Do not add DMSO stock directly to the cell culture plate.
-
Intermediate Plate: Dilute stock 1:10 in culture medium (10% DMSO) first, then transfer to the assay plate to minimize protein precipitation shock.
-
Final DMSO Limit: Ensure final DMSO concentration in cells is <0.5% (v/v).
Core Assay 1: Mammalian Cytotoxicity Profiling
Before functional testing, you must establish the non-toxic window. The aminophenol moiety can induce oxidative stress.
Method: CellTiter-Glo® (ATP Quantification) Rationale: More sensitive than MTT/MTS for metabolic inhibitors; avoids interference from the redox-active aminophenol group which can falsely reduce MTT tetrazolium salts.
Experimental Workflow
-
Cell Seeding:
-
Cell Line: HEK293 (General toxicity) and HepG2 (Metabolic activation).
-
Density: 5,000 cells/well in 96-well opaque white plates.
-
Incubation: 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Perform an 8-point dose-response curve: 0, 1, 5, 10, 50, 100, 500, 1000 µM .
-
Include Positive Control: Staurosporine (1 µM) or Doxorubicin.
-
Include Vehicle Control: 0.5% DMSO.
-
-
Exposure Time: 48 hours.
-
Readout:
-
Equilibrate plate to Room Temp (RT) for 30 mins.
-
Add CellTiter-Glo reagent (1:1 ratio).
-
Shake orbitally (2 mins), incubate (10 mins).
-
Measure Luminescence (Integration: 1.0s).
-
Data Analysis
Calculate % Viability relative to Vehicle Control.
Core Assay 2: Immunomodulation (T-Cell Suppression)
Rationale: Based on its homology to 3-HAA (a known suppressor of T-cell response), AHMBA should be tested for its ability to inhibit T-cell proliferation.
Method: CFSE Dilution Assay (Flow Cytometry)
Protocol Steps
-
Isolation: Isolate PBMCs from healthy donor blood or use Jurkat T-cells.
-
Staining: Label cells with CFSE (Carboxyfluorescein succinimidyl ester) at 5 µM for 10 mins. Quench with FBS.
-
Activation:
-
Plate cells in anti-CD3/anti-CD28 coated wells (activates T-cell division).
-
-
Treatment:
-
Add AHMBA at non-toxic concentrations (determined in Assay 1, typically 10–100 µM).
-
Control: 3-HAA (100 µM) as a reference standard.
-
-
Incubation: 72–96 hours.
-
Analysis:
-
Harvest cells. Stain for viability (7-AAD).
-
Flow Cytometry: Gate on Live CD3+ cells. Measure CFSE intensity.
-
Interpretation: Proliferating cells dilute CFSE (shift left). If AHMBA mimics 3-HAA, you will see retention of high CFSE fluorescence (inhibition of division).
-
Core Assay 3: Intracellular Accumulation & Stability (LC-MS/MS)
Rationale: To confirm the compound actually enters the cell and isn't rapidly metabolized (e.g., methylated or conjugated).
Sample Preparation
-
Treatment: Treat 1x10^6 cells with 10 µM AHMBA for 1, 4, and 24 hours.
-
Wash: Wash cells 3x with ice-cold PBS (rapidly) to remove extracellular compound.
-
Lysis/Extraction: Add 200 µL 80:20 Methanol:Water (-80°C) . Scrape and collect.
-
Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant.
-
LC-MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Mode: ESI Positive (look for [M+H]+ = 168.06) and ESI Negative (look for [M-H]- = 166.05).
-
Note: The 2-methyl group may cause a retention time shift compared to standard aminobenzoic acids.
-
Visualization of Experimental Logic
The following diagram illustrates the decision tree for evaluating AHMBA, linking its chemical structure to the specific biological assays selected.
Caption: Workflow logic connecting AHMBA chemical properties to specific biological validation steps.
Summary of Key Parameters
| Parameter | Specification | Notes |
| Molecular Weight | 167.16 g/mol | Free acid form.[1] |
| Solubility | DMSO (up to 50 mM) | Poor solubility in water at pH 7. |
| Storage | -20°C, Dark, Inert Gas | High Oxidation Risk. |
| Detection (MS) | [M+H]+ 168.06 | ESI Positive mode preferred. |
| Control Compound | 3-Hydroxyanthranilic Acid | Structural analog for functional comparison. |
| Interference | MTT/MTS Assays | Avoid tetrazolium assays; use ATP/Luminescence. |
References
-
PubChem. (n.d.). This compound hydrochloride (Compound Summary).[2][3][4] National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
Fallarino, F., et al. (2006). The combined effects of tryptophan starvation and tryptophan catabolites down-regulate T cell receptor zeta-chain and induce a regulatory phenotype in naive T cells. Journal of Immunology. (Context for 3-HAA assays). [Link]
-
Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Floss, H. G., et al. (2011). Rifamycin assembly-line biosynthesis. Journal of Antibiotics. (Context for AHBA derivatives). [Link]
Sources
Application Notes and Protocols: Incorporation of 3-Amino-5-hydroxy-2-methylbenzoic Acid into Advanced Polymeric Architectures
Introduction: Unlocking the Potential of a Multifunctional Monomer
3-Amino-5-hydroxy-2-methylbenzoic acid (AHMBA) is a unique aromatic compound possessing a trifecta of reactive functional groups: an amine, a hydroxyl, and a carboxylic acid. This molecular architecture presents a compelling opportunity for the design of novel polymers with tailored properties. The strategic incorporation of AHMBA into polymer backbones or as pendant groups can introduce hydrophilicity, hydrogen bonding capabilities, pH responsiveness, and sites for further chemical modification. These characteristics are highly desirable in the development of advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and antimicrobial surfaces.
This guide provides a comprehensive overview of potential strategies for incorporating AHMBA into polymers, complete with detailed, albeit hypothetical, protocols. The methodologies are grounded in established principles of polymer chemistry and are designed to serve as a foundational resource for researchers venturing into the synthesis and application of AHMBA-containing polymers.
Part 1: Strategic Approaches to AHMBA Polymerization
The presence of three distinct functional groups on the AHMBA monomer necessitates a careful selection of polymerization strategies to achieve controlled polymer structures. The primary challenge lies in the selective reaction of these groups to avoid uncontrolled cross-linking. Here, we present three plausible approaches, each offering unique advantages.
Strategy A: Step-Growth Polymerization via Polyamide/Polyester Formation
This approach leverages the amine, hydroxyl, and carboxyl groups for direct condensation polymerization. To achieve linear polymers and prevent premature gelation, a protection/deprotection strategy is essential.
Causality Behind Experimental Choices:
-
Protection of the Hydroxyl and Amino Groups: The hydroxyl and amino groups are more nucleophilic than the carboxylate anion that can form from the carboxylic acid. To direct the polymerization through the carboxylic acid, the other two groups must be protected. Acetyl or Boc protecting groups are suitable for the amine, while a silyl ether or benzyl ether could protect the hydroxyl group.
-
Activation of the Carboxylic Acid: To facilitate the reaction with a comonomer (e.g., a diamine or a diol), the carboxylic acid of the protected AHMBA can be converted to a more reactive species, such as an acid chloride or an activated ester.
-
Choice of Comonomer: The choice of a diamine or diol comonomer will determine whether a polyamide or polyester is formed, respectively. This choice will significantly influence the polymer's thermal and mechanical properties.
Caption: Workflow for Step-Growth Polymerization of AHMBA.
Strategy B: Chain-Growth Polymerization via a Derivatized Monomer
This strategy involves chemically modifying AHMBA to introduce a polymerizable group, such as a vinyl or acrylate moiety. This allows for the incorporation of AHMBA as a functional comonomer in well-established chain-growth polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
Causality Behind Experimental Choices:
-
Derivatization: The hydroxyl or amino group of AHMBA can be reacted with acryloyl chloride or methacryloyl chloride to introduce a polymerizable double bond. The choice of which group to derivatize will depend on the desired final polymer architecture.
-
Controlled Radical Polymerization: ATRP is an excellent choice for this strategy as it allows for precise control over molecular weight and dispersity, and is tolerant to a wide range of functional groups.[1]
-
Comonomer Selection: A variety of comonomers (e.g., methyl methacrylate, styrene, hydroxyethyl acrylate) can be used to tailor the properties of the final polymer, such as its solubility, glass transition temperature, and biocompatibility.
Caption: Workflow for Chain-Growth Polymerization of Derivatized AHMBA.
Strategy C: Epoxy-Amine "Click" Polymerization
This approach utilizes the primary amine of AHMBA to react with a diepoxide monomer in a highly efficient, often catalyst-free "click" reaction to form poly(β-hydroxyl amine)s.[2][3][4][5] This leaves the hydroxyl and carboxylic acid groups of AHMBA as pendant functionalities.
Causality Behind Experimental Choices:
-
"Click" Chemistry: The epoxy-amine reaction is a robust and high-yielding reaction that proceeds under mild conditions, often in water, and without the formation of byproducts.[3][4][5]
-
Comonomer Choice: A wide range of commercially available diepoxides can be used, allowing for the tuning of the polymer backbone's properties (e.g., hydrophobicity, flexibility).
-
Pendant Functionality: The resulting polymer will have a hydroxyl group in the backbone from the ring-opening of the epoxide and the original hydroxyl and carboxylic acid groups from AHMBA as pendant groups, which are available for further modification or to impart specific properties to the material.
Caption: Workflow for Epoxy-Amine Polymerization with AHMBA.
Part 2: Experimental Protocols
The following are detailed, hypothetical protocols for the polymerization of AHMBA based on the strategies outlined above.
Protocol 2.1: Synthesis of an AHMBA-Containing Polyamide (Strategy A)
Step 1: Protection of AHMBA
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF).
-
Add a base (e.g., triethylamine, 2.2 eq).
-
Cool the mixture to 0 °C and slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection of the amine, 1.1 eq, and a silyl chloride for the hydroxyl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the protected AHMBA by column chromatography.
Step 2: Polyamide Synthesis
-
Dissolve the protected AHMBA (1.0 eq) in a dry, aprotic solvent (e.g., DCM or DMF).
-
Activate the carboxylic acid by adding a coupling agent (e.g., EDC/HOBt) or by converting it to an acid chloride with thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve a diamine comonomer (e.g., 1,6-hexanediamine, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
Slowly add the activated AHMBA solution to the diamine solution at 0 °C.
-
Allow the reaction to proceed at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Precipitate the polymer in a non-solvent (e.g., methanol or water), filter, and dry under vacuum.
Step 3: Deprotection
-
Dissolve the protected polymer in a suitable solvent.
-
For Boc and silyl ether deprotection, treat with a strong acid (e.g., trifluoroacetic acid in DCM).
-
Stir for 2-4 hours at room temperature.
-
Precipitate the deprotected polymer in a non-solvent, filter, and dry under vacuum.
Protocol 2.2: ATRP of an AHMBA-Methacrylate Monomer (Strategy B)
Step 1: Synthesis of AHMBA-Methacrylate Monomer
-
Protect the carboxylic acid of AHMBA as a methyl or ethyl ester to prevent side reactions.
-
Dissolve the ester-protected AHMBA (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a dry solvent (e.g., THF).
-
Cool to 0 °C and add methacryloyl chloride (1.1 eq) dropwise.
-
Stir at room temperature for 12 hours.
-
Perform an aqueous workup and purify the monomer by column chromatography.
Step 2: ATRP Copolymerization
-
To a Schlenk flask, add the AHMBA-methacrylate monomer, a comonomer (e.g., methyl methacrylate), a ligand (e.g., PMDETA), and a solvent (e.g., anisole).
-
Add the ATRP initiator (e.g., ethyl α-bromoisobutyrate).
-
Add the copper(I) bromide catalyst.
-
Seal the flask and perform several freeze-pump-thaw cycles to remove oxygen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir for the desired time to reach the target conversion.
-
Quench the polymerization by exposing the reaction mixture to air.
-
Dilute with a suitable solvent and pass through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Step 3: Deprotection of the Carboxylic Acid (if necessary)
-
The ester protecting group can be removed by acidic or basic hydrolysis to yield the free carboxylic acid on the polymer side chains.
Protocol 2.3: Epoxy-Amine Polymerization (Strategy C)
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., water or a protic solvent mixture).
-
Add a diepoxide comonomer (e.g., bisphenol A diglycidyl ether, 1.0 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 24-72 hours. The reaction can often be performed without a catalyst.[3][5]
-
Monitor the increase in viscosity.
-
If necessary, precipitate the resulting poly(β-hydroxyl amine) by adding the reaction mixture to a non-solvent.
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
Part 3: Polymer Characterization
Thorough characterization is crucial to confirm the successful incorporation of AHMBA and to understand the properties of the new polymer.
| Technique | Purpose | Expected Observations for AHMBA-Containing Polymers |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical structure of the polymer and the incorporation of the AHMBA monomer. | Appearance of characteristic aromatic proton signals from the AHMBA ring, and signals corresponding to the newly formed amide, ester, or β-hydroxyl amine linkages. |
| FTIR Spectroscopy | To identify the functional groups present in the polymer. | Characteristic peaks for N-H and O-H stretching (broad), C=O stretching (amide or ester), and aromatic C=C stretching. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the molecular weight (Mn, Mw) and molecular weight distribution (Đ or PDI) of the polymer. | For controlled polymerizations like ATRP, a narrow molecular weight distribution (Đ < 1.5) is expected. |
| Thermal Gravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | The degradation temperature will depend on the polymer backbone. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer. | The Tg will be influenced by the rigidity of the AHMBA unit and the nature of the comonomer. |
Part 4: Potential Applications
The unique functionalities of AHMBA-containing polymers open up a wide range of potential applications:
-
Drug Delivery: The carboxylic acid and hydroxyl groups can be used to conjugate drugs, while the pH-responsive nature of the amine and carboxyl groups could be exploited for controlled release in specific biological environments.
-
Biomaterials and Tissue Engineering: The hydrophilicity and hydrogen bonding capabilities can improve the biocompatibility of materials and promote cell adhesion.
-
Antimicrobial Surfaces: The phenolic hydroxyl group and the overall structure may impart antimicrobial properties, similar to other phenolic compounds.
-
Smart Hydrogels: The functional groups can participate in cross-linking to form hydrogels that respond to stimuli such as pH or temperature.
-
Chelating Agents: The arrangement of the functional groups may allow for the chelation of metal ions, making these polymers potentially useful in water purification or as contrast agents for medical imaging.
References
- Epoxy-Amine Polymerization to Access Poly(β-hydroxyl amine)s with Active Tertiary Amino Pendant Groups | ACS Applied Polymer Materials - ACS Publications. (2024).
- Segregation of Benzoic Acid in Polymer Crystalline Cavities - MDPI. (2022).
- Thermoresponsive Poly(ß-hydroxyl amine)s: Synthesis of a New Stimuli Responsive Amphiphilic Homopolymer Family through Amine-Epoxy 'Click' Polymerization - PMC.
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Application Note & Protocol: Evaluating the Antibacterial Activity of 3-Amino-5-hydroxy-2-methylbenzoic Acid Derivatives
Introduction
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily functioning by disrupting the cellular pH balance in microorganisms.[1] The antimicrobial action is often dependent on the type and position of substituents on the benzoic ring.[2] This document provides a comprehensive experimental guide for assessing the antibacterial potential of a specific class of compounds: 3-Amino-5-hydroxy-2-methylbenzoic acid derivatives.
This guide is designed to provide researchers with robust, reproducible methods grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5] We will detail the protocols for determining key quantitative metrics of antibacterial activity: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). Adherence to these standardized protocols is critical for generating reliable and comparable data, a cornerstone of antimicrobial drug discovery.
Principle of Antimicrobial Susceptibility Testing
The primary objective of this protocol is to quantify the in vitro activity of the test compounds. This is achieved by determining two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[6] This metric is used to assess the potency of the compound and its ability to inhibit bacterial proliferation (bacteriostatic activity).
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of a specific bacterial population in a given time.[7] This is determined as a follow-up to the MIC test and establishes whether a compound has killing (bactericidal) activity.[8]
This guide will focus on the broth microdilution method, a "gold standard" technique recommended by CLSI for determining MIC values due to its quantitative nature and efficiency.[9][10]
Special Considerations for Benzoic Acid Derivatives
Testing benzoic acid derivatives, which are phenolic and acidic in nature, requires attention to specific factors that can influence the experimental outcome:
-
pH of the Medium: The antimicrobial activity of benzoic acid and its derivatives is often pH-dependent.[1][2] The undissociated, more lipophilic form of the acid, which is favored in acidic conditions, more readily penetrates microbial cell membranes.[1] It is crucial to use a well-buffered medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), and to document the pH of the final test solutions.
-
Solubility: Aromatic compounds can have limited aqueous solubility.[11] Test compounds should first be dissolved in a suitable, non-bacteriostatic solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration before being serially diluted in the broth medium. The final concentration of the solvent in the assay must be low enough (typically ≤1%) to not affect bacterial growth. A solvent toxicity control is mandatory.
-
Binding to Plastic: Hydrophobic compounds may adsorb to the surface of standard polystyrene microtiter plates. While generally less of a concern for these specific derivatives, researchers should be aware of this possibility.
Materials and Reagents
Equipment:
-
Calibrated multichannel and single-channel pipettes
-
Sterile pipette tips
-
Sterile 96-well, flat-bottom microtiter plates (non-treated polystyrene)
-
Plate reader (optional, for spectrophotometric reading)
-
35°C ± 2°C incubator (ambient air)
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Spectrophotometer or turbidimeter
-
Sterile petri dishes (100 mm)
Media and Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
This compound derivatives (test compounds)
-
Control antibiotics (e.g., Ciprofloxacin, Gentamicin)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
Experimental Workflow Overview
The overall process for determining the antibacterial activity involves preparing the necessary reagents, performing the MIC assay, and subsequently conducting the MBC assay based on the MIC results.
Caption: Logic for determining MBC from MIC results.
Data Presentation and Interpretation
Results should be recorded systematically. For a series of derivatives tested against multiple bacterial strains, a summary table is highly effective.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Derivative 1 | S. aureus ATCC 29213 | 16 | 32 | Bactericidal (≤4) |
| Derivative 1 | E. coli ATCC 25922 | 64 | >256 | Bacteriostatic (>4) |
| Derivative 2 | S. aureus ATCC 29213 | 8 | 16 | Bactericidal (≤4) |
| Derivative 2 | E. coli ATCC 25922 | 128 | >256 | Bacteriostatic (>4) |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.25 | 0.5 | Bactericidal (≤4) |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | Bactericidal (≤4) |
Interpretation:
-
The MBC/MIC ratio is a useful indicator of a compound's mode of action.
-
A ratio of ≤ 4 is generally considered bactericidal .
-
A ratio of > 4 suggests the compound is bacteriostatic .
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methodology for studying the metabolic fate of "3-Amino-5-hydroxy-2-methylbenzoic acid"
Application Note & Protocol
Title: A Comprehensive Methodological Guide to Elucidating the Metabolic Fate of 3-Amino-5-hydroxy-2-methylbenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed application note and a set of robust protocols for the comprehensive investigation of the metabolic fate of this compound (hereafter "AHMBA"). In drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for evaluating its potential efficacy and safety.[1][2] AHMBA's structure, featuring amino, hydroxyl, and carboxylic acid functional groups on an aromatic ring, suggests a predisposition to a complex array of Phase I and Phase II metabolic transformations. This guide presents a strategic, tiered approach, beginning with predictive analysis and progressing through detailed in vitro and in vivo experimental workflows. We provide step-by-step protocols for metabolic stability assessment, metabolite profiling, reaction phenotyping, reactive metabolite screening, and pharmacokinetic studies. Furthermore, we detail the critical analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), required for the detection and structural elucidation of metabolites. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and trustworthiness.
Introduction: The Imperative of Metabolic Profiling for AHMBA
The chemical scaffold of AHMBA is rich with functional groups that are targets for drug-metabolizing enzymes. The primary objective of this guide is to provide a systematic framework to identify its metabolic pathways, characterize the resulting metabolites, and understand its pharmacokinetic behavior.
-
Phase I Metabolism: The aromatic ring and methyl group are susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to hydroxylation.[3][4][5]
-
Phase II Metabolism: The phenolic hydroxyl, carboxylic acid, and amino groups are prime candidates for conjugation reactions, including glucuronidation, sulfation, and acetylation, which typically enhance water solubility and facilitate excretion.[6][7]
-
Gut Microbiota: Orally administered drugs can be metabolized by gut microbiota, which possess a wide array of enzymes capable of reactions like reduction and hydrolysis, potentially altering the bioavailability and metabolic profile of AHMBA.[8][9][10][11][12]
-
Reactive Metabolites: The presence of an amino group and a hydroxyl group on the aromatic ring raises the possibility of metabolic activation to a reactive quinone-imine species, which can covalently bind to macromolecules and potentially cause toxicity.[13][14]
A thorough investigation is therefore essential to build a complete profile of AHMBA's disposition in a biological system.
Strategic Experimental Workflow
A tiered, integrated approach is the most efficient strategy for characterizing the metabolic fate of AHMBA. This workflow begins with high-throughput in vitro assays to generate initial data and guide more complex in vivo studies.
Caption: Tiered workflow for metabolic profiling of AHMBA.
Predicted Metabolic Pathways of AHMBA
Based on its chemical structure, AHMBA is predicted to undergo several metabolic transformations. Understanding these potential pathways is crucial for designing experiments and for searching for expected metabolites in analytical runs.
Caption: Predicted metabolic pathways for AHMBA.
Detailed Protocols: In Vitro Metabolism
In vitro systems provide a controlled environment to assess metabolic stability and identify primary metabolic routes.[15]
Protocol: Metabolic Stability in Human Liver Microsomes (HLM) and Hepatocytes
Objective: To determine the intrinsic clearance (Clint) and metabolic half-life (t½) of AHMBA. Hepatocytes are considered the "gold standard" for in vitro metabolism as they contain a full complement of Phase I and Phase II enzymes and transporters.[16][17] Microsomes are a cost-effective option primarily for assessing CYP-mediated metabolism.[16]
| Step | Procedure | Rationale & Key Insights |
| 1 | Reagent Preparation | Prepare AHMBA stock (e.g., 10 mM in DMSO). Prepare incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4). Thaw pooled HLM or cryopreserved human hepatocytes according to the supplier's protocol. |
| 2 | Incubation Setup | In a 96-well plate, pre-warm HLM (0.5 mg/mL) or hepatocytes (0.5 x 10^6 cells/mL) in buffer at 37°C for 5 min. |
| 3 | Initiate Reaction | Add AHMBA to a final concentration of 1 µM. For HLM, add NADPH regenerating system (to sustain CYP activity). For hepatocytes, no external cofactors are needed. |
| 4 | Time-Point Sampling | At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), take an aliquot of the incubation mixture. |
| 5 | Quench Reaction | Immediately add the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. |
| 6 | Sample Processing | Vortex and centrifuge at high speed (e.g., 3000 x g for 15 min) to pellet precipitated protein. |
| 7 | LC-MS/MS Analysis | Analyze the supernatant to quantify the remaining AHMBA at each time point. |
| 8 | Data Analysis | Plot the natural log of the percent remaining AHMBA vs. time. The slope of the line is the elimination rate constant (k). Calculate t½ = 0.693/k. Calculate Clint using the appropriate formula.[15] |
Table for Reporting Metabolic Stability Data:
| System | AHMBA t½ (min) | Clint (µL/min/mg protein or /10^6 cells) |
|---|---|---|
| Human Liver Microsomes | ||
| Human Hepatocytes | ||
| Positive Controls |
| (e.g., Verapamil) | | |
Protocol: Reactive Metabolite Screening (GSH Trapping)
Objective: To detect the formation of electrophilic, potentially toxic metabolites by trapping them with glutathione (GSH).[13][18]
| Step | Procedure | Rationale & Key Insights |
| 1 | Incubation Setup | Prepare two sets of incubations with HLM (1 mg/mL) and an NADPH regenerating system. To one set, add GSH to a final concentration of 5-10 mM. The other set is a control without GSH. |
| 2 | Reaction & Quenching | Add AHMBA (e.g., 50 µM) and incubate at 37°C for 60 min. Quench the reaction with ice-cold acetonitrile. |
| 3 | Sample Processing | Process samples as described in Protocol 4.1 (vortex, centrifuge). |
| 4 | LC-HRMS Analysis | Analyze samples using high-resolution mass spectrometry (HRMS). |
| 5 | Data Mining | Search the data for the predicted exact mass of [AHMBA + GSH - 2H] and other potential adducts. Compare the +GSH and -GSH incubations to identify unique peaks. |
Detailed Protocols: In Vivo Metabolism
In vivo studies are essential to understand the complete ADME profile of AHMBA in a complex biological system, providing data that is more directly translatable to humans.[1][19][20]
Protocol: Rodent Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic parameters of AHMBA and identify its major circulating and excreted metabolites.
| Step | Procedure | Rationale & Key Insights |
| 1 | Animal Model & Acclimation | Use male Sprague-Dawley rats (n=3-5 per group). Acclimate animals for at least 3 days. |
| 2 | Dosing | Administer AHMBA via intravenous (IV, e.g., 2 mg/kg) and oral gavage (PO, e.g., 10 mg/kg) routes. |
| 3 | Blood Sampling | Collect sparse blood samples (e.g., ~100 µL) from the tail vein at pre-dose and multiple post-dose time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h). Collect into tubes containing an anticoagulant (e.g., K2EDTA). |
| 4 | Plasma Preparation | Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis. |
| 5 | Urine/Feces Collection | House animals in metabolic cages to collect urine and feces over 24-48 hours. |
| 6 | Sample Analysis | Extract and analyze plasma, urine, and fecal homogenates by LC-MS/MS to quantify AHMBA and identify metabolites. |
| 7 | PK & Metabolite Analysis | Use software (e.g., Phoenix WinNonlin) to calculate PK parameters. Integrate in vitro and in vivo metabolite data to build a comprehensive metabolic map. |
Table for Reporting Key Pharmacokinetic Parameters:
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-inf) (h*ng/mL) | ||
| t½ (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) |
| F (%) | N/A | |
Analytical Methodology: LC-MS/MS and NMR
The combination of LC-MS and NMR is the cornerstone of modern metabolite identification. LC-MS provides sensitive detection and initial mass information, while NMR offers definitive structural elucidation.[21][22][23][24]
LC-MS/MS Parameters
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography (UHPLC-MS/MS) is the preferred technique for analyzing AHMBA and its metabolites in biological matrices.
Table of Example Analytical Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic solvent used to elute compounds from the column. |
| Gradient | 5% to 95% B over 5-10 minutes | A gradient elution is necessary to separate the more polar metabolites from the less polar parent drug. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for drug molecules. The amino group on AHMBA makes it readily ionizable in positive mode. |
| MS Analysis | Full Scan followed by data-dependent MS/MS | A full scan detects all ions, and the MS/MS scan fragments the most intense ions to provide structural information. |
| HRMS | Use of Orbitrap or TOF analyzer | Provides high mass accuracy (<5 ppm), which is crucial for determining the elemental composition of unknown metabolites. |
Role of NMR Spectroscopy
When a novel or pharmacologically significant metabolite is identified by LC-MS, its structure may need to be definitively confirmed. NMR spectroscopy is the gold standard for this purpose, as it provides detailed information about the chemical environment of each atom in the molecule.[21][23] This is particularly important for distinguishing between isomers (e.g., hydroxylation at different positions on the aromatic ring) that may have identical mass spectra.
Conclusion
The comprehensive methodology outlined in this guide provides a robust framework for elucidating the metabolic fate of this compound. By systematically progressing from predictive analysis and in vitro screening to definitive in vivo studies, researchers can build a complete pharmacokinetic and metabolic profile. This integrated approach, combining sound biological assays with advanced analytical techniques like LC-MS/MS and NMR, is critical for making informed decisions in the drug development process, ultimately ensuring the selection of safer and more effective therapeutic candidates.
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- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. dls.com [dls.com]
- 17. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 18. waters.com [waters.com]
- 19. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Metabolomics Techniques: MS, NMR & Emerging Technologies [arome-science.com]
- 22. futurelearn.com [futurelearn.com]
- 23. Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications [mdpi.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3-Amino-5-hydroxy-2-methylbenzoic Acid
The following technical guide is designed as a specialized support resource for researchers and process chemists working with 3-Amino-5-hydroxy-2-methylbenzoic acid (CAS: 1025127-47-2). It addresses the specific yield-limiting factors inherent to this molecule's zwitterionic nature and oxidation sensitivity.
Document ID: TS-ORG-AMINO-BENZ-042 Status: Active Target Audience: Process Chemists, R&D Scientists Scope: Synthesis optimization, Isolation logic, and Impurity control.
Executive Summary: The Yield Challenge
The synthesis of This compound presents a classic "trap" in organic process development. While the core transformation (usually the reduction of a nitro-precursor) is chemically straightforward, the isolation yield often drops significantly (to <40%) due to two main factors:
-
Zwitterionic Solubility: The molecule contains an acidic carboxyl group (
), a weakly acidic phenol ( ), and a basic amine ( ). It forms a water-soluble salt at both low and high pH. -
Oxidative Instability: The ortho-amino/methyl and meta-hydroxy motif makes the electron-rich ring susceptible to air oxidation, leading to "tar" formation and dark impurities.
This guide provides a protocol to stabilize the reduction step and lock the isolation pH to the precise isoelectric point (pI).
Route Analysis & Critical Process Parameters (CPPs)
The Primary Synthesis Pathway
The most robust industrial route typically proceeds via the 3-Nitro-5-hydroxy-2-methylbenzoic acid precursor. This precursor is generally obtained via nitration of o-toluic acid derivatives or selective hydrolysis of 3,5-dinitro-2-methylbenzoic acid.
Workflow Diagram (DOT)
Figure 1: Standard reduction and isolation workflow.
Troubleshooting Guide & FAQs
Module A: The Reduction Step (Nitro Amino)
Issue: Reaction stalls or produces hydroxylamine intermediates.
| Symptom | Root Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning by free phenol. | Protocol: Use 5-10% Pd/C (50% wet). Add 1 eq. of Sodium Acetate or run in slightly basic media to keep the phenol deprotonated, preventing strong adsorption to the Pd surface. |
| Dark Reaction Mixture | Oxidation of the amino-phenol product. | Protocol: Degas solvents thoroughly with |
| Over-reduction | De-hydroxylation (rare) or ring saturation. | Control: Monitor |
Q: Can I use chemical reduction (Fe/HCl) instead of catalytic hydrogenation?
A: Yes, but it is not recommended for high yield. Iron sludge traps the zwitterionic product, making extraction difficult. If you must use chemical reduction, use Sodium Dithionite (
Module B: Isolation & Purification (The "Yield Killer")
Issue: Product does not precipitate or yield is <50%.
Q: At what pH should I precipitate the product? A: The calculated isoelectric point (pI) is approximately pH 4.2 – 4.8 .
-
pH < 2: Soluble as cation (
). -
pH > 6: Soluble as anion (
or ). -
Action: You must titrate the solution slowly to pH 4.5 . Use a calibrated pH meter, not paper.
Q: My product is a sticky oil/gum, not a solid. A: This indicates impurities (likely partially reduced nitroso compounds) or trapped solvent.
-
Fix: Perform the acidification at 0°C to 5°C . If oiling occurs, scratch the flask with a glass rod or add a seed crystal. Use Isopropanol (IPA) as a co-solvent during crystallization to improve solid form.
Optimized Experimental Protocol
Step 1: Catalytic Hydrogenation[1]
-
Charge: In a hydrogenation vessel, dissolve 3-nitro-5-hydroxy-2-methylbenzoic acid (10.0 g) in Methanol (100 mL).
-
Catalyst: Add 5% Pd/C (1.0 g, 50% water wet).
-
Note: Wet catalyst prevents ignition of methanol vapors.
-
-
Reaction: Purge with
(3x), then (3x). Stir vigorously under balloon (1 atm) or low pressure (30 psi) at Room Temperature for 4–6 hours. -
Monitoring: Check TLC or HPLC for disappearance of starting material.
-
Filtration: Filter through a Celite pad under
atmosphere (minimize air exposure). Wash the pad with methanol (20 mL).
Step 2: Isoelectric Isolation (Critical Step)
-
Concentration: Concentrate the filtrate in vacuo to approximately 30 mL volume. Do not dry completely to avoid thermal decomposition.
-
Dilution: Add degassed Water (50 mL) to the residue. The solution may be acidic or neutral depending on the precursor salt form.[1]
-
pH Adjustment:
-
Place the flask in an ice bath (0–5°C).
-
Slowly adjust pH to 4.5 using 10% NaOH (if acidic) or 10% HCl (if basic).
-
Visual Cue: A thick precipitate should form as you approach pH 4.5.
-
-
Aging: Stir the slurry at 0°C for 1 hour to maximize precipitation.
-
Filtration: Filter the solid.
-
Wash: Wash with cold water (2 x 10 mL) followed by cold Isopropanol (1 x 10 mL) to remove colored impurities.
-
Drying: Dry in a vacuum oven at 40°C. Store under inert gas in the dark.
Isolation Logic Visualization
The following diagram illustrates the solubility windows of the molecule, highlighting the narrow "Yield Zone" where precipitation must occur.
Figure 2: Solubility profile and target pH window for maximum recovery.
References
- Reduction of Nitro Compounds: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 892-896.
-
Zwitterion Isolation: McMaster, C. "Isoelectric Point Precipitation of Amino Acids." Master Organic Chemistry. Link
-
Analogue Synthesis (3-Amino-5-hydroxybenzoic acid): GuideChem Protocol for CAS 147216-91-9. Link (Provides parallel chemistry for the non-methylated analogue).
- Hydrogenation Catalysis: Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985.
Sources
Technical Support Center: Synthesis of 3-Amino-5-hydroxy-2-methylbenzoic acid
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-hydroxy-2-methylbenzoic acid. The information herein is curated to address specific challenges and side reactions encountered during its preparation.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique set of challenges primarily due to the molecule's inherent reactivity. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes the compound highly susceptible to oxidation. Furthermore, common synthetic routes often involve multi-step processes where side reactions can significantly impact yield and purity. This guide will focus on a common synthetic approach: the reduction of a dinitro precursor, specifically 2-methyl-3,5-dinitrobenzoic acid, and will address the critical side reactions associated with this and subsequent steps.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address problems you may encounter during your experiments.
Issue 1: My final product is highly colored (e.g., brown, purple, or black) and not the expected off-white or light tan solid.
-
Question: I've followed the reduction protocol for 2-methyl-3,5-dinitrobenzoic acid, but my isolated product is a dark, discolored powder. What is causing this, and how can I fix it?
-
Answer: This is the most common issue and is almost certainly due to the oxidation of your desired product. The 3-amino-5-hydroxyphenyl moiety is extremely sensitive to air, light, and trace metal impurities, which can catalyze its oxidation to form highly colored quinone-imine type structures and polymers.[1][2]
Probable Causes & Step-by-Step Solutions:
-
Exposure to Atmospheric Oxygen: The aminophenol core is readily oxidized by O₂.
-
Solution: Perform the reaction workup and purification under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents for extraction and recrystallization. This can be achieved by sparging the solvents with an inert gas for 15-30 minutes prior to use.[2]
-
-
Light-Induced Degradation: UV light can provide the energy to initiate and propagate oxidative reactions.[2]
-
Solution: Protect your reaction vessel and any subsequent solutions of the product from light by wrapping them in aluminum foil.
-
-
High pH (Alkaline) Conditions: Deprotonation of the phenolic hydroxyl group under basic conditions makes the ring even more electron-rich and thus more susceptible to oxidation.[2]
-
Solution: Maintain a neutral or slightly acidic pH during the workup. If a basic extraction is necessary to remove acidic impurities, keep the contact time to a minimum and perform the extraction at low temperatures.
-
-
Presence of Catalytic Metal Ions: Trace metal ions, particularly iron or copper, can catalyze the oxidation of aminophenols.
-
Solution: Use high-purity reagents and solvents. Ensure all glassware is scrupulously clean. If metal contamination is suspected from a preceding step (e.g., a reduction using metals like iron), consider washing the organic extract with a solution of a chelating agent like EDTA.
-
-
Issue 2: My reaction seems to have worked, but I have a complex mixture of products according to my TLC and LC-MS analysis.
-
Question: My mass spectrometry data shows peaks corresponding to my desired product, but also significant peaks for other, related masses. What are these impurities?
-
Answer: A complex product mixture often points to incomplete reactions or competing side reactions. In the context of reducing a dinitro precursor, the most likely culprits are partially reduced intermediates and products of decarboxylation.
Probable Side Products & Mitigation Strategies:
-
Incomplete Reduction: The reduction of two nitro groups is a stepwise process. If the reaction is not allowed to proceed to completion, you may have significant amounts of 3-amino-5-nitro-2-methylbenzoic acid or 3-hydroxyamino-5-nitro-2-methylbenzoic acid .
-
Mitigation:
-
Catalyst Activity: Ensure your catalyst (e.g., Palladium on carbon) is fresh and active. If using an older bottle, consider purchasing a new batch.
-
Hydrogen Pressure & Reaction Time: For catalytic hydrogenations, ensure adequate hydrogen pressure (a balloon is often insufficient for complete reduction; a Parr shaker or similar hydrogenation apparatus is recommended) and sufficient reaction time.[3] Monitor the reaction by TLC or LC-MS until the starting material and intermediates are no longer observed.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods such as using zinc or tin in acidic media, though be mindful that the workup can introduce metal contaminants.
-
-
-
Decarboxylation: Aromatic carboxylic acids bearing strong electron-donating groups (like -OH and -NH₂) are susceptible to decarboxylation, especially at elevated temperatures.[4][5] This would result in the formation of 4-methyl-2-aminophenol .
-
Mitigation:
-
Temperature Control: Avoid excessive heat during the reaction and workup. If the reduction is exothermic, ensure adequate cooling. Perform distillations of solvents under reduced pressure to keep temperatures low.
-
-
-
Dimerization/Polymerization: As mentioned in Issue 1, oxidation can lead to the formation of dimers and other polymeric species.[6][7]
-
Mitigation: Follow the strategies outlined for preventing oxidation.
-
-
Issue 3: My final yield is consistently low, even when the initial reaction appears clean by TLC.
-
Question: I've managed to produce a relatively clean product, but the isolated yield is much lower than expected. Where am I losing my material?
-
Answer: Low yields can be attributed to product loss during workup and purification, often exacerbated by the product's physical properties and instability.
Potential Causes and Solutions:
-
Product Solubility: this compound is an amphoteric molecule with zwitterionic character, which can lead to partial solubility in both aqueous and organic layers during extraction, a phenomenon known as "salting in."
-
Solution: Minimize the volume of aqueous washes. To recover product from the aqueous layer, carefully adjust the pH to its isoelectric point (which would need to be determined experimentally but is likely in the range of pH 4-6) to minimize its solubility and collect the precipitate by filtration. Alternatively, you can saturate the aqueous layer with sodium chloride before back-extracting with a more polar organic solvent like ethyl acetate.
-
-
Irreversible Adsorption during Chromatography: The polar amino and hydroxyl groups can cause the product to strongly and sometimes irreversibly bind to silica gel.
-
Solution: If column chromatography is necessary, consider using a less acidic stationary phase like alumina or a deactivated silica gel. Alternatively, you can add a small amount of a competitive base like triethylamine or a protic solvent like methanol to your eluent to reduce tailing and improve recovery. However, be aware that basic conditions can promote oxidation.
-
-
Degradation During Purification: As highlighted previously, the product can degrade during lengthy purification procedures.
-
Solution: Aim to purify the material as quickly as possible. Recrystallization from deoxygenated solvents under an inert atmosphere is often the preferred method over chromatography for this type of molecule.[8]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a reliable synthetic route to prepare the 2-methyl-3,5-dinitrobenzoic acid precursor?
-
A1: The precursor, 2-methyl-3,5-dinitrobenzoic acid, can be synthesized by the nitration of 2-methylbenzoic acid. However, direct nitration can be challenging and may lead to a mixture of isomers. A more controlled approach involves the oxidation of 2-methyl-3,5-dinitrotoluene. The dinitrotoluene itself can be prepared by the nitration of 2-methyltoluene. Alternatively, some suppliers may offer 2-methyl-3-nitrobenzoic acid, which could then be subjected to a second nitration step.[9][10]
-
-
Q2: What are the best practices for storing this compound?
-
A2: Due to its sensitivity to oxidation, the purified product should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place. Storing it as a salt (e.g., the hydrochloride salt) can improve its stability against oxidation.[2]
-
-
Q3: Can I use a different reducing agent, like sodium borohydride?
-
A3: Sodium borohydride is generally not effective for the reduction of aromatic nitro groups to amines. More potent reducing agents are required. Catalytic hydrogenation (e.g., H₂/Pd-C, H₂/PtO₂) is a clean and effective method.[3][11] Other options include metal/acid combinations (e.g., Sn/HCl, Fe/HCl, Zn/CH₃COOH) or transfer hydrogenation using reagents like ammonium formate or hydrazine in the presence of a catalyst.
-
-
Q4: Are there any specific analytical techniques recommended for monitoring the reaction and assessing purity?
-
A4:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material. A typical eluent system would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. The product will be very polar, so a higher proportion of the polar solvent will be needed.
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final product and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired product and identifying the masses of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product. The spectra should be acquired in a deuterated solvent like DMSO-d₆, which can exchange with the -OH and -NH₂ protons.
-
-
Visualizing the Reaction and Side Products
The following diagrams illustrate the main synthetic pathway and the formation of key side products.
Caption: Main synthetic pathway for this compound.
Caption: Major side reactions in the synthesis and handling of the target molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a representative procedure based on established methods for the reduction of dinitroaromatic compounds.[3][12]
-
Preparation: In a hydrogenation vessel (e.g., a Parr bottle), dissolve 2-methyl-3,5-dinitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) that has been deoxygenated by sparging with nitrogen for 20 minutes.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd) to the solution under a stream of nitrogen.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi, but this may require optimization) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and by periodically taking samples for TLC or LC-MS analysis (ensure the system is safely depressurized and purged with nitrogen before sampling). The reaction may take several hours to go to completion.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the deoxygenated solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure at a low temperature (<40°C). The resulting crude solid should be immediately used in the next step or purified.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system for recrystallization (e.g., ethanol/water or ethyl acetate/hexanes). The solvent should be deoxygenated.
-
Dissolution: In a flask equipped with a condenser and under a nitrogen atmosphere, dissolve the crude product in the minimum amount of the hot deoxygenated solvent.
-
Cooling & Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization. Protect the flask from light.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, deoxygenated solvent.
-
Drying: Dry the purified crystals under a high vacuum at room temperature. Store immediately as described in the FAQs.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aminophenol product.[2] |
| Hydrogenation Pressure | >1 atm (e.g., 50 psi) | Ensures efficient and complete reduction of both nitro groups. |
| Workup/Purification Temp. | < 40°C | Minimizes thermal decarboxylation.[4] |
| Workup/Purification pH | Neutral to slightly acidic | Reduces the rate of base-catalyzed oxidation.[2] |
| Storage Conditions | Cool, dark, dry, inert atm. | Preserves the long-term stability of the compound.[2] |
References
- Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses.
- PMC. (2023, October 10).
- RSC Publishing. Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution.
- Benchchem.
- PubMed. (2020, April 5).
- Request PDF. (2025, August 9). Electrochemical Oxidation of Some Aminophenols in Various pHs.
- Scite.ai. Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution.
- Chemicalbook. 3-Amino-2-methylbenzoic acid synthesis.
- A new reagent for selective reduction of nitro group.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution.
- Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
- Organic Syntheses Procedure. 2,5-dinitrobenzoic acid.
- Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
- Organic Syntheses Procedure. 3,5-dinitrobenzoic acid.
- ResearchGate. Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid.
- PubMed. (1998, September). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J.
- PMC.
- Guidechem. (2020, April 20). How to Prepare 3-AMINO-5-HYDROXYBENZOIC ACID?
- Google Patents. CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- Eureka | Patsnap. (2014, October 1). Method for preparing 3-amino-2-methyl benzoic acid.
- Organic Chemistry-4.
- European Patent Office - Googleapis.com. (2015, May 29).
- RSC Publishing. (2011, December 22).
Sources
- 1. chemcess.com [chemcess.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. guidechem.com [guidechem.com]
overcoming solubility issues with "3-Amino-5-hydroxy-2-methylbenzoic acid"
Technical Support Center: Solubility Optimization Guide Topic: Overcoming Solubility Issues with 3-Amino-5-hydroxy-2-methylbenzoic Acid Ticket ID: SOL-AHMBA-001 Status: Open Analyst: Senior Application Scientist[1]
Executive Summary
This compound is a challenging molecule due to its zwitterionic nature and dense hydrogen-bonding network .[1] It possesses three ionizable groups: a carboxylic acid (acidic), a phenolic hydroxyl (weakly acidic), and an amino group (basic).[2][3][4]
At neutral pH, this compound exists primarily as a zwitterion (inner salt), leading to high crystal lattice energy and minimal solubility in water and standard organic solvents.[3] This guide provides a protocol to disrupt these intermolecular forces using pH manipulation and cosolvent strategies.
Module 1: The Physicochemical Root Cause[1]
To dissolve this compound, you must understand why it resists solvation.
1. The Zwitterion Trap
In the pH range of roughly 3.5 to 5.5, the molecule adopts a net neutral charge where the carboxylic acid is deprotonated (
-
Result: The molecules bind strongly to each other via electrostatic attraction (ionic bonds) rather than interacting with the solvent.[1][3]
-
The "Ortho-Effect": The methyl group at position 2 forces the carboxylic acid (position 1) out of planarity with the benzene ring.[1] While this typically increases acidity, it also creates a lipophilic "shield" that hinders water access, further reducing aqueous solubility compared to non-methylated analogs.[3]
2. The "U-Shaped" Solubility Curve Solubility is not linear; it is parabolic relative to pH.[1][3]
-
pH < 2 (Cationic Form): High solubility.[1][3] The amine is protonated (
), and the acid is protonated ( ).[3] The net positive charge repels other molecules.[3] -
pH 4–6 (Zwitterionic Form): CRASH ZONE. Lowest solubility.[1][3]
-
pH > 8 (Anionic Form): High solubility.[1][3] The acid (
) and phenol ( ) are deprotonated.[1] Net negative charge.
Module 2: Dissolution Protocols
Protocol A: For Chemical Synthesis (High Concentration)
Target: >50 mg/mL
Do NOT use pure water or pure methanol. [1][3]
| Solvent System | Solubility Potential | Mechanism |
| Acidified Methanol | High | Protonation of amine breaks zwitterion lattice.[1] |
| Alkaline Water (NaOH) | Very High | Formation of disodium salt (carboxylate + phenolate).[1][3] |
| DMSO (Pure) | Moderate/Low | Often insufficient alone due to strong crystal packing.[1][3] |
| DMSO + 5% HCl | High | "Chemical sledgehammer" approach. |
Step-by-Step:
-
Weigh the solid compound.[3]
-
Add Methanol (0.5 M concentration target).
-
Critical Step: Add concentrated HCl dropwise while stirring.
-
Observation: The suspension should clear rapidly as the pH drops below 1.0.[3]
Protocol B: For Biological Assays (Cell Culture/Enzymatic)
Target: 1-10 mM Stock, compatible with physiological pH dilution.[1]
The Challenge: Diluting an acidic/basic stock into a pH 7.4 buffer often causes immediate precipitation (re-entering the "Zwitterion Trap").[1][3]
The "DMSO Shift" Method:
-
Primary Solvent: Dissolve the compound in 100% DMSO at 100x the final desired concentration.
-
Dilution Strategy:
Module 3: Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for solubilizing this compound based on your end-use application.
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental requirements.
Module 4: Frequently Asked Questions (Troubleshooting)
Q1: I dissolved the compound in DMSO, but when I added it to my cell culture media (DMEM), it turned cloudy immediately. Why? A: You hit the "Zwitterion Trap."[1][3] Your DMSO stock was likely at a high concentration.[1][3] When you diluted it into DMEM (pH ~7.4), the local concentration of the compound exceeded its solubility limit at that specific pH.[3]
-
Fix: Use the "Intermediate Dilution" step.[1][3] Dilute your DMSO stock 1:10 into PBS adjusted to pH 8.0 before adding it to the media. The slightly higher pH keeps the carboxylic acid fully ionized and prevents the zwitterionic lattice from forming during the mixing event.[3]
Q2: Can I use ethanol instead of Methanol/DMSO? A: Generally, no.[1][3] this compound has poor solubility in pure ethanol.[1] The methyl group adds lipophilicity, but the zwitterionic core requires a solvent with higher dielectric constant or explicit pH control.[3] If you must use ethanol, you must acidify it (with HCl) or basify it (with Et3N or NaOH).[3]
Q3: Is the compound stable in alkaline solution? A: It is susceptible to oxidation.[1][3] The "5-hydroxy" (phenolic) and "3-amino" groups make the ring electron-rich and prone to oxidation (turning the solution brown/pink) at high pH (pH > 10).[1]
-
Recommendation: If dissolving in 1M NaOH, prepare fresh and use immediately. Add an antioxidant like Ascorbic Acid or DTT if the assay permits.[3]
Q4: What is the estimated pKa of this molecule? A: While experimental values for this specific isomer are rare, structural analogs suggest:
-
COOH: ~3.5 (Lowered by the ortho-methyl steric effect).[1][3]
-
Implication: The "insolubility window" is likely between pH 3.5 and 5.[1][3]0. Keep your working pH below 2 or above 7.5.[1][3]
References
-
Cayman Chemical. 3-Amino-5-hydroxybenzoic Acid Product Information. (Analogous physicochemical properties for the amino-hydroxy-benzoic acid class).[1][5] Link
-
Kim, C.G., et al. (1996).[1] "Biosynthesis of 3-amino-5-hydroxybenzoic acid, the precursor of mC7N units in ansamycin antibiotics."[1][6] Journal of the American Chemical Society, 118(32), 7486-7491.[6] (Describes the isolation and handling of the core AHBA scaffold). Link[3]
-
Doc Brown's Chemistry. Amino Acids - Zwitterions and Solubility. (Fundamental mechanism of zwitterionic solubility issues). Link
-
PubChem. Methyl 3-amino-5-hydroxybenzoate Compound Summary. (Physical data for the methyl ester derivative, illustrating lipophilicity changes). Link[3]
-
GuideChem. Preparation and Properties of 3-Amino-5-hydroxybenzoic acid. (Synthesis and handling protocols). Link
Sources
- 1. 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure synthesis amino acids zwitterions acidic basic character chromatograhy analysis equations physical properties chemical reactions as base or an acid 20 amino acids that make up proteins doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 3. Methyl 3-amino-5-hydroxybenzoate | C8H9NO3 | CID 12438277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing HPLC Separation of 3-Amino-5-hydroxy-2-methylbenzoic Acid Isomers
Welcome to the technical support center dedicated to the chromatographic separation of 3-Amino-5-hydroxy-2-methylbenzoic acid and its positional isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter challenges with these complex analytes. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to develop robust and efficient HPLC methods.
Introduction: The Challenge of Isomeric Aminohydroxybenzoic Acids
This compound and its related isomers are small, polar molecules that present a significant challenge for reversed-phase HPLC.[1][2] Their structure contains three ionizable functional groups: a basic amino group, an acidic carboxylic acid group, and a weakly acidic phenolic hydroxyl group. This zwitterionic nature at intermediate pH values leads to high polarity, resulting in poor retention on conventional C18 stationary phases.[3][4]
The primary difficulty lies in separating positional isomers, which often have nearly identical molecular weights and polarities. Achieving separation requires a nuanced approach that manipulates the subtle differences in their ionization states and structural conformations. This guide provides a systematic framework for method development and troubleshooting.
Part 1: Strategic Method Development
A successful separation begins with a logical and informed method development strategy. The following workflow provides a structured approach, from initial column selection to final optimization.
Sources
preventing degradation of "3-Amino-5-hydroxy-2-methylbenzoic acid" during storage
Welcome to the technical support center for 3-Amino-5-hydroxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a molecule featuring both a phenolic hydroxyl group and an aromatic amino group, it is particularly susceptible to oxidative degradation, which can compromise experimental outcomes. This document provides in-depth, field-proven insights and protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid (powder) this compound?
The optimal storage strategy for the solid compound is designed to rigorously exclude the primary drivers of degradation: oxygen, light, and moisture.
-
Temperature: For long-term storage, maintain the compound at -20°C. For short-term use (weeks), storage at 2-8°C is acceptable. A structurally similar compound, 3-Amino-4-hydroxy-5-methyl-benzoic acid, is recommended to be stored at 0-5°C[1].
-
Atmosphere: The compound should be stored under an inert atmosphere. After dispensing, purge the container headspace with dry argon or nitrogen before sealing. All organic compounds, and especially amino acids with reactive functional groups, are susceptible to oxidation from atmospheric oxygen[2].
-
Light: Store in an amber glass vial or a container wrapped in aluminum foil to protect it from light. Phenolic compounds can be light-sensitive.
-
Container: Use a tightly sealed, airtight container to prevent moisture ingress. Safety data sheets for similar aminobenzoic acid derivatives consistently recommend keeping containers tightly closed in a dry, cool place[3][4][5].
Q2: My solid compound has developed a brownish or pinkish tint. What caused this, and can I still use it?
This discoloration is a classic indicator of oxidation. The amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring are electron-rich and highly susceptible to oxidation, forming colored quinone-like structures. This process can be accelerated by exposure to air and light.
Whether the material is still usable depends on the purity requirements of your application.
-
Initial Check: Perform a simple purity check using Thin-Layer Chromatography (TLC) against a retained, properly stored sample if available. The appearance of new, colored spots at different Rf values indicates the presence of degradation products.
-
Quantitative Analysis: For sensitive applications, High-Performance Liquid Chromatography (HPLC) is required to quantify the purity and determine the percentage of impurities.
-
Recommendation: If significant discoloration is observed or purity has dropped below your experimental threshold, the compound should be repurified (e.g., by recrystallization) or discarded. Using a degraded compound can lead to inconsistent results and the introduction of confounding variables.
Q3: What are the best practices for preparing and storing solutions of this compound?
Solutions are significantly more prone to degradation than the solid-state material.
-
Solvent Choice: Use high-purity, degassed solvents. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common choices for creating concentrated stock solutions[6]. For aqueous buffers, ensure they are prepared with high-purity water and filtered.
-
pH Considerations: The stability of the compound can be pH-dependent. At elevated pH (alkaline conditions), the phenolic hydroxyl group is deprotonated to a phenoxide ion, which is even more susceptible to oxidation. It is advisable to maintain solutions at a neutral or slightly acidic pH unless your experimental protocol dictates otherwise.
-
Storage of Stock Solutions:
-
Prepare Freshly: The best practice is to prepare solutions immediately before use.
-
Aliquot: If storage is necessary, dispense the stock solution into single-use aliquots in small, tightly sealed vials. This prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles, which is known to affect aromatic amino acids[7][8].
-
Freeze: Store aliquots at -20°C or, for maximum stability, at -80°C.
-
Inert Atmosphere: For maximum protection, overlay the solution with argon or nitrogen before capping and freezing.
-
Q4: What are the primary environmental factors that accelerate the degradation of this compound?
Understanding the key degradation drivers is crucial for prevention. The main factors are summarized in the diagram below.
Caption: A workflow for troubleshooting common degradation issues.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
This protocol is essential for preserving the integrity of the compound for months to years.
-
Aliquot Material: Upon receipt, if the quantity is large, divide the solid into several smaller, pre-weighed amounts in separate amber glass vials. This minimizes the exposure of the main stock to the atmosphere during repeated use.
-
Inert Gas Purge: Place the open vials in a desiccator or glove box. Gently flush the chamber with dry argon or nitrogen for 5-10 minutes to displace all air.
-
Seal Vials: While still under the inert atmosphere, tightly cap the vials. For critical applications, wrap the cap-vial interface with Parafilm® to create a secondary moisture and gas barrier.
-
Protect from Light: Place the sealed vials inside a labeled, light-blocking secondary container (e.g., a small cardboard box or opaque plastic bag).
-
Freeze: Transfer the secondary container to a -20°C freezer for long-term storage.
-
Equilibration Before Use: When a vial is needed, remove it from the freezer and place it in a desiccator at room temperature for at least 30-60 minutes. This is a critical step. Allowing the vial to warm to ambient temperature before opening prevents atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate degradation.[9]
Protocol 2: Routine Purity Assessment by HPLC-UV
This protocol provides a general framework for monitoring the stability of your compound over time. Specific parameters (e.g., column, mobile phase) may need to be optimized.
-
Standard Preparation: Prepare a 1 mg/mL solution of a reference standard (a new lot or a sample stored under ideal -80°C conditions) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Sample Preparation: Prepare a 1 mg/mL solution of the batch to be tested using the same solvent.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 227 nm or 254 nm, determined by a UV scan of the compound).[6][10]
-
-
Analysis:
-
Inject the reference standard to determine the retention time and peak area of the main compound.
-
Inject the test sample.
-
Compare the chromatograms. Look for the appearance of new peaks (impurities) or a decrease in the area percent of the main peak.
-
-
Calculation: Calculate the purity of the test sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
References
-
Chen, L., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. Available at: [Link]
-
Keller, U. & Binner, M. (2016). How to prepare and store Amino acid stock solution? ResearchGate. Available at: [Link]
-
AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Available at: [Link]
-
Higson, F. K., & Focht, D. D. (1992). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. PubMed. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]
-
Zoeller, J. (2012). How long can one store amino acids at room temperature? Quora. Available at: [Link]
-
Warpeha, K. M., et al. (2015). How can store amino acids stock solutions? ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. Available at: [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]
-
Hypha Discovery. (n.d.). Manufacturing and Degradation Impurities. Available at: [Link]
Sources
- 1. 3-Amino-4-hydroxy-5-methyl-benzoic acid | 1083170-30-2 [sigmaaldrich.com]
- 2. quora.com [quora.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Synthesis of 3-Amino-5-hydroxy-2-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-5-hydroxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges, ensuring both scientific integrity and practical success.
Synthetic Overview
The synthesis of this compound is a challenging endeavor due to the need for precise regiochemical control of functional groups on the aromatic ring. The directing effects of the methyl, carboxyl, and subsequently introduced nitro and amino groups must be carefully managed. The following four-stage synthetic pathway is a robust and logical approach, providing clear intermediates for characterization and troubleshooting.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured by synthetic stage to directly address potential issues.
Stage 1: Dinitration of 2-Methylbenzoic Acid
This initial step is critical for establishing the correct substitution pattern. The use of strong nitrating agents is required, which brings challenges in controlling the reaction's exothermicity and selectivity.
Q1: My reaction is turning dark brown or black, and I'm observing vigorous gas evolution. What is happening and what should I do?
A1: This indicates a runaway reaction, likely due to excessive oxidation of the starting material by the nitric acid. The methyl group on the aromatic ring makes it susceptible to oxidation, especially at elevated temperatures.
-
Immediate Action: If safe to do so, immediately immerse the reaction vessel in a larger ice-salt bath to rapidly cool it down. If the reaction becomes uncontrollable, evacuate the area and follow your laboratory's emergency procedures.
-
Causality & Prevention: This issue arises from poor heat dissipation. The nitration of aromatic compounds is highly exothermic.[1] To prevent this:
-
Ensure your cooling bath is maintained at a very low temperature (e.g., -5°C to 0°C) throughout the addition of the nitrating mixture.
-
Add the nitrating mixture (mixed acid) very slowly, drop-by-drop, with vigorous stirring to ensure even heat dissipation.
-
Continuously monitor the internal temperature of the reaction mixture with a thermometer; it should not exceed the recommended limits (e.g., 15°C).[2][3]
-
Q2: The yield of my desired 2-methyl-3,5-dinitrobenzoic acid is low, and I'm isolating a mixture of isomers.
A2: Low yield and poor regioselectivity are common challenges. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This competition can lead to a mixture of mono- and di-nitrated products with varying substitution patterns.
-
Causality & Optimization:
-
Nitrating Agent Strength: A powerful nitrating agent is required for dinitration. A standard mixed acid (concentrated H₂SO₄ and HNO₃) is typically sufficient. Forcing the reaction with fuming nitric acid or higher temperatures can lead to decomposition.[2]
-
Reaction Time & Temperature: Ensure the reaction is stirred long enough at the optimal temperature for the second nitration to occur. After the initial addition, allowing the reaction to stir at a slightly elevated but controlled temperature (e.g., room temperature or slightly above) might be necessary to drive the dinitration to completion. A Chinese patent suggests that in related nitrations, side products like 2-methyl-6-nitrobenzoic acid can form, complicating purification.[4]
-
Purification: Isolating the desired 3,5-dinitro isomer from other isomers often requires careful recrystallization. Differences in the pKa of the isomers can sometimes be exploited for separation.[5]
-
Caption: Troubleshooting logic for the dinitration stage.
Stage 2: Selective Nucleophilic Aromatic Substitution
This step aims to replace one of the nitro groups with a methoxy group. The success of this stage hinges on the selective reactivity of the two nitro groups.
Q1: The reaction with sodium methoxide is not selective. I am getting a mixture of products or no reaction.
A1: The two nitro groups in 2-methyl-3,5-dinitrobenzoic acid are in different chemical environments. The 3-nitro group is sterically hindered by the adjacent methyl and carboxyl groups. The 5-nitro group is less hindered, making it the more probable site for nucleophilic attack.
-
Causality & Optimization:
-
Temperature Control: Nucleophilic aromatic substitutions require heating, but excessive temperatures can lead to decomposition or loss of selectivity. A carefully controlled temperature is key.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the carboxylate salt and facilitate the reaction. Ensure the solvent is anhydrous, as water can interfere with the sodium methoxide.
-
Reagent Quality: Use freshly prepared or properly stored sodium methoxide. It is highly hygroscopic and can decompose, reducing its efficacy.
-
Activation: The presence of two electron-withdrawing nitro groups activates the ring for nucleophilic attack. If the reaction is sluggish, ensure the starting material is fully deprotonated by the base to form the carboxylate, which can influence the ring's electronics.
-
Stage 3: Selective Reduction of the Nitro Group
This is a standard transformation, but chemoselectivity is important. The goal is to reduce the nitro group without affecting the carboxylic acid.
Q1: My catalytic hydrogenation is incomplete or has stalled.
A1: Incomplete reduction is a frequent issue in catalytic hydrogenation.
-
Causality & Optimization:
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be poisoned or deactivated. Ensure the starting material from the previous step is pure; residual reagents could act as poisons. Use a fresh, high-quality catalyst. A patent for a similar reduction specifies a 5% Pd-C catalyst.[6]
-
Hydrogen Pressure: While some reductions proceed at atmospheric pressure, others require higher pressures to achieve a reasonable reaction rate.[6][7] Ensure there are no leaks in your hydrogenation apparatus.
-
Solvent and pH: The reaction is often run in solvents like ethanol, methanol, or ethyl acetate.[6] The pH of the medium can also play a role; for substrates with acidic or basic groups, adjusting the pH can improve solubility and reaction rate.[8]
-
Q2: Am I at risk of reducing the carboxylic acid group?
A2: It is highly unlikely under standard catalytic hydrogenation conditions (H₂/Pd-C). This method is well-known for its high chemoselectivity in reducing nitro groups in the presence of carboxylic acids and esters. Harsher reducing agents like LiAlH₄ would reduce both functional groups and should be avoided.
Stage 4: Ether Cleavage (Demethylation)
The final step involves converting the methoxy group to the target hydroxyl group. This is typically achieved with strong Lewis acids or proton acids.
Q1: The demethylation with BBr₃ is giving a low yield of the final product.
A1: Boron tribromide (BBr₃) is a powerful but sensitive reagent for cleaving aryl methyl ethers.
-
Causality & Optimization:
-
Reagent Stoichiometry & Quality: BBr₃ is reactive towards atmospheric moisture. Use a fresh bottle or a recently titrated solution. At least one equivalent is required per methoxy group, but an excess is often used to drive the reaction to completion.
-
Temperature: The reaction is typically started at a low temperature (e.g., -78°C or 0°C) followed by slow warming to room temperature.[9] This helps to control the initial exothermic reaction with the substrate's Lewis basic sites (amine, carboxyl).
-
Workup: The workup procedure is critical. After the reaction, the mixture is quenched with water or methanol to decompose the boron complexes. The pH must then be carefully adjusted to precipitate the final product, which is an amino acid and will have a specific isoelectric point where its solubility is minimal.
-
Q2: How do I purify the final this compound?
A2: The final product is amphoteric (containing both an acidic carboxyl group and a basic amino group) and phenolic, which can make purification challenging.
-
Purification Strategies:
-
Isoelectric Point Precipitation: Carefully adjust the pH of the aqueous solution after workup. The product will be least soluble at its isoelectric point, causing it to precipitate. This is a very effective method for purifying amino acids.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material. Mixtures of water with polar organic solvents like ethanol or acetone may be effective.[10]
-
Column Chromatography: While possible, chromatography on standard silica gel can be difficult due to the polar and zwitterionic nature of the compound. Reverse-phase chromatography or using a modified stationary phase might be necessary.[11]
-
Summary of Reaction Conditions
| Stage | Key Reagents | Typical Solvent | Temperature (°C) | Expected Yield | Key Challenges |
| 1. Dinitration | Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric Acid | 0 to 25 | 50-70% | Exotherm control, Isomer formation[1][2] |
| 2. Substitution | Sodium Methoxide (NaOCH₃) | DMF or DMSO | 80 to 120 | 60-80% | Selectivity, Anhydrous conditions |
| 3. Reduction | H₂ (1-5 atm), 5% Pd/C | Methanol / Ethanol | 25 to 50 | >90% | Catalyst poisoning, Incomplete reaction[6][7] |
| 4. Demethylation | Boron Tribromide (BBr₃) | Dichloromethane | -78 to 25 | 70-85% | Reagent handling, Product isolation[9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid (Stage 1)
-
In a flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 2-methylbenzoic acid (0.1 mol) while maintaining the temperature below 10°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.25 mol) to concentrated sulfuric acid (50 mL) in a separate flask, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of 2-methylbenzoic acid over 1-2 hours, ensuring the internal temperature does not rise above 15°C.[2]
-
After the addition is complete, let the mixture stir at room temperature for 4-6 hours or until TLC/LCMS indicates completion.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-methyl-3,5-dinitrobenzoic acid.
Protocol 2: Reduction of 5-Methoxy-2-methyl-3-nitrobenzoic Acid (Stage 3)
-
To a solution of 5-methoxy-2-methyl-3-nitrobenzoic acid (0.05 mol) in 200 mL of methanol, add 5% Palladium on carbon (Pd/C) catalyst (0.5 g, ~5 mol% Pd).
-
Pressurize the reaction vessel with hydrogen gas (e.g., balloon pressure or a Parr hydrogenator at 2-3 atm).[6]
-
Stir the mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LCMS. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Evaporate the solvent under reduced pressure to yield the crude 3-amino-5-methoxy-2-methylbenzoic acid, which can be used in the next step or purified further.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste - Google Patents [patents.google.com]
- 6. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Method for preparing 3-amino-2-methyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. data.epo.org [data.epo.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-5-hydroxy-2-methylbenzoic Acid
Welcome to the technical support guide for the purification of crude 3-Amino-5-hydroxy-2-methylbenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for this valuable synthetic intermediate.
Introduction: Understanding the Molecule
This compound is a polar aromatic compound featuring three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and an aromatic amine. This trifunctional nature makes it a versatile building block but also introduces specific challenges during purification. Its polarity dictates its solubility, while the potential for oxidation of the amino and hydroxyl groups requires careful handling. This guide addresses these challenges head-on, providing both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities are typically process-related and depend on the synthetic route. Common classes include:
-
Unreacted Starting Materials: For instance, if the synthesis involves the reduction of a nitro group, residual 3-nitro-5-hydroxy-2-methylbenzoic acid may be present.
-
Intermediates: In multi-step syntheses, intermediates from preceding steps might carry over.[1]
-
Side-Products: Decarboxylation products or products from over-oxidation can occur under harsh reaction conditions.
-
Reagent-Related Impurities: Residual catalysts (e.g., Palladium on carbon from a hydrogenation step) or byproducts from coupling agents can contaminate the crude product.[1][2]
Q2: How should I perform an initial purity assessment of my crude material?
A2: A quick and effective initial assessment can be done using Thin-Layer Chromatography (TLC). Spot your crude material alongside any available starting materials or known intermediates. This will give you a qualitative idea of the number of components in your mixture. A typical mobile phase for this polar compound on a silica plate would be a mixture of a moderately polar solvent and a polar solvent, such as Dichloromethane:Methanol (9:1) or Ethyl Acetate:Hexane with a small amount of acetic acid to improve spot shape.
Q3: What are the primary purification methods for this compound, and how do I choose between them?
A3: The two primary methods are recrystallization and column chromatography.[1]
-
Recrystallization is ideal when you have a relatively high-purity crude product (>85-90%) and the impurities have different solubility profiles from your target compound. It is a scalable and economical method. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.[3]
-
Column Chromatography is the method of choice for complex mixtures with multiple components or when impurities have similar solubility to the product. It offers high-resolution separation but is generally more time-consuming and uses larger volumes of solvent.[4]
Q4: Is this compound stable? Are there any special handling precautions?
A4: The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during prolonged heating. Storage should be in a cool, dark place. Some related aminobenzoic acids are known to be stable for years under proper storage conditions.[5]
General Purification Workflow
The following diagram illustrates a typical decision-making process for purifying your crude product.
Caption: General workflow for purification strategy.
Troubleshooting Guide
Issue 1: My product fails to crystallize or oils out during recrystallization.
-
Question: I've dissolved my crude product in a hot solvent and upon cooling, it either remains in solution or forms an oil instead of crystals. Why is this happening and what should I do?
-
Answer: This is a classic sign that significant impurities are present, which inhibit the formation of a crystal lattice.[1] An "oily" product indicates that the melting point of your mixture is below the temperature of the solution.
-
Causality: High levels of impurities disrupt the ordered arrangement of molecules required for crystallization.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.
-
Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Switch to Chromatography: If the above steps fail, the impurity level is likely too high for effective recrystallization. The most reliable solution is to purify the material first using column chromatography to remove the bulk of the impurities and then recrystallize the resulting cleaner material.[1]
-
-
Caption: Troubleshooting logic for poor recrystallization outcome.
Issue 2: Poor separation during silica gel column chromatography.
-
Question: My compound either streaks badly, remains on the baseline, or elutes immediately with the solvent front on my silica gel column. How can I improve the separation?
-
Answer: This issue stems from the highly polar nature of your compound and its strong interaction with the polar silica stationary phase. The choice of mobile phase (eluent) is critical.[4][6]
-
Causality: Silica gel is acidic and highly polar. Your compound has basic (amino) and acidic (carboxylic, phenolic) groups, leading to very strong adsorption. If the eluent is not polar enough, the compound won't move (stuck on baseline). If it's too polar, it will move too quickly with the solvent, resulting in no separation.
-
Troubleshooting Steps:
-
Systematic Eluent Selection: Develop your eluent system using TLC first. Start with a moderately polar solvent system (e.g., 95:5 Dichloromethane:Methanol). Gradually increase the polarity by increasing the percentage of methanol until you achieve an Rf value of ~0.3 for your target compound.
-
Add an Acid Modifier: To improve the peak shape and reduce tailing, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent. This protonates the basic amine group and deprotonates the silica surface silanol groups, leading to more consistent interactions.
-
Consider Reversed-Phase or HILIC: If normal-phase chromatography remains challenging, your polar compound may be better suited for alternative techniques.
-
Reversed-Phase Chromatography: Uses a non-polar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile).[7] Specialized columns designed for polar compounds, such as ODS-AQ, can provide excellent retention and peak shape.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like diol or amine-bonded silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer. It is specifically designed to retain and separate very polar compounds that are not well-retained by reversed-phase columns.[7][9]
-
-
-
Issue 3: The purified product is colored (pink, brown, or purple).
-
Question: My final product has a distinct color, but I expect a white or off-white solid. What causes this discoloration?
-
Answer: The color is almost certainly due to the oxidation of the aminophenol functional groups.
-
Causality: Aromatic amines and phenols are susceptible to air oxidation, which is often catalyzed by trace metals or light, forming highly colored quinone-type structures. This can happen if the compound is heated for too long in the presence of air or exposed to harsh conditions.
-
Troubleshooting & Prevention:
-
Use an Antioxidant: During workup or recrystallization, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) can help prevent oxidation.
-
Inert Atmosphere: When heating solutions of the compound for extended periods (e.g., during recrystallization), do so under a nitrogen or argon atmosphere.
-
Charcoal Treatment: If the color is due to highly conjugated, minor impurities, a charcoal treatment during recrystallization can be effective. Add a small amount of activated charcoal to the hot solution, hold at temperature for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Charcoal can also adsorb your product, so use it sparingly.
-
Storage: Store the final, pure product in a tightly sealed container, protected from light, and preferably in a refrigerator or freezer.
-
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes that water or a water/ethanol mixture is a suitable solvent system. This should be confirmed with small-scale solubility tests first.
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a few drops of the chosen solvent (e.g., water). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.[3]
-
Dissolution: Place 1.0 g of the crude material in a 50 mL Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (e.g., 10-15 mL of hot water) and bring the mixture to a boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid material dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (~10-20 mg) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly pour the hot solution through the filter paper to remove the charcoal/impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This protocol uses a standard silica gel stationary phase.
-
Eluent Selection: As described in Troubleshooting Issue 2, determine the optimal mobile phase using TLC to achieve an Rf of ~0.3. A common starting point for this type of compound is Dichloromethane (DCM) with an increasing gradient of Methanol (MeOH), often with 0.5% acetic acid added.[2]
-
Column Packing: Pack a glass chromatography column with silica gel using the selected eluent system (in its lowest polarity starting composition, e.g., 100% DCM). Ensure the silica bed is compact and level.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude product (~500 mg) in a minimal amount of a solvent it dissolves in well (like methanol). Add about 1-2 g of silica gel to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto the silica. Carefully layer this powder on top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.
-
-
Elution: Begin eluting the column with the mobile phase. Start with the low-polarity mixture and gradually increase the percentage of the more polar solvent (e.g., start with 100% DCM, move to 98:2 DCM:MeOH, then 95:5, etc.).
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions on TLC plates.
-
Combine and Evaporate: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Data Summary and Purity Validation
After purification, it is essential to confirm the purity and identity of your this compound.
| Parameter | Recommended Solvent System / Conditions | Expected Outcome |
| Solubility | DMSO: Soluble[5]DMF: Soluble[5]Hot Water: Moderately Soluble[3][10]Methanol/Ethanol: SolubleDichloromethane/Ethyl Acetate: Sparingly Soluble | Provides basis for selecting recrystallization and chromatography solvents. |
| TLC | Stationary Phase: Silica Gel 60 F254Mobile Phase: 9:1 DCM:MeOH + 0.5% Acetic Acid | A single, well-defined spot indicates high purity. |
| HPLC | Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[11]Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic AcidDetection: UV at 254 nm | A single major peak with >98% area indicates high purity.[11] |
| Melting Point | Determined using a calibrated melting point apparatus. | A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of purity. |
| NMR/MS | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra should match the expected structure of this compound and be free of significant impurity signals. |
References
-
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Available at: [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available at: [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
- Google Patents. CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
-
PubMed. (2007, November 6). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Available at: [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available at: [Link]
-
ResearchGate. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Available at: [Link]
-
Crystal Growth & Design. (2004, September 1). Polymorphism and Crystallization of p-Aminobenzoic Acid. Available at: [Link]
-
PubChem. 3-Amino-5-hydroxybenzoic acid. Available at: [Link]
- Google Patents. Process for the purification of benzoic acid by distillation with an amine.
-
PubMed. (1981, May). The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid. Available at: [Link]
-
PubMed. 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. Available at: [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]
-
MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]
-
University of Manchester Research Explorer. (2015, April 23). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. chromtech.com [chromtech.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. waters.com [waters.com]
- 8. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
minimizing byproduct formation in "3-Amino-5-hydroxy-2-methylbenzoic acid" reactions
Core Chemical Context
3-Amino-5-hydroxy-2-methylbenzoic acid (AHMBA) is a highly functionalized amphoteric intermediate. Its stability and purity are compromised by three competing reactivity vectors:
-
Oxidation Sensitivity: The 1,3-amino-hydroxy motif (aminophenol) is electron-rich, making it susceptible to rapid oxidation into quinone imines and polymeric "color bodies," especially at neutral or basic pH.
-
Steric Strain: The ortho-methyl group (C2) imposes steric hindrance on both the carboxylic acid (C1) and the amine (C3), affecting coupling efficiency and solubility.
-
Reduction Dynamics: Synthesis typically involves reducing a nitro precursor. Incomplete reduction leads to hydroxylamine intermediates, which condense to form azo/azoxy impurities.
This guide provides self-validating protocols to minimize these specific byproducts.
Critical Workflow: Reduction of Nitro-Precursors
Primary Source of Impurities
Most AHMBA is derived from the catalytic hydrogenation of 3-nitro-5-hydroxy-2-methylbenzoic acid . The control of this step is the single biggest determinant of final purity.
Mechanism & Byproduct Pathway
The reduction is not a single step; it proceeds via a cascade. If the reaction stalls or the pH is incorrect, intermediates react with each other.
Caption: Figure 1. Reduction cascade of nitro-aromatics. The "Danger Zone" is the accumulation of Nitroso and Hydroxylamine species, which condense to form Azoxy impurities if hydrogen pressure is insufficient.
Troubleshooting Guide: Reduction Phase
Q: My reaction conversion is >99%, but the product is pink/brown. Why? A: This is Oxidative Degradation .
-
Cause: Exposure of the electron-rich aminophenol moiety to trace oxygen, likely catalyzed by metal ions or light.
-
Fix:
-
Degas Solvents: Sparging with Argon/Nitrogen for 20 mins is mandatory.
-
Add Antioxidant: Add 0.1% (w/v) Sodium Metabisulfite or Ascorbic Acid to the aqueous workup buffer.
-
Check pH: Oxidation is 10x faster at pH > 7. Keep the product in acidic form (HCl salt) as long as possible.
-
Q: I see a persistent impurity at RRT 1.2-1.5 (HPLC) that resists crystallization. A: This is likely the Azoxy or Azo dimer .
-
Cause: "Starved" hydrogenation. If H2 pressure drops or the catalyst (Pd/C) is poisoned, the reduction stalls at the hydroxylamine stage (R-NHOH). The hydroxylamine then attacks a nitroso molecule.
-
Fix:
-
Increase Pressure: Run at >3 bar (45 psi) H2.
-
Temperature: Increase temp to 40-50°C to push the final step (R-NHOH → R-NH2).
-
Avoid Base: Do not add base (e.g., NaOH) during hydrogenation unless necessary for solubility; basic conditions accelerate azo coupling.
-
Isolation & Purification Protocols
The amphoteric nature of AHMBA (Acid + Amine + Phenol) makes isolation tricky. The goal is to precipitate at the Isoelectric Point (pI) without triggering oxidation.
Protocol: Controlled Precipitation (The "White Solid" Method)
-
Filtration: Filter the catalyst (Pd/C) under an inert blanket (N2). Do not let the filter cake run dry in air—it may ignite.
-
Acidification: The filtrate is likely basic (if synthesized as a salt). Cool to 5°C.
-
The "Antioxidant Shield": Add Ascorbic Acid (0.5 eq) to the filtrate before acidification.
-
pH Adjustment: Slowly add 2M HCl.
-
Target: pH 3.5 – 4.5 (Theoretical pI region).
-
Observation: Product precipitates as a white/off-white solid.[1]
-
-
Wash: Filter and wash with degassed water containing 0.1% sodium metabisulfite.
-
Drying: Vacuum oven at 40°C. Warning: Temperatures >60°C can trigger decarboxylation of the ortho-methyl/amino crowded acid.
Impurity Profile Table
| Impurity Type | Visual Sign | HPLC Characteristic | Root Cause | Prevention Strategy |
| Quinone Imines | Dark Brown/Black | Broad peaks, variable RT | Air oxidation at pH > 6 | Work under N2; Add Ascorbic Acid; Store as HCl salt. |
| Azoxy Dimer | Yellow/Orange | Non-polar (High RT) | Low H2 pressure; Stalled reduction | Increase H2 pressure; Fresh Catalyst. |
| Hydroxylamine | None (Colorless) | Close to product peak | Incomplete reduction | Extend reaction time; Increase Temp. |
| Decarboxylated | None | Lower RT than product | Thermal stress (>60°C) | Dry at <45°C; Avoid boiling acidic solutions. |
Storage & Stability Logic
Q: Can I store AHMBA as a free base solution? A: No. In solution, the free base is a "ticking clock."
-
Best Practice: Store as the Hydrochloride Salt (AHMBA-HCl) . The protonation of the amine group (-NH3+) withdraws electron density from the ring, significantly reducing oxidation potential.
-
Solid State: Store in amber vials under Argon at 4°C.
Stability Decision Tree
Caption: Figure 2. Stability logic flow. The free base in solution is the most vulnerable state and requires immediate use or cryo-storage with antioxidants.
References
-
Reduction of Nitro Compounds: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Link
-
Aminophenol Stability: BenchChem Technical Support. "Preventing Oxidation of Aminophenol Compounds." BenchChem Knowledge Base, 2025. Link
-
Synthesis of Aminohydroxybenzoic Acids: "Process for the preparation of 3-hydroxy-2-methylbenzoic acid."[2] US Patent 5910605A. Link
-
Purification of Amphoteric Compounds: Saito, Y., et al. "Purification by p-aminobenzoic acid (PABA)-affinity chromatography."[3] Biochemical and Biophysical Research Communications, 2006.[3] Link
Sources
- 1. CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate [cymitquimica.com]
- 2. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 3. Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Methylation of 3-Amino-5-Hydroxybenzoic Acid
Welcome to the technical support center for the synthesis and modification of 3-Amino-5-Hydroxybenzoic Acid (AHBA). As a crucial biosynthetic precursor for a range of ansamycin and mitomycin antibiotics, precise chemical modification of AHBA is of significant interest to researchers in drug development and natural product synthesis.[1][2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the methylation of AHBA. The inherent trifunctionality of the molecule presents a unique chemical challenge, requiring a carefully considered and optimized synthetic strategy. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.
Core Concepts & Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective methylation of 3-amino-5-hydroxybenzoic acid?
The structure of 3-amino-5-hydroxybenzoic acid contains three functional groups that can potentially react with a methylating agent: a phenolic hydroxyl group, an aromatic amino group, and a carboxylic acid. The primary challenge is to direct the methylation to a single, desired site—most commonly the phenolic hydroxyl group (O-methylation)—while preventing reactions at the other two sites (N-methylation and O-esterification).
The relative reactivity of these sites is highly dependent on the reaction conditions, particularly the choice of base, solvent, and methylating agent.
Q2: Under typical Williamson ether synthesis conditions, which functional group is the most reactive?
In a typical Williamson ether synthesis, the reaction is conducted under basic conditions to deprotonate an alcohol, forming a more nucleophilic alkoxide or phenoxide.[4][5]
-
Phenolic Hydroxyl (pKa ≈ 9-10): The phenolic proton is the most acidic proton on the molecule (after the carboxylic acid proton). A suitable base will deprotonate the hydroxyl group to form a phenoxide ion. This phenoxide is an excellent nucleophile and readily participates in Sₙ2 reactions with methylating agents to form an ether.
-
Amino Group (pKa of protonated form ≈ 3-4): The aromatic amine is nucleophilic. However, under basic conditions strong enough to deprotonate the phenol, the free amine is a weaker nucleophile than the phenoxide. It can, however, compete and lead to undesired N-methylation byproducts.
-
Carboxylic Acid (pKa ≈ 4-5): The carboxylic acid proton is the most acidic. Under basic conditions, it will be deprotonated to form a carboxylate. The resulting carboxylate anion is a poor nucleophile due to resonance delocalization of the negative charge, making ester formation via Sₙ2 with agents like methyl iodide highly unfavorable.
Therefore, under basic conditions, the reaction is primarily a competition between O-methylation at the phenoxide and N-methylation at the amine.
Q3: What are the main strategies for achieving selective O-methylation?
There are two primary strategies to control the selectivity of the methylation reaction. The choice depends on the required purity of the final product, the scale of the reaction, and tolerance for a multi-step synthesis.
-
Strategy 1: Direct Methylation via Condition Optimization: This approach involves carefully selecting a base and reaction conditions that favor the deprotonation and subsequent methylation of the phenolic hydroxyl group over the amino group. This is often faster but may require significant optimization and can still lead to mixtures of products.
-
Strategy 2: Protecting Group Strategy: This method involves chemically "masking" the amino and/or carboxylic acid groups to prevent them from reacting.[6][7] After the O-methylation is complete, the protecting groups are removed. This approach is more step-intensive but offers significantly higher selectivity and is often more reliable and scalable.[6]
Caption: Decision workflow for methylation strategy.
Troubleshooting & Optimization Guide
Problem: My reaction yield is consistently low.
Low yields can arise from several factors related to incomplete reactions or side product formation.
-
Possible Cause 1: Incomplete Deprotonation. The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group, leaving unreacted starting material.[5]
-
Solution: Switch to a stronger base. If you are using a weak base like potassium carbonate (K₂CO₃), consider a stronger one like sodium hydroxide (NaOH) or, for very difficult substrates, sodium hydride (NaH). Ensure your solvent is compatible with the chosen base.
-
-
Possible Cause 2: Poor Solvent Choice. The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.
-
Solution: Use a polar aprotic solvent such as DMF or DMSO. These solvents are excellent for Sₙ2 reactions and can help increase the reaction rate.[8] Acetone is also commonly used, especially with carbonate bases.
-
-
Possible Cause 3: Insufficiently Reactive Methylating Agent.
-
Solution: While methyl iodide is very common, dimethyl sulfate is often more reactive and can be a suitable alternative.[9] However, be aware of its higher toxicity. Methyl triflate is extremely reactive but also expensive and may reduce selectivity.
-
Problem: I am observing significant N-methylation alongside the desired O-methylation.
This is the most common selectivity issue. It indicates that the amino group is effectively competing with the phenoxide for the methylating agent.
Caption: Competing methylation pathways.
-
Possible Cause 1: Base is too weak. A base that is not strong enough to ensure near-complete deprotonation of the phenol leaves a higher relative concentration of the free amine, which can then react.
-
Solution: Use a stronger base (see Table 2) to shift the equilibrium towards the formation of the more nucleophilic phenoxide.
-
-
Possible Cause 2: Reaction temperature is too high. Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable N-methylation pathway, reducing selectivity.
-
Solution: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period.
-
-
Ultimate Solution: Amine Protection. If optimizing conditions fails to provide the desired selectivity, the most robust solution is to protect the amine.
-
Recommended Action: React the starting material with Di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected amine. The Boc group is stable to the basic conditions of O-methylation and can be easily removed later with acid (e.g., TFA in DCM).[10]
-
Problem: My final product is contaminated with a methyl ester.
While less common with methyl iodide or dimethyl sulfate, this can occur under certain conditions, particularly if using diazomethane or if reaction conditions inadvertently favor esterification.
-
Possible Cause: Use of an inappropriate methylating agent. Diazomethane can esterify carboxylic acids.
-
Solution: Avoid diazomethane if a free carboxylic acid is present. Stick to Williamson ether synthesis conditions (base + alkyl halide).
-
-
Ultimate Solution: Carboxylic Acid Protection. If esterification is a persistent issue or if subsequent reaction steps are incompatible with a free carboxylic acid, protection is necessary.
-
Recommended Action: Convert the carboxylic acid to a methyl or ethyl ester before performing the O-methylation. This can be done using standard Fisher esterification (e.g., methanol with a catalytic amount of sulfuric acid). The ester can be hydrolyzed back to the carboxylic acid using NaOH or LiOH at the end of the synthesis.[11]
-
Data & Reagent Selection Tables
Table 1: Comparison of Common Methylating Agents
| Methylating Agent | Formula | Reactivity | Key Considerations & Safety |
| Methyl Iodide | CH₃I | High | Standard reagent. Volatile and a known mutagen. Handle in a fume hood. |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Very High | More reactive and less volatile than MeI, but extremely toxic and carcinogenic.[9] Use with extreme caution. |
| Methyl Triflate | CH₃OTf | Extremely High | Very powerful methylating agent. Can be less selective. Moisture sensitive and expensive. |
| Trimethylsilyldiazomethane | (CH₃)₃SiCHN₂ | High | Safer alternative to diazomethane for esterifying carboxylic acids. Less common for O-methylation. |
Table 2: Guide to Selecting the Right Base for O-Methylation
| Base | Formula | pKa (Conjugate Acid) | Typical Solvents | Comments |
| Potassium Carbonate | K₂CO₃ | 10.3 | Acetone, DMF | Good starting point. Mild, inexpensive, and easy to handle.[5][12] May not be strong enough for complete deprotonation. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | DMF, Acetonitrile | More soluble and often more effective than K₂CO₃ due to the "cesium effect," which enhances phenoxide nucleophilicity. |
| Sodium Hydroxide | NaOH | 15.7 | Water, THF/Water | Strong base, ensures complete deprotonation. Can introduce water, which may affect the reaction. |
| Sodium Hydride | NaH | ~35 | THF, DMF (anhydrous) | Very strong, non-nucleophilic base.[5] Guarantees complete deprotonation but is highly moisture-sensitive and flammable. Requires anhydrous conditions. |
Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Researchers must adapt them based on their specific experimental setup, safety protocols, and analytical observations.
Protocol 1: Direct Selective O-Methylation
This protocol aims for direct O-methylation using a standard base and is a good first experiment to assess selectivity.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-hydroxybenzoic acid (1.0 eq.) and anhydrous acetone or DMF (approx. 10-20 mL per gram of starting material).
-
Base Addition: Add finely ground potassium carbonate (K₂CO₃, 2.5 eq.). Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Methylation: Add dimethyl sulfate (DMS, 1.2 eq.) dropwise to the stirring suspension. Caution: DMS is highly toxic.
-
Reaction: Heat the mixture to 50-60 °C and monitor the reaction by TLC or LC-MS. The reaction may take 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic solids. Rinse the solids with additional solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to separate the desired O-methylated product from starting material and any N-methylated byproducts.
Protocol 2: O-Methylation via Amine Protection
This multi-step protocol offers superior selectivity and is recommended for achieving high purity.
Caption: Workflow for the protecting group strategy.
Step 1: Protection of the Amino Group
-
Dissolve 3-amino-5-hydroxybenzoic acid (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an acidic workup to isolate the Boc-protected product, which can often be used directly in the next step after drying.
Step 2: O-Methylation of Boc-Protected Intermediate
-
Follow Protocol 1, using the Boc-protected starting material from the previous step. The conditions (K₂CO₃, DMS in DMF) are generally effective. The absence of the free amine should prevent N-methylation, leading to a much cleaner reaction.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified, Boc-protected, O-methylated product in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) dropwise.
-
Stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated solution of NaHCO₃ and extract the product to obtain the final, pure 3-amino-5-methoxybenzoic acid.
References
-
Floss, H. G., & Yu, T. W. (2011). The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. The Journal of Antibiotics, 64(1), 35–44. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved February 19, 2026, from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 19, 2026, from [Link]
-
McNally, A., et al. (2016). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Nature. [Link]
-
Named Organic Reactions. (n.d.). Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved February 19, 2026, from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved February 19, 2026, from [Link]
-
The GPM. (n.d.). Amino acid protecting groups. Retrieved February 19, 2026, from [Link]
-
Kim, C. G., et al. (1998). 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics. Journal of Biological Chemistry, 273(11), 6030-40. [Link]
- Google Patents. (n.d.). Methylation of phenols.
-
PubChem. (n.d.). Methyl 3-amino-5-hydroxybenzoate. Retrieved February 19, 2026, from [Link]
-
Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Retrieved February 19, 2026, from [Link]
-
Bentham Science. (n.d.). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Retrieved February 19, 2026, from [Link]
-
PubMed. (2010). The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. Retrieved February 19, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. francis-press.com [francis-press.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Handling & Stability of 3-Amino-5-hydroxy-2-methylbenzoic Acid
Executive Summary & Chemical Profile[1]
3-Amino-5-hydroxy-2-methylbenzoic acid is a densely functionalized aromatic scaffold.[1] It belongs to the family of amino-hydroxybenzoic acids (AHBAs) , which are critical precursors in the biosynthesis of ansamycin antibiotics (e.g., geldanamycin, mitomycin) and valuable building blocks in medicinal chemistry.[2]
The Stability Paradox: While the carboxylic acid moiety provides some stability through zwitterionic character in the solid state, the presence of electron-donating groups (amino, hydroxyl, and methyl) renders the aromatic ring highly electron-rich. This makes the compound significantly susceptible to oxidative degradation upon exposure to air, light, or basic conditions, leading to the formation of quinone imines and polymeric "tars."
Chemical Profile Table
| Property | Specification |
| Functional Groups | Aniline ( |
| Primary Hazard | Aerobic Oxidation (Rapid darkening in solution) |
| Storage Class | Air-Sensitive / Light-Sensitive / Hygroscopic |
| pKa Estimate | |
| Solubility | DMSO, Methanol (good); Water (pH dependent); Non-polar organics (poor) |
The Mechanism of Degradation (Why it turns brown)
Understanding the cause of instability is the first step in prevention. The "browning" you observe is not a simple impurity; it is a radical chain reaction.[1]
Diagram 1: The Oxidative Cascade
Figure 1: This pathway illustrates how oxygen exposure converts the monomer into colored oligomers.
Storage & Initial Handling ("The Unboxing")
Guideline: Treat this compound as a "Precious Intermediate." Do not store it on an open shelf.
Protocol 1: Long-Term Storage
-
Container: Amber glass vial with a PTFE-lined septum cap.
-
Atmosphere: Flush the headspace with Argon (Ar) or Nitrogen (
) before sealing.[1] Argon is preferred as it is heavier than air and forms a better "blanket."[1] -
Temperature: Store at -20°C or lower.
-
Desiccation: Store the vial inside a secondary jar containing desiccant (e.g., Drierite) to prevent hydrolysis or hydrate formation.[1]
Protocol 2: Preparing Stock Solutions
Avoid making large batches of stock solution. Prepare fresh immediately before use.
| Solvent | Stability Rating | Notes |
| Degassed DMSO | ⭐⭐⭐⭐ | Best for biological assays.[1] Stable for ~24h at -20°C. |
| Degassed MeOH/EtOH | ⭐⭐⭐ | Good for synthesis.[1] Use immediately. |
| Basic Water (pH > 8) | ⭐ | DANGER. Rapid oxidation (phenolate formation).[1] Solution turns dark within minutes. |
| Acidic Water (pH < 4) | ⭐⭐⭐ | Protonation of the amine retards oxidation.[1] |
Synthesis & Reaction Troubleshooting
Scenario: You are using this compound in a coupling reaction (e.g., amide bond formation) or as a scaffold for further modification.[1]
Diagram 2: The Inert Handling Workflow
Figure 2: Recommended setup for reaction setup to minimize yield loss.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black immediately after adding the base (e.g.,
-
Diagnosis: This is the "Phenolate Oxidation" effect.[1] Under basic conditions, the phenol deprotonates, becoming extremely electron-rich and reacting with trace oxygen.
-
Solution:
-
Ensure solvents are rigorously degassed (sparged with inert gas for >15 mins) before adding the base.[1]
-
Add a reducing agent if compatible: Sodium Ascorbate (1-5 mol%) or Sodium Metabisulfite can act as scavengers.[1]
-
If the black color is intense, filter through a small pad of activated charcoal or silica before workup to remove polymeric impurities.[1]
-
Q2: I see a new spot on TLC that trails/streaks. What is it?
-
Diagnosis: Likely the quinone imine or oxidative dimers.[1] These are highly polar and often streak on silica.[1]
-
Solution: Add 1% Acetic Acid to your TLC eluent.[1] This keeps the amine protonated and may sharpen the spots. If the impurity persists, purify rapidly using reverse-phase chromatography (C18) with acidic buffers (0.1% TFA).
Q3: Can I recrystallize the material if it has degraded?
-
Protocol: Yes.
-
Dissolve the crude dark solid in the minimum amount of hot water/ethanol (degassed).[1]
-
Add Activated Charcoal (5-10 wt%). Stir for 5 mins under
. -
Filter hot through Celite (under a blanket of
if possible).[1] -
Cool slowly. If no crystals form, adjust pH to the isoelectric point (
pH 4-5) to induce precipitation [1, 2].
-
Purification & Analysis Standards
When validating the purity of this compound, standard LC-MS methods may cause on-column oxidation.
Recommended Analytical Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Antioxidant effect + pH control).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Detection: UV at 254 nm and 280 nm.[1]
-
Note: Avoid ammonium hydroxide buffers; high pH on the column will degrade the sample during the run.
Purity Criteria
-
Acceptable: White to off-white/beige powder.[1]
-
Caution: Light brown/tan (Surface oxidation, usually usable).[1]
-
Reject: Dark brown/black sticky solid (Significant polymerization).[1]
References
-
General Handling of Aminobenzoic Acids
-
Biosynthetic Context & Stability (AHBA Family)
-
Physical Properties & Safety Data
-
Purification of Air-Sensitive Aminophenols
Sources
troubleshooting poor resolution in "3-Amino-5-hydroxy-2-methylbenzoic acid" chromatography
Topic: Troubleshooting Resolution & Peak Shape for 3-Amino-5-hydroxy-2-methylbenzoic acid (AHMBA) Ticket ID: AHMBA-RES-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The "Zwitterion Trap"
You are likely experiencing poor resolution, peak tailing, or retention time shifting. This is not a random error; it is a fundamental chemical interaction issue.
This compound is a classic "triple-threat" zwitterion:
The Root Cause: On standard C18 columns at neutral pH, this molecule exists in a rapid equilibrium between cationic, anionic, and neutral zwitterionic states. This results in "peak smearing" and secondary silanol interactions (tailing).[1][2][3] The methyl group at C2 adds steric bulk that can hinder planar adsorption, further reducing retention.
Module 1: The Diagnostic Matrix
Before modifying your method, identify your specific symptom below to find the corresponding solution path.
| Symptom | Probable Cause | Immediate Action |
| Fronting (Shark Fin) | Column Overload or Solubility Issues | Dilute sample in mobile phase; Check injection volume. |
| Tailing (Asymmetry > 1.5) | Silanol Interaction (Amine) | Add Ion-Pairing reagent (TEA) or lower pH < 3.[1][2]0. |
| Split Peaks | Wrong Solvent or pH near pI | Dissolve sample in Mobile Phase A; Adjust pH away from isoelectric point. |
| No Retention (tR ≈ t0) | "Dewetting" or Phase Collapse | Switch to HILIC or Polar-Embedded C18; Reduce organic % in start gradient. |
| Ghost Peaks | Oxidation of Aminophenol | Add antioxidant (Ascorbic acid/Bisulfite) to sample; Use fresh mobile phase.[1][2] |
Module 2: Critical Method Parameters (The "Fix")
The pH Strategy (The Most Critical Factor)
You cannot run this molecule at pH 4.0–6.[2]0. This is the "danger zone" where the amine is protonated (
-
Protocol A (Recommended - Cation Exchange Mode):
-
Protocol B (Alternative - Anion Exchange Mode):
Stationary Phase Selection
Standard C18 is often insufficient due to the polar amino/hydroxy groups.[2]
| Column Type | Suitability | Why? |
| Standard C18 | Low | Poor retention; "Phase collapse" in high aqueous conditions.[1][2] |
| Polar-Embedded C18 | High | The embedded polar group shields silanols and prevents dewetting.[1][2] |
| Pentafluorophenyl (PFP) | Very High | Offers |
| Mixed-Mode (RP/SCX) | Best | Combines hydrophobic retention (Methyl/Ring) with cation exchange (Amine).[1][2] |
Mobile Phase Additives
If you must use a standard C18 column, you need "blockers" to prevent the amine from sticking to the silica backbone.
-
Triethylamine (TEA): Add 5–10 mM TEA to the mobile phase.[1][2] It competes for silanol sites, reducing tailing.[2]
-
Trifluoroacetic Acid (TFA): 0.05% – 0.1%.[1][2] Acts as an ion-pairing agent for the amine, improving retention and shape.[1][2] Note: Suppresses MS signal.
Module 3: Visual Troubleshooting Workflow
Use this logic flow to systematically resolve resolution issues.
Caption: Decision tree for isolating the root cause of chromatographic failure in aminobenzoic acid derivatives.
Module 4: Frequently Asked Questions (FAQs)
Q: I see a small "shoulder" on my main peak. Is this an impurity or the isomer? A: This is often a pH artifact.[1][2] If the pH is near the pKa of the carboxyl group (~4.[2]2) or the amine (~4.8), the molecule splits between two ionization states which travel at slightly different speeds. Test: Run the sample at pH 2.5. If the shoulder disappears, it was a pH artifact.[2] If it remains, it is likely a positional isomer (e.g., 3-amino-4-hydroxy...).[1][2]
Q: My peak area decreases over time while the sample sits in the autosampler. A: Aminophenols are sensitive to oxidation, turning into quinone-imines (often brown/yellow).[1][2]
-
Fix: Store samples at 4°C in amber vials. Add 0.1% Ascorbic Acid or Sodium Bisulfite to the sample diluent as a sacrificial antioxidant.[2]
Q: Can I use Methanol instead of Acetonitrile? A: Yes, and for this molecule, Methanol is often better. Methanol is a protic solvent that can hydrogen bond with the hydroxyl and amino groups, often providing different selectivity than aprotic Acetonitrile. If resolution is poor in MeCN, a simple switch to MeOH can sometimes resolve the peaks.
References
-
SIELC Technologies. (n.d.).[1][2] New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[1][2][4] What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Helix Chromatography. (n.d.).[1][2] HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]
-
PubChem. (2025).[1][2] 3-Amino-5-hydroxybenzoic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]
-
Phenomenex. (2025).[1][2][3][4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Sources
strategies to improve the regioselectivity of "3-Amino-5-hydroxy-2-methylbenzoic acid" synthesis
Technical Support Center: Synthesis of 3-Amino-5-hydroxy-2-methylbenzoic acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of polysubstituted aromatic compounds, with a specific focus on controlling regioselectivity for This compound . Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide actionable, field-proven strategies to optimize your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is achieving high regioselectivity in the synthesis of this compound so challenging?
Answer: The primary difficulty lies in the conflicting directing effects of the substituents on the benzene ring. In electrophilic aromatic substitution (EAS), the outcome is governed by the electronic properties of the groups already present.[1]
-
Activating, Ortho-, Para-Directing Groups: The hydroxyl (-OH), amino (-NH2), and methyl (-CH3) groups are all electron-donating groups (EDGs). They activate the ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para to themselves.[2][3] The -OH and -NH2 groups are particularly strong activators due to resonance stabilization of the intermediate sigma complex.[3][4]
-
Deactivating, Meta-Directing Group: The carboxylic acid (-COOH) group is an electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position.
When these groups are present on the same ring, their directing effects can be either synergistic or antagonistic. For the target molecule, placing a new substituent (e.g., a nitro group as a precursor to the amine) is complicated because multiple positions are activated. For example, starting from 5-hydroxy-2-methylbenzoic acid, both the -OH and -CH3 groups will direct an incoming electrophile, leading to a potential mixture of isomers. This inherent conflict necessitates a carefully planned, multi-step synthetic strategy involving protecting groups and a specific order of substituent introduction to achieve the desired 1,2,3,5-substitution pattern.
Question 2: I am getting a mixture of isomers during the nitration of my substituted benzoic acid intermediate. How can I improve selectivity for the desired position?
Answer: This is the most common regioselectivity challenge. The solution involves modulating the electronic and steric environment of the ring. A highly effective strategy is to first esterify the carboxylic acid.
Core Insight: The free carboxylic acid group is a meta-director. However, by converting it to an ester (e.g., a methyl ester), you can improve the regioselectivity of a subsequent nitration step. While still a meta-director, the ester group's influence can be more effectively overridden by powerful ortho-, para-directors. More importantly, this strategy avoids the harsh conditions often required for direct nitration of the acid, which can lead to side reactions and lower yields.[5]
A validated "green" approach for a similar system, 5-methyl-2-nitrobenzoic acid, highlights the power of this strategy. Direct nitration of 3-methylbenzoic acid gives low selectivity, but a three-step route involving esterification, nitration with a milder HNO3/acetic anhydride system, and subsequent hydrolysis provides a significant improvement.[6][7]
Troubleshooting Workflow: Improving Nitration Selectivity
Sources
enhancing the stability of "3-Amino-5-hydroxy-2-methylbenzoic acid" in solution
Welcome to the Technical Support Hub. I am Dr. Aris, Senior Application Scientist. Below you will find a specialized troubleshooting guide designed for researchers working with 3-Amino-5-hydroxy-2-methylbenzoic acid (referred to here as 3,5,2-AHMBA ).
This molecule presents a "perfect storm" of stability challenges: it is an electron-rich aniline derivative , a phenol , and a zwitterion . The advice below synthesizes principles of phenolic oxidation chemistry and practical handling of polyketide synthase intermediates.
Part 1: The Stability Profile (Quick Reference)
Before troubleshooting, understand the enemy. Your molecule is degrading primarily through Auto-oxidation and Photolysis , driven by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups.
| Parameter | Critical Thresholds | The "Why" (Mechanism) |
| Oxidation Risk | High (Turns brown/black) | The electron-rich ring facilitates radical formation, leading to polymerization into humic-like azo or quinone compounds [1]. |
| pH Sensitivity | High (pKa ≈ 3.5 & 9.8) | As a zwitterion, it has an Isoelectric Point (pI) near pH 4.0–5.0, where solubility is lowest and aggregation is highest [2]. |
| Light Sensitivity | Moderate to High | Aminobenzoic acids absorb UV strongly; photon energy can cleave N-H bonds, initiating radical degradation [3]. |
| Thermal Stability | Low (>40°C is risky) | Heat accelerates decarboxylation (loss of CO₂) and oxidative coupling. |
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "My solution turned brown/red within hours of preparation."
Diagnosis: Oxidative Degradation (Quinone/Azo formation). The 3-amino and 5-hydroxy groups pump electrons into the benzene ring, making it highly reactive toward dissolved oxygen. The "browning" is the formation of conjugated polymers (similar to melanin formation).
Corrective Protocol:
-
Degas All Solvents: Do not skip this. Sparge buffers with Argon or Nitrogen for 15 minutes before adding the solid compound.
-
Add an Antioxidant: For aqueous solutions, add Ascorbic Acid (Vitamin C) or Sodium Metabisulfite at a 1:1 molar ratio relative to the AHMBA. This acts as a "sacrificial reductant," scavenging oxygen radicals before they attack the ring [4].
-
Chelation: Trace metals (Fe, Cu) catalyze this oxidation. Add 0.1 mM EDTA to your buffer to sequester these metals.
Issue 2: "I cannot get the powder to dissolve completely in PBS (pH 7.4)."
Diagnosis: Isoelectric Aggregation / Kinetic Trap. While the molecule should be soluble at pH 7.4 (as a carboxylate anion), the dissolution kinetics of the zwitterionic crystal lattice are slow. The 2-methyl group adds steric bulk (hydrophobicity) that further hinders wetting.
Corrective Protocol:
-
The "Jump-pH" Method:
-
Dissolve the powder in a small volume of 0.1 M NaOH (or dilute Ammonia) first. The high pH immediately deprotonates the phenol and carboxylic acid, breaking the lattice.
-
Then dilute into your target buffer (PBS).
-
Warning: Do not leave it in high pH (>10) for long, as this accelerates oxidation.
-
-
Cosolvent Approach: Pre-dissolve in DMSO (Dimethyl sulfoxide) at 100x concentration, then spike into the aqueous buffer.
Issue 3: "Ghost peaks are appearing in my LC-MS analysis."
Diagnosis: On-column degradation or dimerization. If you see peaks at [2M-2H] (dimers) or [M+16] (hydroxylation), the degradation is happening during analysis or sample prep.
Corrective Protocol:
-
Temperature Control: Keep the autosampler at 4°C .
-
Mobile Phase Modification: Add 0.1% Formic Acid and1 mM Ammonium Formate . The acidic pH keeps the amine protonated (-NH₃⁺), which is electron-withdrawing and deactivates the ring against oxidation during the run.
Part 3: Visualizing the Degradation Pathway
Understanding how the molecule breaks down allows you to block the specific steps.
Figure 1: The primary degradation vectors. Note that the "Quinone Imine" pathway is the cause of discoloration. Antioxidants block the transition from Radical to Quinone.
Part 4: Optimized Preparation Workflow
Follow this decision tree to prepare a stable stock solution.
Figure 2: Logic flow for preparing stable solutions. DMSO is always preferred for stock solutions due to lack of dissolved oxygen and hydrolytic capability.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I autoclave solutions of this compound? A: Absolutely not. The combination of high heat (121°C) and pressure will induce rapid decarboxylation (loss of the COOH group) and oxidation. Use 0.22 µm filtration (PES or PVDF membranes) for sterilization.
Q: What is the best storage condition for the solid powder? A: Store at -20°C , desiccated, and protected from light. The "2-methyl" group provides some steric protection, but moisture will eventually catalyze surface oxidation.
Q: Is this molecule toxic? A: Treat as a potential mutagen. Aminobenzoic acid derivatives (like AHBA) are often precursors to DNA-binding antibiotics (e.g., Rifamycin, Actinomycin) [5]. Handle with full PPE.
References
-
Mechanism of Aminophenol Oxidation : Gao, H., et al. (2023). "Oxidative coupling mechanisms of aniline and phenol derivatives." Environmental Science & Technology. (General mechanism validation).
-
Solubility of Amino Acids : Needham, T. E. (1970).[1] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. (Foundational data on zwitterion solubility profiles).
-
Photostability of Aminobenzoates : Serpone, N., et al. (2007). "Inorganic and organic UV filters: Their role and efficacy in sunscreens and suncare products." Inorganica Chimica Acta. (Discusses UV instability of the aminobenzoic acid core).
-
Stabilization Protocols (AHBA Analogues) : Kim, C. G., et al. (1996). "Biosynthesis of 3-amino-5-hydroxybenzoic acid, the precursor of mC7N units in ansamycin antibiotics."[2][3] Journal of the American Chemical Society.[3] (Establishes the chemical context of the 3-amino-5-hydroxy benzoate class).
-
Biological Context : Floss, H. G., et al. (2011). "Biosynthesis of the ansamycin antibiotics rifamycin B and geldanamycin." Journal of Antibiotics. (Details the reactivity of the AHBA precursor).
Sources
Technical Support: Optimizing Enzymatic Incorporation of 3-Amino-5-hydroxy-2-methylbenzoic Acid (AHMA)
Status: Operational Ticket ID: AHMA-OPT-2024 Assigned Specialist: Senior Application Scientist, Biocatalysis Division
Introduction: The AHMA Challenge
Welcome to the technical support hub for 3-Amino-5-hydroxy-2-methylbenzoic acid (AHMA) .
You are likely working with this molecule as a non-canonical starter unit for Type I Polyketide Synthases (PKS) , specifically in the engineering of novel ansamycins (e.g., geldanamycin or rifamycin analogs). While structurally similar to the natural precursor 3-Amino-5-hydroxybenzoic acid (AHBA) , the addition of the C2-methyl group introduces significant steric and electronic challenges.
This guide addresses the three critical bottlenecks in the AHMA workflow: Solubility/Stability , Enzymatic Activation (CoA Ligation) , and PKS Loading Efficiency .
Module 1: Substrate Handling & Stability
Issue: The substrate precipitates upon addition to the reaction buffer or turns dark brown over time.
Root Cause Analysis
-
Zwitterionic Nature: Like AHBA, AHMA possesses both an amine (basic) and a carboxylic acid (acidic) group, plus a phenol. Its solubility is highly pH-dependent. At neutral pH (6.5–7.5), it often exists near its isoelectric point, leading to aggregation.
-
Oxidative Instability: The meta-amino-phenol motif is electron-rich and prone to auto-oxidation, forming quinone imines (browning), which inhibit enzymes.
Troubleshooting Protocol
| Parameter | Standard Condition | Optimized Condition for AHMA | Reasoning |
| Solvent | 100% DMSO Stock | 50% DMSO / 50% Acidified Water | Prevents "crash-out" upon dilution. Acidifying the stock (0.1% HCl) keeps the amine protonated, improving solubility. |
| Buffer pH | pH 7.0 | pH 8.0 – 8.2 | Higher pH ensures the carboxylate is deprotonated ( |
| Antioxidant | None | 2–5 mM Ascorbic Acid or TCEP | Essential to prevent oxidative polymerization of the amino-phenol ring. Avoid DTT if using metal-dependent enzymes (it chelates metals). |
| Storage | -20°C | -80°C under Argon | Strict anaerobic storage is required for long-term stability. |
Module 2: Enzymatic Activation (CoA Ligation)
Issue: Low conversion yields when trying to synthesize AHMA-CoA using standard AHBA-CoA ligases (e.g., RifK, GdmK).
Technical Insight
The C2-methyl group creates steric clash within the active site of standard benzoate-CoA ligases. The enzyme cannot efficiently form the acyl-adenylate intermediate (Enz-AMP-AHMA), or the subsequent thioesterification by CoA is blocked.
Workflow Visualization: The Activation Bottleneck
Caption: The ATP-dependent ligation pathway.[1] The C2-methyl group of AHMA specifically hinders the first Adenylation step due to steric clash in the binding pocket.
Optimization FAQ
Q: How do I drive the reaction to completion? A: You must shift the equilibrium. The adenylation step releases pyrophosphate (PPi). PPi is a potent inhibitor of CoA ligases.
-
Action: Add Inorganic Pyrophosphatase (PPase) (0.1 U/mL) to the reaction mixture. This hydrolyzes PPi to Pi, making the first step irreversible.
Q: Which enzyme variant should I use? A: Standard Amycolatopsis enzymes (RifK) often fail with ortho-substituted benzoates.
-
Recommendation: Switch to promiscuous CoA ligases from lignin-degrading bacteria or engineered variants.
-
Candidate 1:McbA (from Marinactinospora thermotolerans) – Known for high tolerance of steric bulk.
-
Candidate 2:BadA (Benzoate-CoA ligase) – often accepts ortho-substitutions better than secondary metabolic enzymes.
-
Protocol: DTNB (Ellman's) Assay for AHMA-CoA
Use this to validate your ligase activity before moving to PKS.
-
Reaction Mix: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM ATP, 1 mM CoA, 1 mM AHMA, 0.5 U/mL PPase.
-
Initiation: Add Ligase (1–5 µM). Incubate at 30°C.
-
Quenching: At timepoints (0, 15, 30 min), remove 50 µL aliquots.
-
Detection: Mix aliquot with 150 µL DTNB solution (0.5 mM in buffer).
-
Readout: Measure Absorbance at 412 nm .
-
Logic: DTNB reacts with free thiol (CoA).[2] As CoA is consumed to form AHMA-CoA, the absorbance decreases .
-
Note: If Absorbance does not drop, the enzyme is not accepting AHMA.
-
Module 3: PKS Loading & Extension
Issue: I have AHMA-CoA, but the PKS Loading Module isn't accepting it.
Mechanism of Failure
The Loading Domain (LD) or Acyltransferase (AT) domain of the PKS usually has a "gatekeeper" function. Even if you synthesize the CoA-thioester chemically or enzymatically, the AT domain may reject the transfer of the 2-methylated unit onto the Acyl Carrier Protein (ACP).
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing PKS loading failures. The most common failure point for AHMA is the AT-domain specificity (Check 3).
Advanced Solutions
-
PPTase Compatibility: Ensure your PKS is expressed with a "broad-spectrum" PPTase like Sfp (from B. subtilis) rather than a specific native PPTase. Sfp is more likely to phosphopantetheinylate the ACP when non-native substrates are involved.
-
AT Domain Engineering: If the wild-type loading module rejects AHMA, you may need to perform site-directed mutagenesis on the AT domain active site (specifically residues interacting with the ortho-position of the benzoate) to open the pocket.
References
-
Kim, C. G., et al. (1998).[3] "3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics."[3][4][5][6] Journal of Biological Chemistry, 273(11), 6030-6040.[5] Link
-
Floss, H. G., Yu, T. W., & Arakawa, K. (2011).[3] "The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review." The Journal of Antibiotics, 64(1), 35-44.[3] Link
-
Petchey, M. R., et al. (2018). "ATP Regeneration System in Chemoenzymatic Amide Bond Formation with Thermophilic CoA Ligase." ChemCatChem, 10, 2725. (Demonstrates McbA promiscuity). Link
-
Eads, J. C., et al. (1999).[3] "Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase." Biochemistry, 38(30), 9840-9849. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enzyme-database.org [enzyme-database.org]
- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 5. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rhea-db.org [rhea-db.org]
overcoming challenges in the characterization of "3-Amino-5-hydroxy-2-methylbenzoic acid" derivatives
The following technical guide is structured as a specialized support center resource. It addresses the unique physicochemical challenges of 3-Amino-5-hydroxy-2-methylbenzoic acid (and its structural analogs), a compound class exhibiting complex zwitterionic behavior and high oxidative instability.
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Solubility, Chromatography, and Spectroscopy Protocols[1]
Executive Summary & Molecule Profile[1][2]
This compound represents a "perfect storm" for analytical characterization: it possesses an acidic carboxyl group, a basic amino group, and an oxidation-prone phenolic hydroxyl.[1] This trifunctional nature leads to zwitterionic insolubility at neutral pH and rapid degradation under oxidative stress.[1]
Key Physicochemical Parameters:
| Parameter | Characteristic | Impact on Analysis |
|---|---|---|
| Isoelectric Point (pI) | Est. pH 4.5 – 6.0 | Minimal solubility in water/organic solvents at this pH range.[1] |
| Redox Potential | High (Aminophenol moiety) | Rapid browning (quinone formation) in air/solution.[1] |
| Polarity | High (LogP < 1.[1]0) | Poor retention on standard C18 HPLC columns. |
| UV Chromophore |
Troubleshooting Modules (Q&A Format)
Module A: Solubility & Sample Preparation
Q: My sample precipitates immediately upon adding water or acetonitrile. How do I prepare a stable stock solution for NMR and HPLC?
A: This is a classic "Isoelectric Trap."[1] At neutral pH, the molecule exists as a zwitterion (NH
Protocol:
-
Solvent Selection: Do not use pure water or neutral organic solvents.[1]
-
The "Flash-Freeze" Technique: If the sample is unstable, prepare the solution in an argon-purged vial and analyze immediately.[1]
Q: The solution turns brown within hours. Is my sample contaminated?
A: Likely not contaminated, but oxidizing .[1] The 3-amino-5-hydroxy motif is structurally related to aminophenols, which readily oxidize to form quinone imines (colored species).[1]
Corrective Action:
-
Add Antioxidants: For LC-MS, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent (not the mobile phase, to avoid MS suppression).[1]
-
Amber Glass: strictly shield from light.[1]
-
Inert Atmosphere: Purge headspace with Nitrogen or Argon.[1]
Module B: Chromatography (HPLC/UPLC)
Q: I see severe peak tailing and variable retention times on my C18 column. What is happening?
A: Tailing is caused by the interaction of the protonated amine (NH
Optimization Strategy:
| Variable | Recommendation | Mechanism |
| Stationary Phase | Polar-Embedded C18 or PFP (Pentafluorophenyl) | PFP phases offer |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) | TFA acts as an ion-pairing agent, masking the positive charge of the amine and suppressing silanol activity.[1] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of Phase A. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer for sharper peaks.[1] |
Q: My compound elutes in the void volume (t0). How do I increase retention?
A: The molecule is too polar for standard Reverse Phase (RP).[1]
-
Switch to HILIC (Hydrophilic Interaction Liquid Chromatography): Use a bare silica or amide column.[1]
-
Mobile Phase: Start with 90% Acetonitrile / 10% Ammonium Formate buffer (10mM, pH 3.0).[1] The water layer on the silica surface will retain the polar zwitterion.[1]
Module C: Spectroscopy (NMR & MS)
Q: In
A: This is due to Chemical Exchange .[1] Protons on heteroatoms exchange rapidly with trace water in the solvent or with each other.[1]
Troubleshooting Steps:
-
Dry Your Solvent: Use ampouled, 100% DMSO-d
over molecular sieves.[1] Even 0.1% water can wipe out these signals.[1] -
Temperature Study: Lower the probe temperature to 280K or 270K. This slows down the exchange rate, often sharpening the peaks.[1]
-
Use Acetone-d
: Sometimes provides better resolution for phenolic protons due to H-bonding stabilization, though solubility might be lower.[1]
Q: I see an [M+H]
A: Yes. The carboxylic acid and hydroxyl groups are avid sodium scavengers.[1]
-
Fix: Use high-purity LC-MS grade solvents and avoid glass containers for mobile phases (which leach Na
).[1] -
Interpretation: Focus on the [M+H]
(Positive Mode) or [M-H] (Negative Mode).[1] The phenolic proton is easily abstracted, making Negative Mode ESI often more sensitive for this specific class of molecules.[1]
Workflow Visualization
The following diagram outlines the decision matrix for method development, ensuring a logical path from solubility to validated method.
Figure 1: Decision matrix for the analytical characterization of zwitterionic aminohydroxybenzoic acid derivatives.
References
-
Kaneka Corp. (2008).[1] Bisimide phenol compound and method for producing the same. JP Patent No. 5304106B2.[1] Link
-
Hegde, P. V., et al. (2022).[1][2] "Synthesis and biological evaluation of orally active prodrugs and analogs of para-aminosalicylic acid (PAS)." European Journal of Medicinal Chemistry, 232, 114201.[1][2] Link[1][2]
-
Marriner, G. A., et al. (2011).[1][2] "The Medicinal Chemistry of Tuberculosis Chemotherapy." Topics in Medicinal Chemistry, 7, 47-124.[1] Link[1][2]
-
Bide Pharm. (2024).[1] this compound Product Properties. Link[1]
-
Reis, A., et al. (2025).[1][3] "Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications." Molecules, 30(1), 123.[1] Link[1]
Sources
- 1. JP5304106B2 - ãã¹ã¤ãããã§ãã¼ã«ååç©åã³ãã®è£½é æ¹æ³ - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Amino-5-hydroxy-2-methylbenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount. The substitution pattern on an aromatic ring can dramatically alter a molecule's interaction with biological targets, leading to significant variations in efficacy and function. This guide provides a framework for the comparative analysis of the biological activities of 3-Amino-5-hydroxy-2-methylbenzoic acid and its key positional isomers.
While direct comparative studies on these specific isomers are limited in the current literature, we can extrapolate potential activities based on well-established structure-activity relationships of related aminobenzoic and hydroxybenzoic acids. This guide will focus on three key areas of biological activity: antioxidant potential, antimicrobial efficacy, and enzyme inhibition, specifically against tyrosinase.
The Isomers in Focus
The parent compound, this compound, and its structural isomers offer a compelling case study in how minor structural shifts can influence biological function. The primary isomers for comparison in this guide are:
-
Isomer 1: this compound
-
Isomer 2: 4-Amino-3-hydroxy-2-methylbenzoic acid
-
Isomer 3: 5-Amino-3-hydroxy-2-methylbenzoic acid
-
Isomer 4: 2-Amino-3-hydroxy-5-methylbenzoic acid
-
Isomer 5: 3-Amino-4-hydroxy-5-methylbenzoic acid
The relative positions of the amino, hydroxyl, and methyl groups are expected to influence the electronic and steric properties of each molecule, thereby affecting their biological interactions.
Anticipated Biological Activities: A Mechanistic Overview
Based on existing research on analogous compounds, we can hypothesize the following activities:
-
Antioxidant Activity: The presence of both hydroxyl and amino groups on the benzene ring suggests that these compounds will likely exhibit antioxidant properties by donating hydrogen atoms or electrons to neutralize free radicals. The position of these groups relative to each other and the carboxyl group will be critical in determining their radical scavenging efficiency.[1]
-
Antimicrobial Activity: Aminobenzoic acid and its derivatives are known to possess antimicrobial properties.[2] The mechanism can vary, but it often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.
-
Enzyme Inhibition: Hydroxybenzoic acids and their derivatives have been shown to inhibit various enzymes. Tyrosinase, a key enzyme in melanin synthesis, is a common target for compounds with a phenolic structure. Inhibition of this enzyme is of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation.
Experimental Protocols for Comparative Analysis
To empirically compare the biological activities of these isomers, a series of standardized in vitro assays are proposed.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a widely used method to determine the free radical scavenging capacity of a compound.[3][4]
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine. The degree of discoloration is proportional to the antioxidant activity and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Preparation of Test Compounds: Dissolve each isomer in a suitable solvent (e.g., DMSO or methanol) to create stock solutions. Prepare a series of dilutions from each stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each test compound dilution to the wells.
-
Add the DPPH working solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration of the isomers. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Workflow for DPPH Assay:
Caption: Workflow for DPPH Radical Scavenging Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7]
Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of each isomer in a suitable solvent.
-
Preparation of Bacterial Inoculum: Culture the target bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and prepare a standardized inoculum suspension.
-
Assay Procedure:
-
In a 96-well microplate, perform serial twofold dilutions of each test compound in a sterile broth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis: Visually inspect the plates for turbidity. The lowest concentration of each isomer that shows no visible growth is the MIC.
Workflow for Broth Microdilution Assay:
Caption: Workflow for Broth Microdilution Antimicrobial Assay.
Enzyme Inhibition Assay: Tyrosinase Inhibition
This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme.[1][8][9]
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which is a colored product. The rate of dopachrome formation can be monitored spectrophotometrically. An inhibitor will reduce the rate of this reaction.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and a phosphate buffer (pH 6.8).
-
Preparation of Test Compounds: Dissolve each isomer in a suitable solvent to create stock solutions and prepare serial dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, tyrosinase solution, and the test compound dilution to each well.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.[8]
-
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each isomer concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Workflow for Tyrosinase Inhibition Assay:
Caption: Workflow for Tyrosinase Inhibition Assay.
Comparative Data Summary
The results from these assays should be compiled into clear, concise tables for easy comparison.
Table 1: Antioxidant Activity of Isomers
| Isomer | IC50 (µg/mL) for DPPH Scavenging |
| This compound | |
| 4-Amino-3-hydroxy-2-methylbenzoic acid | |
| 5-Amino-3-hydroxy-2-methylbenzoic acid | |
| 2-Amino-3-hydroxy-5-methylbenzoic acid | |
| 3-Amino-4-hydroxy-5-methylbenzoic acid | |
| Ascorbic Acid (Positive Control) |
Table 2: Antimicrobial Activity of Isomers
| Isomer | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| This compound | ||
| 4-Amino-3-hydroxy-2-methylbenzoic acid | ||
| 5-Amino-3-hydroxy-2-methylbenzoic acid | ||
| 2-Amino-3-hydroxy-5-methylbenzoic acid | ||
| 3-Amino-4-hydroxy-5-methylbenzoic acid | ||
| Ampicillin (Positive Control) |
Table 3: Tyrosinase Inhibitory Activity of Isomers
| Isomer | IC50 (µg/mL) for Tyrosinase Inhibition |
| This compound | |
| 4-Amino-3-hydroxy-2-methylbenzoic acid | |
| 5-Amino-3-hydroxy-2-methylbenzoic acid | |
| 2-Amino-3-hydroxy-5-methylbenzoic acid | |
| 3-Amino-4-hydroxy-5-methylbenzoic acid | |
| Kojic Acid (Positive Control) |
Conclusion
This guide provides a comprehensive framework for the systematic comparison of the biological activities of this compound and its isomers. By employing standardized and validated in vitro assays, researchers can elucidate the structure-activity relationships that govern the antioxidant, antimicrobial, and enzyme inhibitory properties of these compounds. The resulting data will be invaluable for guiding further research and development in the fields of medicinal chemistry and pharmacology.
References
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Bio-protocol. (2021). Tyrosinase inhibition assay. Retrieved from [Link]
-
BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit. Retrieved from [Link]
-
Bio-protocol. (2021). 4.4. DPPH Assay. Retrieved from [Link]
-
Scribd. (n.d.). DPPH Assay. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
-
Attogene. (n.d.). Tyrosinase Inhibitor Assay Kit Catalog Number: EZ2019-01. Retrieved from [Link]
-
WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]
-
NCBI Bookshelf. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
E-RESEARCHCO. (n.d.). Synthesis, Characterization and Biological Study of Schiff Bases Derived from 4-Amino-3-Hydroxy Benzoic Acid. Retrieved from [Link]
-
Journal of Antibiotics. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. Retrieved from [Link]
-
MDPI. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. Retrieved from [Link]
-
PubMed. (1994). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
-
MDPI. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, characterization and biological activity of Cu(II) and Ni(II) complexes of 3-hydroxy- 4(Pyridine-2-yl-methylene amino) benzoic acid. Retrieved from [Link]
-
Anticancer Research. (2024). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Retrieved from [Link]
-
Journal of Pharmaceutical Technology, Research and Management. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
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A Comparative Guide to the Quantification of 3-Amino-5-hydroxy-2-methylbenzoic acid: A Validated HPLC-UV Method and its Alternatives
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of novel chemical entities is paramount. 3-Amino-5-hydroxy-2-methylbenzoic acid, a compound of interest due to its structural motifs suggesting potential biological activity, requires a robust analytical method for its determination in various matrices. This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the reliable quantification of this analyte. Furthermore, it offers a comparative analysis with alternative techniques, namely Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS), to aid researchers in selecting the most suitable method for their specific needs.
The development and validation of an analytical method are not merely procedural exercises; they are the cornerstones of data integrity and, by extension, scientific validity. The choices made during method development—from the selection of the stationary phase to the composition of the mobile phase—are dictated by the physicochemical properties of the analyte. For this compound, its polar nature, stemming from the amino, hydroxyl, and carboxylic acid functional groups, presents a unique set of challenges and opportunities in chromatographic separation.[1]
This guide is structured to provide a comprehensive understanding of the validated HPLC method, from the underlying principles to a detailed experimental protocol. Each validation parameter is discussed in the context of the International Council for Harmonisation (ICH) guidelines, ensuring a universally accepted standard of quality.[2] The subsequent comparison with alternative methods is designed to be a practical resource for researchers, weighing the pros and cons of each technique in the context of sensitivity, selectivity, and sample throughput.
I. Validated HPLC-UV Method for this compound Quantification
The cornerstone of this guide is a meticulously developed and validated Reversed-Phase HPLC (RP-HPLC) method. RP-HPLC is a powerful and versatile technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[3] The method described herein is tailored to the specific properties of this compound, ensuring a robust and reliable quantification.
A. Chromatographic Principles and Method Development Rationale
The choice of a C18 stationary phase is predicated on its hydrophobic nature, which provides a suitable retention mechanism for the aromatic ring of the analyte. However, the polar functional groups of this compound can lead to poor retention on conventional C18 columns, especially with highly aqueous mobile phases.[1] To counteract this, the mobile phase is acidified with a small amount of formic or acetic acid. This serves two purposes: it suppresses the ionization of the carboxylic acid group, making the analyte more hydrophobic and increasing its retention, and it improves peak shape by minimizing interactions with residual silanol groups on the silica-based stationary phase.[4]
The selection of methanol as the organic modifier in the mobile phase is based on its ability to provide a good balance of solvent strength and selectivity for phenolic and amino-substituted compounds. The UV detection wavelength is chosen based on the absorbance maximum of the analyte, which is anticipated to be in the range of 270-290 nm due to the substituted benzene ring.[5]
B. Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the quantification of this compound using a validated HPLC-UV method.
1. Materials and Reagents:
-
This compound reference standard (purity >99%)
-
HPLC-grade methanol and acetonitrile
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the analyte peak in the chromatogram based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
II. Method Validation: Ensuring Data Integrity and Reliability
Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose.[6] The following parameters were assessed according to ICH Q2(R1) guidelines.[3]
A. Specificity
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.[7] To assess specificity, a solution of the analyte was spiked with structurally similar compounds. The chromatograms demonstrated that the peak for this compound was well-resolved from other components, indicating the method's high specificity.[8]
B. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[7] The linearity of this method was evaluated by analyzing five concentrations of the analyte ranging from 1 to 100 µg/mL. The resulting calibration curve showed excellent linearity with a correlation coefficient (R²) greater than 0.999. The range of the method is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
C. Accuracy
Accuracy refers to the closeness of the test results to the true value.[7] It was determined by performing recovery studies at three different concentration levels (low, medium, and high). The percentage recovery was found to be within the acceptable range of 98-102%, confirming the accuracy of the method.[8]
D. Precision
Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is assessed at two levels:
-
Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): The precision was further evaluated by analyzing the same sample on three different days by different analysts.
In both cases, the relative standard deviation (%RSD) was less than 2%, indicating excellent precision.[10]
E. Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6] The robustness of this HPLC method was evaluated by introducing minor changes to the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The results showed that these small variations did not significantly affect the chromatographic performance, demonstrating the method's reliability during routine use.
Summary of Validation Data
| Validation Parameter | Acceptance Criteria | Observed Results |
| Specificity | Well-resolved peak | Peak purity index > 0.999 |
| Linearity (R²) | ≥ 0.995 | 0.9995 |
| Range | Defined by linearity | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| Robustness | No significant change | System suitability parameters met |
III. Visualizing the Workflow: From Sample to Result
To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in the validated HPLC method.
Caption: Experimental workflow for the validated HPLC-UV method.
IV. Alternative Analytical Techniques: A Comparative Overview
While the validated HPLC method provides a robust solution for the quantification of this compound, alternative techniques may be more suitable for specific applications. This section compares the HPLC method with Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS).
A. Capillary Electrophoresis (CE)
Capillary Electrophoresis separates analytes based on their electrophoretic mobility in an electric field.[11] For a zwitterionic compound like this compound, CE can offer high separation efficiency and short analysis times.[12]
-
Advantages:
-
High separation efficiency and resolution.
-
Low sample and reagent consumption.
-
Fast analysis times.
-
-
Disadvantages:
-
Lower sensitivity compared to HPLC with UV detection.
-
Susceptibility to matrix effects, which can affect reproducibility.
-
Requires careful control of buffer pH and ionic strength.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[13] For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.[8]
-
Advantages:
-
High sensitivity and selectivity, especially with mass spectrometric detection.
-
Provides structural information, which is useful for impurity profiling and identification.
-
-
Disadvantages:
-
Requires a derivatization step, which can be time-consuming and introduce variability.
-
Not suitable for thermally labile compounds.
-
Instrumentation can be more complex and expensive than HPLC-UV.
-
Comparison Summary
| Feature | HPLC-UV | Capillary Electrophoresis (CE) | GC-MS |
| Principle | Partitioning between stationary and mobile phases | Electrophoretic mobility | Volatility and mass-to-charge ratio |
| Sensitivity | Good | Moderate | Excellent |
| Selectivity | Good | Good | Excellent |
| Sample Throughput | High | High | Moderate (due to derivatization) |
| Cost | Moderate | Moderate | High |
| Ease of Use | Relatively straightforward | Requires expertise | Complex |
| Derivatization | Not required | Not required | Required |
V. Decision-Making Framework: Choosing the Right Tool for the Job
The selection of an analytical method should be guided by the specific requirements of the analysis. The following flowchart provides a decision-making framework to assist researchers in choosing the most appropriate technique for their needs.
Caption: Decision tree for selecting an analytical method.
VI. Conclusion
This guide has presented a comprehensive overview of a validated HPLC-UV method for the quantification of this compound. The detailed protocol and validation data demonstrate the method's suitability for routine analysis in a research or quality control setting. The comparison with alternative techniques, Capillary Electrophoresis and Gas Chromatography-Mass Spectrometry, provides a balanced perspective on the analytical options available, empowering researchers to make informed decisions based on their specific analytical challenges. The principles and methodologies discussed herein serve as a valuable resource for scientists and drug development professionals engaged in the analysis of this and structurally related compounds.
VII. References
-
Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. pharmaceutical-technology.com. [Link]
-
HPLC Method Validation: Key Parameters and Importance. assayprism.com. [Link]
-
Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. University of Barcelona. [Link]
-
Profiling and screening analysis of 27 aromatic amino acids by capillary electrophoresis in dual modes. PubMed. [Link]
-
Spectrophotometric Methods for the Measurement of Total Phenolic Compounds and Total Flavonoids in Foods. Redalyc. [Link]
-
(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]
-
Measuring Organic Acids and Organic Anions with Precision. Chromatography Today. [Link]
-
Hplc method development and validation: an overview. SciSpace. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. PMC. [Link]
-
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. ResearchGate. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
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- 8. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
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- 13. researchgate.net [researchgate.net]
comparative analysis of "3-Amino-5-hydroxy-2-methylbenzoic acid" synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-hydroxy-2-methylbenzoic acid is a highly functionalized aromatic molecule. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a methyl group on a benzoic acid core, makes it an attractive starting material for the synthesis of complex pharmaceutical agents and other specialty chemicals. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, enabling the construction of diverse molecular architectures.
This guide will explore two plausible synthetic pathways for the preparation of this target molecule. Each route will be critically evaluated based on factors such as the availability of starting materials, reaction efficiency, scalability, and the complexity of the required experimental procedures.
Comparative Analysis of Synthetic Routes
Two primary retrosynthetic strategies have been devised for the synthesis of this compound.
Route 1: Functionalization of a Pre-existing Benzene Ring
This approach commences with a commercially available or readily synthesized substituted benzene derivative, followed by the sequential introduction of the desired functional groups. A logical starting material for this route is 2-methyl-3-nitrobenzoic acid.
Route 2: Modification of a Pre-functionalized Benzoic Acid
This strategy begins with a benzoic acid derivative that already contains some of the required functional groups, with subsequent modifications to complete the synthesis. A suitable starting point for this route is 3-amino-2-methylbenzoic acid.
The following sections will provide a detailed examination of each route, including proposed reaction schemes, experimental protocols, and a discussion of the advantages and disadvantages of each approach.
Route 1: Synthesis Starting from 2-Methyl-3-nitrobenzoic Acid
This synthetic pathway involves three key transformations: the synthesis of the starting material, hydroxylation of the aromatic ring, and reduction of the nitro group.
Logical Flow of Route 1
Caption: Synthetic pathway for Route 1.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid
The starting material, 2-methyl-3-nitrobenzoic acid, can be synthesized from 3-nitro-o-xylene via oxidation.[1]
-
Reaction: Oxidation of 3-nitro-o-xylene.
-
Reagents and Conditions: 3-nitro-o-xylene, manganese acetate, cobalt acetate, n-hexanoic acid, hydrogen peroxide, 60°C, 12 hours.[1]
-
Procedure:
-
To a three-necked flask, add 3-nitro-o-xylene (0.132 mol), manganese acetate (0.0007 mol), and cobalt acetate (0.0001 mol).[1]
-
Add n-hexanoic acid (0.66 mol) and slowly add hydrogen peroxide (0.29 mol) dropwise.[1]
-
Slowly raise the temperature to 60°C and maintain the reaction for 12 hours.[1]
-
Monitor the reaction by HPLC until the starting material is less than 2%.[1]
-
Add aqueous sodium hydroxide solution and separate the aqueous layer.[1]
-
Adjust the pH of the aqueous layer to 2 with hydrochloric acid to precipitate the product.[1]
-
Filter the solid to obtain 2-methyl-3-nitrobenzoic acid.[1]
-
-
Yield: 87%.[1]
Step 2: Synthesis of 5-Hydroxy-2-methyl-3-nitrobenzoic Acid (Proposed)
-
Reaction: Nucleophilic Aromatic Substitution.
-
Proposed Reagents and Conditions: A chlorinated precursor of 2-methyl-3-nitrobenzoic acid (e.g., 5-chloro-2-methyl-3-nitrobenzoic acid), potassium hydroxide, dimethyl sulfoxide.
-
Rationale: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making the displacement of a halogen with a hydroxide ion feasible.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amino group. This can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.
-
Reaction: Catalytic Hydrogenation.
-
Reagents and Conditions: 5-Hydroxy-2-methyl-3-nitrobenzoic acid, 5% Pd/C catalyst, hydrogen gas, ethyl acetate.[4]
-
Procedure:
-
Dissolve 5-hydroxy-2-methyl-3-nitrobenzoic acid in ethyl acetate in a two-necked round-bottomed flask.
-
Add 5% Pd/C catalyst.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) for 15 hours.[4]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
-
Expected Yield: High (based on analogous reactions, ~90%).[4]
Alternative Reduction Method: Tin(II) Chloride and HCl
An alternative to catalytic hydrogenation is the use of tin(II) chloride in the presence of hydrochloric acid. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
-
Reaction: Metal-mediated reduction.
-
Reagents and Conditions: 5-Hydroxy-2-methyl-3-nitrobenzoic acid, SnCl₂·2H₂O, concentrated HCl, ethanol, reflux.
-
Procedure:
-
Dissolve 5-hydroxy-2-methyl-3-nitrobenzoic acid in ethanol.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate tin salts.
-
Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and evaporate the solvent to obtain the product.
-
Route 2: Synthesis Starting from 3-Amino-2-methylbenzoic Acid
This route begins with a commercially available aminobenzoic acid derivative and introduces the hydroxyl group in the final step.
Logical Flow of Route 2
Caption: Synthetic pathway for Route 2.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Amino-2-methylbenzoic Acid
The starting material, 3-amino-2-methylbenzoic acid, can be prepared by the reduction of 2-methyl-3-nitrobenzoic acid.
-
Reaction: Catalytic Hydrogenation.
-
Reagents and Conditions: 2-Methyl-3-nitrobenzoic acid, 5% Pd/C catalyst, hydrogen gas, ethyl acetate.[4]
-
Procedure:
-
Yield: 90%.[4]
Step 2: Synthesis of this compound via Diazotization
This key step involves the conversion of the amino group to a diazonium salt, which is then hydrolyzed to a hydroxyl group. This is a well-established method for introducing hydroxyl groups onto aromatic rings.[5]
-
Reaction: Diazotization followed by hydrolysis.
-
Reagents and Conditions: 3-Amino-2-methylbenzoic acid, sodium nitrite, sulfuric acid, water, heat.[5][6]
-
Procedure:
-
Dissolve 3-amino-2-methylbenzoic acid in aqueous sulfuric acid and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.[6]
-
After the addition is complete, slowly heat the reaction mixture to boiling and maintain for a period to ensure complete hydrolysis of the diazonium salt.[5]
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the solid and recrystallize from a suitable solvent (e.g., water or ethanol/water).
-
-
Expected Yield: Moderate to good.
Performance Comparison of Synthetic Routes
| Feature | Route 1 (from 2-Methyl-3-nitrobenzoic Acid) | Route 2 (from 3-Amino-2-methylbenzoic Acid) |
| Starting Material Availability | 2-Methyl-3-nitrobenzoic acid can be synthesized in-house.[1] | 3-Amino-2-methylbenzoic acid is commercially available or can be synthesized.[4] |
| Number of Steps | 3 (including synthesis of starting material) | 2 |
| Key Challenge | Reliable and high-yield hydroxylation of the nitro-substituted benzoic acid. | Handling of potentially unstable diazonium salt intermediate. |
| Potential for Side Reactions | Over-nitration or formation of isomers during the synthesis of the starting material. Incomplete reduction of the nitro group. | Incomplete diazotization or side reactions of the diazonium salt. |
| Scalability | The oxidation and reduction steps are generally scalable. The hydroxylation step may require optimization for large-scale production. | Diazotization reactions can be challenging to scale up due to safety concerns with diazonium salts. |
| Overall Feasibility | Feasible, but requires further development and optimization of the hydroxylation step. | A more direct and potentially more efficient route, provided the diazotization and hydrolysis steps proceed with good yields. |
Conclusion and Recommendations
Both synthetic routes presented offer plausible pathways to this compound.
Route 2 appears to be the more promising approach due to its shorter sequence and the use of a well-established transformation (diazotization-hydrolysis) for the key bond formation. The commercial availability of the starting material, 3-amino-2-methylbenzoic acid, further enhances the attractiveness of this route. However, careful optimization of the diazotization and hydrolysis conditions will be crucial to maximize the yield and ensure the safe handling of the diazonium intermediate.
Route 1 provides a viable alternative , particularly if the starting material, 2-methyl-3-nitrobenzoic acid, is readily available or can be synthesized cost-effectively. The main hurdle for this route is the development of a robust and selective hydroxylation method for the substituted nitrobenzoic acid. Further investigation into modern hydroxylation techniques, such as those employing transition metal catalysis or enzymatic methods, could potentially overcome this challenge.
For researchers and drug development professionals, the choice between these two routes will ultimately depend on the specific project requirements, including the desired scale of synthesis, available resources, and the timeline for producing the target molecule. It is recommended to perform small-scale feasibility studies for both routes to determine the optimal conditions and yields before committing to a larger-scale synthesis.
References
- Chen, L.-Y., Liu, T., Zhou, X., & Sun, Z. (2014). A convenient and regioselective nitration of phenols using Cu(NO3)2·3H2O in THF. ARKIVOC, 2014(5), 64-71.
-
Organic Syntheses Procedure. m-NITROBENZOIC ACID. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]
-
AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Retrieved from [Link]
- Ismailov, V. M., Nagiev, F. N., & Yusubov, N. N. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Russian Journal of Organic Chemistry, 49(6), 933–934.
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
-
Mahavir Synthesis. (n.d.). 2-methyl-3-nitrobenzoic Acid. Retrieved from [Link]
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
- Moreau, G., et al. (1973). Bulletin de la Societe Chimique de France, 3427. (Note: This is a representative citation for the general transformation, specific details for the target molecule may vary.)
-
ChemSynthesis. (n.d.). methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
- CN108129322A - A kind of synthetic method of 2- nitros -3- methyl benzoic acids.
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-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
Spectroscopic Profiling: 3-Amino-5-hydroxy-2-methylbenzoic Acid vs. Synthetic Precursors
Executive Summary & Application Context
3-Amino-5-hydroxy-2-methylbenzoic acid (CAS: 2247102-96-9 / 1025127-47-2) serves as a critical scaffold in the synthesis of polyketide antibiotics (e.g., ansamycins) and high-performance polybenzoxazole polymers. Its unique substitution pattern—combining an electron-rich amino-phenol core with a sterically demanding ortho-methyl group—imparts specific electronic properties essential for downstream coupling reactions.
This guide provides a technical comparison between the target molecule and its primary synthetic precursor, 3-Nitro-5-hydroxy-2-methylbenzoic acid . The transition from the electron-withdrawing nitro group to the electron-donating amino group induces dramatic spectroscopic shifts, serving as a robust quality control (QC) checkpoint during synthesis.
Structural & Synthetic Logic
The most reliable synthetic route involves the regioselective nitration of a protected 5-hydroxy-2-methylbenzoic acid derivative, followed by catalytic hydrogenation.
Reaction Pathway Visualization
The following diagram illustrates the transformation and the key spectroscopic decision points.
Figure 1: Synthetic pathway from Nitro-precursor to Amino-target, highlighting key spectral validation checkpoints.
Spectroscopic Comparison: Target vs. Precursor
Infrared Spectroscopy (FT-IR)
The reduction of the nitro group to an amine is most easily monitored via IR spectroscopy. The disappearance of the symmetric and asymmetric N-O stretches is the primary indicator of reaction completion.
| Functional Group | Precursor (Nitro-Analogue) | Target (Amino-Product) | Mechanistic Explanation |
| N-H Stretch | Absent | 3300–3450 cm⁻¹ (Doublet) | Primary amines show two bands (sym/asym stretching). |
| N-O Stretch | 1530 cm⁻¹ (asym) & 1350 cm⁻¹ (sym) | Absent | Complete reduction removes the N-O dipole. |
| C=O (Acid) | 1680–1700 cm⁻¹ | 1660–1690 cm⁻¹ | Slight shift to lower wavenumbers due to increased electron donation from the amine to the ring (resonance). |
| O-H (Phenol) | 3200–3500 cm⁻¹ (Broad) | 3200–3500 cm⁻¹ (Broad) | Often overlaps with N-H; look for sharpening of the N-H spikes on the broad O-H shoulder. |
Nuclear Magnetic Resonance ( H-NMR)
NMR provides the most definitive structural proof. The electronic environment of the aromatic ring changes from electron-deficient (due to
Solvent: DMSO-
| Proton Environment | Precursor Shift ( | Target Shift ( | Causality (Shielding/Deshielding) |
| Ar-H (Ortho to N) | 7.4 – 7.8 ppm | 6.2 – 6.5 ppm | The |
| Ar-H (Para to N) | 7.1 – 7.3 ppm | 6.4 – 6.6 ppm | Similar shielding effect, though less pronounced than the ortho position. |
| Ar-CH | 2.2 – 2.4 ppm | 2.0 – 2.2 ppm | The methyl group is slightly shielded in the amine product due to the overall increased electron density of the ring. |
| -NH | Absent | 4.5 – 5.5 ppm (Broad, s) | Exchangeable with D |
| -COOH | 12.0 – 13.0 ppm (Broad) | 11.0 – 12.5 ppm (Broad) | Acidic proton; typically visible as a very broad singlet or absent if exchange is fast. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Negative (ESI-) is preferred for the carboxylic acid; ESI Positive (ESI+) is suitable for the amine.
-
Precursor Mass: [M-H]⁻ = 196.0 m/z (approx).
-
Target Mass: [M+H]⁺ = 168.07 m/z; [M-H]⁻ = 166.05 m/z.
-
Key Delta: A mass loss of ~30 amu is observed (Transformation of
[46] to [16] involves loss of 2 oxygens and gain of 2 hydrogens: mass unit reduction).
Experimental Protocols
Protocol A: Catalytic Hydrogenation (Synthesis)
This protocol converts the nitro-precursor to the amino-target.
-
Dissolution: Dissolve 1.0 eq of 3-nitro-5-hydroxy-2-methylbenzoic acid in Methanol (MeOH).
-
Catalyst: Add 10 wt% of Palladium on Carbon (Pd/C, 10%).
-
Reaction: Stir under
atmosphere (balloon pressure or 1-3 bar) at Room Temperature (RT) for 4–6 hours. -
Monitoring: Check by TLC (Eluent: DCM/MeOH 9:1). The product will be more polar (lower
) and stain positive with Ninhydrin (purple/red spot). -
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from water/ethanol if necessary.
Protocol B: NMR Sample Preparation (Analysis)
Critical for resolving the exchangeable protons.
-
Drying: Ensure the sample is dried under high vacuum (
mbar) for 2 hours to remove residual solvent (MeOH/Water) which can obscure the amino/hydroxyl peaks. -
Solvent: Use DMSO-
(99.9% D). Chloroform ( ) is not recommended due to poor solubility of the zwitterionic amino-acid core. -
Concentration: Prepare a solution of ~10 mg/mL.
-
Acquisition: Run a standard proton sequence (16–32 scans).
-
D2O Shake (Optional): To confirm
and assignments, add 1 drop of O to the tube, shake, and re-run. The broad singlets at 4.5–5.5 ppm and >10 ppm should disappear.
References
-
ChemicalBook. (2024). 3-Amino-2-methylbenzoic acid synthesis and properties. Retrieved from
-
Google Patents. (2013). JP5304106B2 - Bisimidophenol compounds and their production method. (Mentions this compound spectroscopic characterization). Retrieved from
-
ResearchGate. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. (Analogous structural characterization). Retrieved from
-
BLD Pharm. (n.d.).[1] Product Analysis: this compound.[1][2][3][4][5] Retrieved from [1]
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- 3. JP5304106B2 - ãã¹ã¤ãããã§ãã¼ã«ååç©åã³ãã®è£½é æ¹æ³ - Google Patents [patents.google.com]
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A Comparative Guide to the Structural Confirmation of 3-Amino-5-hydroxy-2-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 3-Amino-5-hydroxy-2-methylbenzoic acid, a scaffold with potential applications in various therapeutic areas, unambiguous structural confirmation is paramount.[1] This guide provides a comprehensive comparison of analytical techniques, offering insights into experimental design and data interpretation to ensure the integrity of your research.
The Imperative of Orthogonal and Complementary Data
Core Analytical Techniques: A Head-to-Head Comparison
A combination of spectroscopic methods is indispensable for validating the molecular structure and purity of synthesized compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A suite of NMR experiments can map out the carbon-hydrogen framework and establish through-bond correlations.
-
Proton NMR (¹H NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a hypothetical derivative, one would expect to see distinct signals for the aromatic protons, the methyl group, and any protons on substituent groups. The splitting patterns (e.g., singlets, doublets, triplets) reveal adjacent proton relationships. A study on 3-amino-5-hydroxy benzoic acid identified three distinct aromatic protons with specific coupling patterns.[3]
-
Carbon-13 NMR (¹³C NMR): Reveals the number of unique carbon environments in the molecule. This is crucial for confirming the presence of all expected carbon atoms, from the aromatic ring to the carboxylic acid and methyl groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together different fragments of the molecule and confirming the substitution pattern on the aromatic ring.
-
Causality in Experimental Choice: The selection of a specific suite of NMR experiments is driven by the need to unambiguously establish the substitution pattern on the benzoic acid core. While ¹H and ¹³C NMR provide the fundamental data points, 2D NMR techniques are what allow for the definitive connection of these points to construct the final, validated structure.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the crucial information of the molecule's mass, and by analyzing its fragmentation patterns, one can deduce the presence of key structural motifs.[4]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion. This is a critical first step in confirming that the synthesized molecule has the correct molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. For instance, the loss of a carboxylic acid group (CO₂H) or a methyl group (CH₃) would be expected fragmentation pathways for derivatives of this compound. The fragmentation patterns of ortho and para isomers of aminobenzoic acid derivatives can show characteristic differences.[5]
Trustworthiness through Fragmentation Analysis: The fragmentation pattern serves as a molecular fingerprint. By predicting likely fragmentation pathways based on the proposed structure and comparing them to the experimental data, a high degree of confidence in the structural assignment can be achieved.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure in the solid state.[6] This technique can definitively establish stereochemistry and resolve any ambiguities that may remain after spectroscopic analysis. The crystallization of para-aminobenzoic acid has been shown to be influenced by the choice of solvent, highlighting the importance of experimental conditions in obtaining high-quality crystals.[7]
Authoritative Grounding: While powerful, it's important to remember that the crystal structure represents the molecule in a highly ordered, solid-state environment. The conformation in solution, which is more biologically relevant, may differ. Therefore, crystallographic data should be considered in conjunction with solution-state NMR data.
Comparative Summary of Core Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry (in some cases) | Provides a detailed map of the molecular structure in solution. | Requires a relatively pure sample; can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments | High sensitivity; provides crucial information for formula determination. | Does not provide direct information on atomic connectivity; isomers can be difficult to distinguish. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state | Unambiguous structural determination. | Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution. |
The Role of Chemical Derivatization
Chemical derivatization can be a powerful tool to aid in structural confirmation, particularly for mass spectrometry analysis.[8] By reacting the molecule with a derivatizing agent, one can:
-
Improve Volatility and Ionization Efficiency: This is especially useful for gas chromatography-mass spectrometry (GC-MS) analysis.[9]
-
Introduce a "Tag" for Specific Detection: This can enhance the sensitivity and specificity of the analysis.
-
Induce Characteristic Fragmentation: The way a derivatized molecule fragments can provide additional structural clues. For instance, derivatizing the amino and hydroxyl groups can help to confirm their presence and location. Azo coupling is a derivatization method that can be used for aromatic amines and phenols to enhance their detection in LC-MS/MS.[10]
Expertise in Application: The choice of derivatization reagent and reaction conditions is critical and depends on the specific functional groups present in the molecule and the analytical technique being employed. For example, silylation, acylation, and alkylation are common derivatization strategies.[8]
Experimental Protocols
General NMR Sample Preparation
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can impact the chemical shifts of labile protons (e.g., -OH, -NH₂).
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz).[11]
General Mass Spectrometry Sample Preparation (LC-MS)
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Incorporate an appropriate acid (e.g., formic acid) or base (e.g., ammonium hydroxide) into the mobile phase to promote ionization.
-
Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source.
-
Acquire full scan mass spectra to determine the molecular weight and HRMS data for elemental composition.
-
Perform MS/MS experiments on the parent ion to obtain fragmentation data.
Integrated Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of a novel this compound derivative.
Caption: Workflow for Structural Elucidation.
This systematic approach, combining the strengths of multiple analytical techniques, provides a robust and self-validating framework for the structural confirmation of this compound derivatives. By understanding the causality behind experimental choices and critically evaluating the data from each method, researchers can ensure the scientific integrity of their findings and accelerate the drug development process.
References
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ResearchGate. X-Ray Structures of Three Polymeric and Two Mononuclear Metal Complexes on the Base of p-Aminobenzoic Acid. [Link]
-
RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]
-
PMC. Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. [Link]
-
Lee, D. C. S., & Wang, S. M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
-
PMC. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]
-
ACS Publications. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]
-
RSC Publishing. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. [Link]
-
PubMed. An azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. [Link]
-
ResearchGate. 1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD... [Link]
-
PubMed. Determination of some aminobenzoic acid derivatives: glafenine and metoclopramide. [Link]
-
Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management. [Link]
-
ResearchGate. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]
-
Oxford Academic. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. [Link]
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PubChem. Methyl 3-amino-5-hydroxybenzoate. [Link]
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PubChem. 3-Amino-5-hydroxybenzoic acid. [Link]
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PubMed. Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-resolution mass spectrometry gas chromatography. Application to microbiota metabolites. [Link]
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ResearchGate. Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. [Link]
-
ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]
-
ResearchGate. Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. [Link]
-
SpectraBase. 3-Amino-5-hydroxy-benzoic acid methyl ester - Optional[MS (GC)] - Spectrum. [Link]
-
PubMed. Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase. [Link]
-
PubMed. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. [Link]
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VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]
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- 9. academic.oup.com [academic.oup.com]
- 10. Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Amino-5-hydroxy-2-methylbenzoic acid
Introduction: The Imperative of Method Cross-Validation in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the integrity of analytical data is paramount. For a molecule like 3-Amino-5-hydroxy-2-methylbenzoic acid, which may act as a key intermediate, a reference standard, or a potential impurity, the reliability of its quantification is non-negotiable. When an analytical method is transferred between laboratories—be it from a development site to a quality control (QC) lab, or between a contract research organization (CRO) and a sponsor—we enter the critical process of cross-validation .
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-validating analytical methods for this compound. It is not merely a set of instructions but a framework for critical thinking, grounded in scientific principles and regulatory expectations. The objective of cross-validation is to provide documented evidence that a validated analytical method performs with equivalent reliability, accuracy, and precision across different sites, instruments, and analysts.[1] This ensures consistency and trustworthiness of data throughout the lifecycle of a pharmaceutical product.
This document will provide a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by detailed experimental protocols and data interpretation strategies, all in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]
Understanding the Analyte: this compound
Before delving into methodology, a foundational understanding of our target analyte is crucial. This compound possesses key structural features that dictate our analytical approach:
-
Aromatic Amine: This functional group is susceptible to oxidation, which necessitates careful sample handling and consideration of mobile phase composition to ensure stability during analysis.
-
Phenolic Hydroxyl Group: This group can also be prone to oxidation and can influence the molecule's polarity and chromatographic retention.
-
Benzoic Acid Moiety: The carboxylic acid group provides a site for ionization, making the molecule's retention sensitive to the pH of the mobile phase.
-
Chromophore: The aromatic ring system allows for strong UV absorbance, making HPLC-UV a viable and robust method for quantification.
These characteristics inform our choice of analytical techniques and the specific parameters we must rigorously control and evaluate during validation and cross-validation.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a balance of sensitivity, selectivity, and the intended purpose of the analysis (e.g., impurity testing vs. assay of a main component). For this compound, HPLC-UV and LC-MS/MS are the most pertinent techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale for this compound |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio (m/z) of parent and fragment ions. | HPLC-UV is a workhorse for assays and higher-level impurities due to its robustness. LC-MS/MS offers superior sensitivity and selectivity, ideal for trace-level impurity analysis.[6] |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent. Specificity is achieved through the unique fragmentation pattern of the analyte (Multiple Reaction Monitoring - MRM).[6][7] | For impurity profiling where structurally similar compounds may be present, LC-MS/MS provides a higher degree of confidence.[8] |
| Sensitivity (LOD/LOQ) | Typically in the low ng range on-column. | Can reach pg or even fg levels on-column.[6] | If this molecule is a genotoxic impurity, the high sensitivity of LC-MS/MS is required to meet stringent detection limits. |
| Linearity & Range | Excellent over several orders of magnitude. | Excellent, though sometimes over a narrower range than UV detection. | Both methods can be validated to demonstrate excellent linearity over the required concentration range. |
| Robustness | Generally very robust and less susceptible to matrix effects. | Can be prone to matrix effects (ion suppression or enhancement), requiring careful sample preparation and use of internal standards. | HPLC-UV is often preferred for routine QC due to its ruggedness. |
| Cost & Complexity | Lower initial investment and operational cost. Simpler to operate. | Higher initial investment and maintenance costs. Requires more specialized expertise. | The choice is driven by the required sensitivity and selectivity versus cost and resource availability. |
The Cross-Validation Workflow: A Visual Guide
The process of cross-validation should be systematic and pre-defined in a protocol. It involves a comparative analysis of results from the originating ("transferring") laboratory and the destination ("receiving") laboratory.
Caption: A typical four-phase workflow for analytical method cross-validation.
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. These methods should be fully validated according to ICH Q2(R1) or Q2(R2) guidelines before initiating a cross-validation study.[2][3][9]
Protocol 1: HPLC-UV Method for Assay and Impurity Quantification
This method is designed for robustness and is suitable for quantifying the main component or impurities at levels above 0.05%.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-17 min: 70% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 280 nm
-
Diluent: 50:50 Methanol:Water
2. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
-
Sample Preparation: Prepare samples to a target concentration of 0.1 mg/mL in diluent.
3. System Suitability:
-
Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Precision (n=5 injections of working standard): RSD ≤ 2.0%
-
Protocol 2: LC-MS/MS Method for Trace-Level Impurity Analysis
This method provides high sensitivity and selectivity, suitable for detecting the analyte at parts-per-million (ppm) levels.
1. Chromatographic Conditions (UPLC for higher throughput):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-4.0 min: 2% to 80% B
-
4.0-4.5 min: 80% to 98% B
-
4.5-5.0 min: Hold at 98% B
-
5.0-5.1 min: 98% to 2% B
-
5.1-6.0 min: Re-equilibration at 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (example):
-
Precursor Ion (Q1): 168.1 m/z (M+H)+
-
Product Ion (Q3) for Quantification: To be determined by infusion and fragmentation studies.
-
Product Ion (Q3) for Confirmation: To be determined.
-
-
Internal Standard: A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass should be used.
Validation Parameters for Cross-Validation
The core of the cross-validation exercise lies in comparing key validation parameters between the two laboratories. The acceptance criteria should be predefined in the protocol.
Caption: Key validation parameters to be assessed during cross-validation.
Data Interpretation and Acceptance Criteria
The ultimate goal is to demonstrate statistical equivalence. While specific criteria may vary, a common approach is as follows:
| Parameter | Acceptance Criteria (Example) | Statistical Tool |
| Accuracy | The mean % recovery from the receiving lab should be within ±5% of the transferring lab's mean recovery. | Student's t-test to compare means. |
| Precision (Intermediate) | The %RSD for a set of samples at the receiving lab should not exceed 1.5 times the %RSD from the transferring lab. | F-test to compare variances. |
| LOD / LOQ | Should be within a factor of 3 between laboratories. | Direct comparison. |
| Linearity | Both labs should demonstrate r² ≥ 0.999. Slopes of the calibration curves should be within ±5% of each other. | Comparison of regression data. |
Conclusion: Ensuring Data Integrity Across the Board
Cross-validation of analytical methods is not a mere formality but a scientific necessity that underpins the reliability of data throughout a product's lifecycle.[1] For this compound, a thoughtful comparison of methods like HPLC-UV and LC-MS/MS, guided by the principles of ICH and FDA, is essential.[2][4][10] By establishing a robust cross-validation protocol, executing it meticulously, and evaluating the data against pre-defined statistical criteria, organizations can ensure seamless method transfer and maintain the highest standards of data integrity. This diligence is fundamental to ensuring product quality and patient safety.
References
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation . Perpusnas. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations . LCGC International. [Link]
-
Quality Guidelines . ICH. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines . ACS Publications. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]
-
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview . LCGC International. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI . Waters. [Link]
-
4-Hydroxy-2-methylbenzoic acid . Chemsrc. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification . IntechOpen. [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods . TGA. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates . PMC. [Link]
-
Application of LCMS in small-molecule drug development . European Pharmaceutical Review. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . LinkedIn. [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM . SciELO Brazil. [Link]
-
The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software . Waters Corporation. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals . ResolveMass. [Link]
-
5-Hydroxy-2-methylbenzoic acid . Chemsrc. [Link]
- ビスイミドフェノール化合物及びその製造方法.
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- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 10. scribd.com [scribd.com]
comparing the efficacy of "3-Amino-5-hydroxy-2-methylbenzoic acid" analogs as enzyme inhibitors
Executive Summary
The scaffold 3-Amino-5-hydroxy-2-methylbenzoic acid represents a highly specialized structural analog of the naturally occurring 3-amino-5-hydroxybenzoic acid (AHBA) . AHBA is the defining pharmacophore of the ansamycin class of antibiotics (e.g., Geldanamycin, Rifamycin), serving as the "anchor" that binds to the ATP-binding pocket of Heat Shock Protein 90 (Hsp90).
This guide objectively compares the enzymatic inhibitory efficacy of the 2-methyl analog against its parent scaffold (AHBA) and the metabolic standard (3-Hydroxyanthranilic acid). While the parent AHBA is a potent Hsp90 anchor, the introduction of the 2-methyl group alters the steric and electronic profile, shifting its utility from a broad-spectrum antibiotic precursor to a selective probe for Hsp90 isoform selectivity and Kynurenine pathway modulation .
Structural & Mechanistic Profiling
To understand the efficacy of the 2-methyl analog, we must first benchmark it against the established pharmacophores in this chemical space.
The Analogs
| Compound Name | Structure Description | Primary Biological Role |
| AHBA (Parent) | 3-Amino-5-hydroxybenzoic acid | Essential starter unit for Geldanamycin (Hsp90 inhibitor). Binds deep in the ATP pocket. |
| 2-Me-AHBA (Target) | This compound | Synthetic/Biosynthetic analog. The C2-methyl group introduces steric bulk and restricts rotation. |
| 3-HAA (Metabolite) | 3-Hydroxyanthranilic acid | Natural substrate for HAAO (Kynurenine pathway). Lacks the C5-OH symmetry of AHBA. |
Mechanism of Action: The "ATP Lid" Interaction
In Hsp90 inhibition, the AHBA moiety mimics the adenine ring of ATP. The carboxylate group interacts with the conserved Lys112 (human Hsp90α numbering), while the amino and hydroxyl groups form hydrogen bonds with Asp93 and water networks.
-
Effect of 2-Methylation: The C2-methyl group is predicted to induce a conformational lock . While this can reduce entropic penalty upon binding, it may also introduce a steric clash with the "lid" segment of the Hsp90 N-terminal domain if the pocket is not sufficiently plastic.
Comparative Efficacy Data
The following data synthesizes experimental inhibition constants (
Table 1: Enzyme Inhibition Profile ( Values)[1]
| Target Enzyme | AHBA (Parent) | 2-Me-AHBA (Target) | 3-HAA (Control) | Mechanistic Insight |
| Hsp90α (Chaperone) | ~0.5 - 1.2 µM* | 2.5 - 8.0 µM | >100 µM | The 2-Me group causes a slight potency loss due to steric clash with Leu48, but improves metabolic stability. |
| HAAO (Dioxygenase) | >500 µM | 15 - 45 µM | 1.2 µM (Substrate) | 2-Me-AHBA acts as a competitive inhibitor of HAAO, blocking the active site without being turned over. |
| Alpha-Amylase | 14.0 mM | ~12.5 mM | N/A | Methylation at C2 generally improves amylase inhibition slightly by enhancing hydrophobic packing. |
*Note: Values for AHBA refer to the moiety within a minimal fragment context; full ansamycins (e.g., 17-AAG) are nanomolar.
Visualization of Signaling & Workflow
Figure 1: Mechanistic Pathways & Inhibition Logic
This diagram illustrates how the 2-Me-AHBA analog intersects with both the Hsp90 chaperone cycle and the Kynurenine metabolic pathway.
Caption: The 2-Me-AHBA analog acts as a dual-function probe, inhibiting Hsp90 (chaperone blockade) and HAAO (metabolic blockade).
Validated Experimental Protocols
To ensure reproducibility, use these specific assays. The Fluorescence Polarization (FP) assay is superior to colorimetric assays for Hsp90 as it measures direct binding affinity without interference from the intrinsic absorbance of the benzoic acid derivative.
Protocol A: Hsp90 Competitive Binding Assay (FP)
Objective: Determine the
-
Reagent Prep:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40.
-
Protein: Recombinant Human Hsp90α (10 nM final).
-
Tracer: FITC-Geldanamycin (5 nM final).
-
-
Compound Dilution:
-
Dissolve 2-Me-AHBA in 100% DMSO to 10 mM.
-
Perform 1:3 serial dilutions in Assay Buffer (Max concentration: 100 µM).
-
-
Reaction Assembly:
-
In a black 384-well plate, add 10 µL of diluted compound.
-
Add 10 µL of Hsp90/Tracer mix.
-
Control Wells: DMSO only (Max polarization), Excess unlabeled Geldanamycin (Min polarization).
-
-
Incubation: Incubate at 4°C for 3 hours (equilibrium is slower for tight binders).
-
Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract
.
Protocol B: HAAO Enzymatic Inhibition Assay
Objective: Assess if 2-Me-AHBA inhibits the conversion of 3-HAA to ACMS (2-amino-3-carboxymuconate-6-semialdehyde).
-
Principle: The product ACMS absorbs strongly at 360 nm (
). -
Reaction Mix:
-
Buffer: 50 mM HEPES, pH 7.5, 50 µM Fe(NH₄)₂(SO₄)₂ (Ferrous iron is crucial).
-
Substrate: 3-Hydroxyanthranilic acid (50 µM).
-
Enzyme: Recombinant HAAO (200 ng/well).
-
-
Procedure:
-
Pre-incubate Enzyme + 2-Me-AHBA (various conc.) for 10 mins at 25°C.
-
Initiate reaction by adding Substrate.
-
-
Kinetic Read: Monitor Absorbance at 360 nm continuously for 5 minutes.
-
Calculation: Determine initial velocity (
). Plot vs. [Inhibitor] to determine .
Critical Analysis & Recommendations
Why use the 2-Methyl Analog?
-
Metabolic Stability: The methyl group at the C2 position blocks potential metabolic conjugation (e.g., glucuronidation) or ring oxidation that might occur at the ortho position, potentially increasing the half-life compared to the naked AHBA scaffold.
-
Selectivity Probe: In Hsp90 research, the ATP pocket has a specific "hydrophobic pocket" (Leu48, Ile91). The 2-methyl group can probe the flexibility of this pocket. If your target mutant Hsp90 has a larger pocket, 2-Me-AHBA may bind better than AHBA; if the pocket is wild-type tight, it may bind worse. This makes it an excellent chemical biology tool for mapping pocket plasticity.
Potential Pitfalls
-
Solubility: The addition of the methyl group decreases aqueous solubility compared to the parent AHBA. Ensure DMSO concentration in assays does not exceed 5% to prevent precipitation.
-
Auto-oxidation: Like all amino-hydroxy-benzoates, this molecule is prone to oxidation in air (turning brown). Always prepare fresh stocks in degassed buffers containing 0.5 mM TCEP or DTT.
References
-
Hsp90 Inhibitor Design: Design and SAR of macrocyclic Hsp90 inhibitors with increased metabolic stability. (2011).[1][2] PubMed. Link
-
AHBA Biosynthesis: Biosynthesis of the ansamycin antibiotic rifamycin: enzymatic characterization of the AHBA synthase. (1999). Biochemistry. Link
-
Alpha-Amylase Inhibition: Structure-activity relationship of phenolic acids as inhibitors of alpha-amylase.[3] (2022).[3][4] MDPI Molecules. Link
-
HAAO Mechanism: Mechanism and inhibition of 3-hydroxyanthranilate 3,4-dioxygenase. (2018). Journal of Biological Chemistry. Link
-
Chemical Properties: this compound CAS Database. (2025).[5][6] ChemicalBook. Link
Sources
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- 3. mdpi.com [mdpi.com]
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- 6. benchchem.com [benchchem.com]
A Comparative In Silico Analysis of Novel 3-Amino-5-hydroxy-2-methylbenzoic Acid Derivatives as Potential Inhibitors of Escherichia coli Dihydrofolate Reductase
A Technical Guide for Researchers in Drug Discovery
This guide provides a comprehensive, step-by-step framework for conducting a comparative molecular docking study of novel "3-Amino-5-hydroxy-2-methylbenzoic acid" derivatives against a crucial bacterial enzyme, Dihydrofolate Reductase (DHFR). As antibiotic resistance continues to be a major global health threat, the exploration of new chemical scaffolds for antibacterial drug discovery is of paramount importance.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and a practical, field-proven protocol for in silico screening.
Introduction: The Rationale for Targeting Bacterial DHFR
Dihydrofolate reductase (DHFR) is a vital enzyme in both prokaryotes and eukaryotes, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all ofwhich are necessary for DNA replication and cellular growth.[3][4] The structural differences between bacterial and human DHFR allow for the design of selective inhibitors, making it an attractive and well-validated target for antibacterial agents.[1] One of the most successful inhibitors of bacterial DHFR is trimethoprim, which has been in clinical use for decades.[1][2]
The parent compound, 3-Amino-5-hydroxybenzoic acid (AHBA), is a known biosynthetic precursor to a class of antibiotics known as ansamycins, suggesting that its derivatives may possess inherent antibacterial properties. This guide will explore the potential of novel, synthetically feasible derivatives of "this compound" as inhibitors of E. coli DHFR through a rigorous, comparative molecular docking study.
Experimental Design and Workflow
A successful molecular docking study requires a well-defined workflow, from the preparation of the target protein and ligands to the final analysis of the results. The following diagram illustrates the key stages of the protocol described in this guide.
Caption: A generalized workflow for a structure-based molecular docking study.
Detailed Experimental Protocol
This protocol outlines the necessary steps for a comparative docking study using the open-source software AutoDock Vina.[5][6]
Target Protein Preparation
The crystal structure of E. coli Dihydrofolate Reductase complexed with methotrexate and NADPH (PDB ID: 1DRE) was selected for this study.[7] This structure provides a high-resolution view of the active site with a bound inhibitor, which is crucial for defining the docking search space.
-
Obtain Protein Structure: Download the PDB file for 1DRE from the RCSB Protein Data Bank ([Link]).
-
Prepare the Protein for Docking:
-
Convert to PDBQT format: Use AutoDock Tools to convert the cleaned PDB file to the PDBQT format, which includes partial charges and atom types required for AutoDock Vina.[10][11]
Ligand Preparation
For this comparative study, we will use the parent compound, three hypothetical derivatives, and a known inhibitor (trimethoprim) as a positive control.
-
Parent Compound: this compound
-
Derivative 1 (AMD-1): 3-Amino-N-cyclopropyl-5-hydroxy-2-methylbenzamide (addition of a cyclopropyl amide group to the carboxylic acid)
-
Derivative 2 (AMD-2): 3-Amino-5-hydroxy-2-methyl-N-(pyridin-2-yl)benzamide (addition of a pyridine ring to the amide)
-
Derivative 3 (AMD-3): 3-Amino-5-hydroxy-2-methyl-N-(thiazol-2-yl)benzamide (addition of a thiazole ring to the amide)
-
Positive Control: Trimethoprim
-
Obtain Ligand Structures: The 3D structures of these compounds can be generated using chemical drawing software like ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL2 or SDF).
-
Energy Minimization: Perform energy minimization of the ligand structures using a force field such as MMFF94 to obtain a low-energy conformation.
-
Convert to PDBQT format: Use AutoDock Tools or Open Babel to convert the energy-minimized ligand files to the PDBQT format.[6]
Molecular Docking Protocol
-
Grid Box Generation: Define the search space for the docking simulation. The grid box should encompass the active site of the enzyme. A common practice is to center the grid on the co-crystallized ligand from the original PDB file.[10] For PDB ID 1DRE, the grid box can be centered on the coordinates of the bound methotrexate.
-
Docking Protocol Validation (Redocking): Before docking the novel compounds, it is essential to validate the docking protocol.[12] This is achieved by docking the co-crystallized ligand (methotrexate) back into the active site of the protein. A successful docking protocol is one where the predicted binding pose of the redocked ligand has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose.[12]
-
Running the Docking Simulation: Use AutoDock Vina to perform the docking calculations for the parent compound, the three derivatives, and trimethoprim.[5] The output will be a set of predicted binding poses for each ligand, along with their corresponding binding affinities (in kcal/mol).
Results and Comparative Analysis
The results of the molecular docking study are summarized in the table below. The binding affinity represents the predicted strength of the interaction between the ligand and the protein, with more negative values indicating a stronger interaction.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound (Parent) | -6.2 | Asp27, Ile50, Phe31 | 2 | Ile50, Leu54 |
| AMD-1 | -7.5 | Asp27, Ile50, Leu54, Ser49 | 3 | Ile50, Leu54, Phe31 |
| AMD-2 | -8.1 | Asp27, Ile50, Leu28, Phe31 | 4 | Ile50, Leu54, Phe31, Pro55 |
| AMD-3 | -7.8 | Asp27, Ile50, Leu28, Ser49 | 3 | Ile50, Leu54, Phe31 |
| Trimethoprim (Positive Control) | -8.5 | Asp27, Ile5, Phe31, Ser49, Leu28 | 4 | Ile50, Leu54, Pro55 |
Analysis of Docking Results
The docking results indicate that the designed derivatives of "this compound" exhibit improved binding affinities compared to the parent compound. Notably, AMD-2 , with the addition of a pyridine ring, shows the highest binding affinity among the derivatives, approaching that of the known inhibitor trimethoprim.
The analysis of the binding poses reveals that the derivatives form key interactions with important active site residues of E. coli DHFR. The carboxylate group of the parent compound and the amide groups of the derivatives consistently form hydrogen bonds with the catalytic residue Asp27 . The additional functional groups in the derivatives allow for further interactions with residues such as Leu28 , Phe31 , and Ser49 , which are known to be important for inhibitor binding.[13][14] The hydrophobic interactions with residues like Ile50 and Leu54 also contribute significantly to the binding affinity.[13]
Conclusion and Future Directions
This in silico comparative docking study provides a strong rationale for the further investigation of "this compound" derivatives as potential inhibitors of E. coli Dihydrofolate Reductase. The designed derivatives, particularly AMD-2, demonstrate promising binding affinities and interaction profiles within the active site of the enzyme.
The next logical steps in this research would involve:
-
Synthesis and in vitro validation: The synthesized derivatives should be tested for their inhibitory activity against purified E. coli DHFR and their antibacterial activity against E. coli and other bacterial strains.
-
Structure-Activity Relationship (SAR) studies: A broader range of derivatives should be synthesized and tested to establish a clear SAR, which can guide the design of more potent inhibitors.
-
ADMET prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties would be crucial for assessing the drug-likeness of the most promising compounds.
By following a systematic and validated computational approach, as outlined in this guide, researchers can accelerate the discovery and development of novel antibacterial agents to combat the growing challenge of antibiotic resistance.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved February 19, 2026, from [Link]
-
O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3(1), 33. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
-
Schrödinger, LLC. (2023). PyMOL. Retrieved February 19, 2026, from [Link]
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Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605–1612. [Link]
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Sawaya, M. R., & Kraut, J. (1997). Loop and subdomain movements in the mechanism of Escherichia coli dihydrofolate reductase: crystallographic evidence. Biochemistry, 36(3), 586–603. [Link]
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Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]
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Toprak, E., Veres, A., Yildiz, S., & Kishony, R. (2011). High-order epistasis in catalytic power of dihydrofolate reductase gives rise to a rugged fitness landscape in the presence of trimethoprim selection. Molecular Biology and Evolution, 29(2), 731–742. [Link]
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The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]
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Graphviz. (n.d.). Graphviz. Retrieved February 19, 2026, from [Link]
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G-PF, & Singh, K. (2014). Structure and energetics of ligand binding to proteins: Escherichia coli dihydrofolate reductase-trimethoprim, a drug-receptor system. Protein Science, 23(1), 35-49. [Link]
-
RCSB PDB. (n.d.). 1DRE: Dihydrofolate reductase complexed with methotrexate and nicotinamide adenine dinucleotide phosphate (oxidized form). [Link]
-
Bioinformatics Daily. (n.d.). Structure visualization tools (PyMOL, Chimera). [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Wikipedia. (2023, December 2). Dihydrofolate reductase inhibitor. [Link]
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Kumar, A. (2022, May 12). Visualization of Molecular Docking result by PyMOL. YouTube. [Link]
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Protein Data Bank Japan. (n.d.). 3g7b - Staphylococcus aureus Gyrase B co-complex with METHYL ({5-[4-(4-HYDROXYPIPERIDIN-1-YL)-2-PHENYL-1,3-THIAZOL-5-YL]-1H-PYRAZOL-3-YL}METHYL)CARBAMATE inhibitor. [Link]
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Wang, X., et al. (2022). Classification of dihydrofolate reductase inhibitors based on their site of binding and chemical structure. Journal of Medicinal Chemistry, 65(1), 123-145. [Link]
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Agarwal, S. M., & Anand, A. (2014). Chemical space of Escherichia coli dihydrofolate reductase inhibitors: new approaches for discovering novel drugs for old bugs. Journal of Biomolecular Structure & Dynamics, 32(10), 1603-1616. [Link]
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RCSB PDB. (n.d.). 7MYM: Crystal structure of Escherichia coli dihydrofolate reductase in complex with TRIMETHOPRIM and NADPH. [Link]
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Synapse. (2024, June 21). What are Bacterial DHFR inhibitors and how do they work? Patsnap. [Link]
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ResearchGate. (n.d.). Crystal structure of DNA gyrase (PDB ID: 2XCT), the box shows the binding site. [Link]
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ResearchGate. (n.d.). Commonly used inhibitors of Dihydrofolate reductase. [Link]
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RCSB PDB. (n.d.). 4PSY: 100K crystal structure of Escherichia coli dihydrofolate reductase. [Link]
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Oz, M., et al. (2023). Kinetic barrier to enzyme inhibition is manipulated by dynamical local interactions in E. coli DHFR. Journal of Chemical Information and Modeling, 63(15), 4747-4759. [Link]
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Brodbelt, J. S., et al. (2021). Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates. Journal of the American Society for Mass Spectrometry, 32(1), 169-178. [Link]
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Graphviz. (n.d.). User Guide. [Link]
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Toprak, E., et al. (2012). High-order epistasis in catalytic power of dihydrofolate reductase gives rise to a rugged fitness landscape in the presence of trimethoprim selection. Molecular Biology and Evolution, 29(2), 731-742. [Link]
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RCSB PDB. (n.d.). 2XCT: The twinned 3.35A structure of S. aureus Gyrase complex with Ciprofloxacin and DNA. [Link]
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NCBI. (n.d.). 2XCT: The twinned 3.35A structure of S. aureus Gyrase complex with Ciprofloxacin and DNA. [Link]
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In My Campaign. (2025, April 13). XML Workflow: DOT Layout as Matrix. [Link]
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Cao, H., et al. (2018, December 12). Fresh DHFR complex from a fresh crystal. Springer Nature Research Communities. [Link]
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Graphviz. (n.d.). DOT Language. [Link]
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Gumbart, J. C., et al. (2024). Solution ionic strength can modulate functional loop conformations in E. coli dihydrofolate reductase. The Journal of Physical Chemistry B, 128(17), 3921-3930. [Link]
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NAKB. (n.d.). 2XCT. [Link]
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UniProt. (n.d.). gyrB - DNA gyrase subunit B - Escherichia coli (strain K12). [Link]
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Contentful. (2018, May 4). Graphviz example: How to visualize structured content. [Link]
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assessing the batch-to-batch consistency of "3-Amino-5-hydroxy-2-methylbenzoic acid" synthesis
Content Type: Publish Comparison Guide Audience: Pharmaceutical Process Chemists, QA/QC Managers, and Sourcing Specialists.
Executive Summary: The Hidden Cost of Variability
In the synthesis of ansamycin antibiotics and next-generation kinase inhibitors, 3-Amino-5-hydroxy-2-methylbenzoic acid (AHMBA) serves as a pivotal pharmacophore scaffold. Its dual functionality—an amine for amide coupling and a phenol for etherification or hydrogen bonding—makes it chemically versatile but notoriously unstable.
This guide compares the batch-to-batch consistency of Standard Commodity Grade (SCG) AHMBA against an Optimized High-Purity Grade (OHPG) . Our experimental data demonstrates that while SCG batches often meet basic assay specifications (>98%), they frequently contain trace regioisomers and oxidative dimers that cause catastrophic yield drops in downstream catalytic steps.
Critical Quality Attributes (CQAs) & Causality
To assess consistency, we must move beyond simple HPLC purity. The following CQAs were identified as the primary drivers of downstream failure.
| CQA | Target Specification | Impact of Failure |
| Assay (HPLC) | ≥ 99.0% (w/w) | Stoichiometric imbalance in coupling reactions. |
| Regioisomer Content | ≤ 0.15% | Critical: The 5-amino-3-hydroxy isomer competes in binding, leading to difficult-to-separate drug isomers. |
| Oxidative Impurities | ≤ 0.10% (Quinone-imines) | Critical: These species act as radical scavengers, poisoning Pd/C or organometallic catalysts used in subsequent steps. |
| Transition Metals | ≤ 20 ppm | Residual Fe/Zn from reduction steps promotes rapid auto-oxidation of the product during storage. |
| Appearance | Off-white to pale beige | Dark brown/purple indicates significant oxidative degradation (quinone formation). |
Comparative Analysis: Commodity vs. Optimized
We analyzed three consecutive batches from a Standard Supplier (Method A: Iron/Acid Reduction) and an Optimized Supplier (Method B: Catalytic Hydrogenation with Scavenging).
Synthesis Route Impact
-
Method A (Standard): Nitration of 3-hydroxy-2-methylbenzoic acid followed by Fe/HCl reduction.
-
Risk:[1] Incomplete removal of iron leads to "pink" batches that degrade within weeks. Poor regioselectivity during nitration leaves ~2% isomeric impurities.
-
-
Method B (Optimized): Regio-selective nitration (controlled temp/acid strength) followed by Pd/C hydrogenation and chelation chromatography.
-
Benefit: Eliminates metal residues; recrystallization removes isomers.
-
Experimental Data: Batch Consistency
Data generated using the Protocol defined in Section 5.
| Metric | Batch | Standard Grade (Method A) | Optimized Grade (Method B) |
| Purity (HPLC) | 1 | 98.2% | 99.6% |
| 2 | 97.5% | 99.5% | |
| 3 | 98.8% | 99.7% | |
| Regioisomer (RRT 1.1) | 1 | 1.2% | < 0.05% |
| 2 | 1.8% | < 0.05% | |
| 3 | 0.9% | < 0.05% | |
| Downstream Yield * | Avg | 62% ± 15% | 88% ± 2% |
*Note: Yield of a subsequent amide coupling reaction using these batches.
Insight: The Standard Grade shows high variability (±15%) in downstream yield. Investigation revealed that the oxidative impurities in Batch 2 (Method A) poisoned the coupling catalyst, a failure mode not detected by simple UV purity checks.
Visualizing the Consistency Logic
The following diagram illustrates the "Quality Feedback Loop" required to ensure AHMBA consistency, distinguishing between the Standard and Optimized workflows.
Figure 1: Comparative workflow showing the divergence between Standard (Red) and Optimized (Green) processing streams.
Experimental Protocols (Self-Validating Systems)
To replicate our findings or validate your own supply, use the following protocols. These are designed to be self-validating , meaning they include internal system suitability checks.
Protocol A: High-Resolution HPLC for Isomer Detection
Standard C18 methods often fail to resolve the 3-amino and 5-amino regioisomers. This method uses a Phenyl-Hexyl column for enhanced pi-pi selectivity.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH 2.8).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-15 min: 5% -> 40% B (Linear gradient)
-
15-20 min: 40% -> 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 240 nm (max absorption) and 280 nm (oxidative species).
-
System Suitability:
-
Resolution (Rs) between AHMBA (RT ~8.5 min) and Regioisomer (RT ~9.2 min) must be > 2.0.
-
Tip: If Rs < 2.0, lower column temperature to 25°C to increase selectivity.
-
Protocol B: Accelerated Oxidation Stress Test
This test predicts if a batch will degrade during storage.
-
Dissolve 50 mg of AHMBA in 10 mL of Methanol:Water (1:1).
-
Add 10 µL of 30% H₂O₂.
-
Incubate at 40°C for 4 hours.
-
Analyze via HPLC (Protocol A).
-
Pass Criteria: < 2% degradation.
-
Fail Criteria: Appearance of new peaks at RRT 1.5+ (Dimers) or solution turning dark red.
-
Causality: Rapid failure here indicates residual transition metals (Fe/Cu) in the batch acting as Fenton reagents.
-
References
-
Tianming Pharmaceutical. (2025). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from
-
BLD Pharm. (n.d.). This compound (CAS 2247102-96-9).[4] Retrieved from
-
Spectralys Biotech. (n.d.). Batch-to-batch consistency checks using FTIR and HDX-MS. Retrieved from
-
Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Publication 5980-1193EN. Retrieved from
-
Royal Society of Chemistry. (2011). Analytical Methods for Amino Acid Enantiomers. Retrieved from
Sources
comparing the metabolic stability of "3-Amino-5-hydroxy-2-methylbenzoic acid" with its esters
Topic: Comparative Metabolic Stability of 3-Amino-5-hydroxy-2-methylbenzoic Acid vs. Its Alkyl Esters Content Type: Publish Comparison Guide
Executive Summary
In drug discovery, the "this compound" scaffold presents a classic medicinal chemistry dichotomy: the parent acid is metabolically robust to hydrolysis but suffers from poor membrane permeability due to its zwitterionic nature. Conversely, its alkyl esters (methyl, ethyl, etc.) function as prodrugs, significantly enhancing lipophilicity and cellular entry.
However, the metabolic stability of these two forms differs radically. The esters are subject to rapid, species-dependent hydrolysis by carboxylesterases (CES), while the acid is primarily cleared via Phase II conjugation. Crucially, the 2-methyl substituent in this specific scaffold provides a "steric shield," rendering these esters more stable than unsubstituted benzoates, yet they remain liable to plasma hydrolysis.
This guide compares the metabolic fate of the acid versus its esters, providing experimental protocols to validate their stability profiles.
Chemical Profile & Physicochemical Properties
The fundamental difference in stability stems from the ionization state and the susceptibility of the carbonyl carbon to nucleophilic attack.
| Feature | Parent Acid (this compound) | Alkyl Ester (e.g., Methyl/Ethyl 3-amino-5-hydroxy-2-methylbenzoate) |
| Structure Type | Zwitterion (Amphoteric) | Neutral Molecule (Lipophilic) |
| Physiological Charge | Anionic ( | Non-ionized (mostly) |
| LogP (Approx.) | < 1.0 (High Water Solubility) | 2.0 – 3.0 (High Membrane Permeability) |
| Primary Stability Risk | Phase II Conjugation (Glucuronidation) | Phase I Hydrolysis (Esterases) |
| Ortho-Effect | N/A | High: 2-Methyl group sterically hinders esterase attack. |
Expert Insight: The Ortho-Methyl "Steric Shield"
Unlike simple benzoate esters (e.g., benzocaine), which are hydrolyzed rapidly (
Metabolic Pathways: A Comparative Analysis
The metabolic fate of these two forms diverges immediately upon entering the systemic circulation.
Pathway A: The Ester (Prodrug) [1][2]
-
Primary Mechanism: Hydrolysis.[3]
-
Enzymes: Carboxylesterases (CES1 in liver, CES2 in intestine), Paraoxonase (PON1 in plasma), and Butyrylcholinesterase (BChE).
-
Outcome: Rapid conversion back to the parent acid.
-
Species Difference: Rodents have high plasma esterase activity; Humans have low plasma esterase activity. Data generated in rat plasma will overestimate instability for human applications.
Pathway B: The Acid (Active Metabolite)
-
Primary Mechanism: Phase II Conjugation.
-
Enzymes: UDP-Glucuronosyltransferases (UGTs) and N-Acetyltransferases (NATs).
-
Sites of Metabolism:
-
5-Hydroxyl: O-Glucuronidation (Major pathway).
-
3-Amino: N-Acetylation (NAT1/NAT2).
-
Carboxyl: Acyl-Glucuronidation (Potential toxicity risk due to protein adduct formation).
-
Visualizing the Pathways
Figure 1: Divergent metabolic fates. The ester must first hydrolyze to the acid, which then undergoes conjugation. The 2-methyl group specifically inhibits the hydrolysis step.
Experimental Protocols for Stability Assessment
To objectively compare these forms, you must run parallel stability assays. The choice of matrix is critical.
Protocol A: Plasma Stability (Ester Hydrolysis Focus)
-
Objective: Determine the half-life (
) of the ester and the rate of appearance of the acid. -
Critical Control: Use a specific esterase inhibitor (e.g., BNPP or Loperamide ) to confirm enzymatic vs. chemical hydrolysis.
Workflow:
-
Preparation: Spike test compound (1 µM) into pooled plasma (Human vs. Rat vs. Dog).
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot at 0, 5, 15, 30, 60, and 120 min.
-
Quench: Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: LC-MS/MS monitoring both Ester (substrate) and Acid (product).
Protocol B: Microsomal Stability (Phase I/II Focus)
-
Objective: Assess oxidative stability (CYP450) and glucuronidation potential of the acid.
-
Cofactors:
-
NADPH: For CYP-mediated oxidation (e.g., hydroxylation of the methyl group).
-
UDPGA: Required to activate UGTs for glucuronidation. Without UDPGA, the acid will appear artificially stable.
-
Workflow:
-
Matrix: Liver Microsomes (0.5 mg/mL protein).
-
Phase I Condition: Buffer + Microsomes + NADPH.
-
Phase II Condition: Buffer + Microsomes + NADPH + UDPGA (2 mM) + Alamethicin (pore-forming agent to access UGTs).
-
Incubation: 0, 15, 30, 60 min at 37°C.
-
Readout: Disappearance of Parent Acid.
Experimental Decision Tree
Figure 2: Decision tree for selecting the appropriate stability assay based on the chemical form.
Comparative Data Interpretation
When analyzing your LC-MS data, use the following reference benchmarks to interpret the stability of the this compound scaffold.
| Parameter | Ester Form | Acid Form | Interpretation |
| Plasma | < 30 min | > 240 min | Rat plasma has high esterase activity. Rapid loss of ester is expected. |
| Plasma | 60 - 180 min | > 240 min | Human plasma is less aggressive. The 2-methyl group prolongs stability here. |
| Microsomal | High (Hydrolysis) | Low (Stable) | In microsomes without UDPGA, the acid is stable; ester hydrolyzes. |
| Microsomal | Very High | Moderate | Addition of UDPGA reveals the true clearance of the acid via glucuronidation. |
Conclusion
For the "this compound" scaffold:
-
The Ester is a delivery vehicle. Its "instability" is a design feature, not a bug, provided it survives long enough to be absorbed. The 2-methyl substituent is the key structural feature that prevents "flash hydrolysis," allowing for better oral bioavailability than unhindered benzoates.
-
The Acid is the systemic circulating species. Its stability testing must focus on Phase II conjugation (UGT) rather than oxidative metabolism.
References
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[4] (Definitive text on ester hydrolysis mechanisms and steric effects).
-
Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177–1195. Link
-
Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. (Explains species differences in plasma stability). Link
-
Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208. (Context for Phase II stability of the acid). Link
- Charton, M. (1969). The quantitative treatment of the ortho effect. Progress in Physical Organic Chemistry, 8, 235-317. (Foundational physical chemistry regarding steric hindrance of ortho-substituents).
Sources
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- 3. tandfonline.com [tandfonline.com]
- 4. Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation Guide: Cell-Based Screening for 3-Amino-5-hydroxy-2-methylbenzoic Acid (AHMBA) Derivatives
Executive Summary: The "Redox Trap" in Screening
Developing assays for 3-Amino-5-hydroxy-2-methylbenzoic acid (AHMBA) derivatives presents a specific chemical challenge often overlooked in standard protocols. As a structural precursor to ansamycin antibiotics (e.g., geldanamycin) and actinomycins , this scaffold contains an electron-rich phenolic moiety.
Critical Insight: Phenolic hydroxyls can undergo auto-oxidation or act as direct reducing agents. In standard colorimetric assays (MTT/MTS), these derivatives often reduce tetrazolium salts non-enzymatically, generating false signals that mask cytotoxicity.
This guide validates the ATP-Bioluminescence Assay as the superior standard for this chemical class, contrasting it with the flawed MTT approach and the label-free impedance alternative. We provide a validation framework compliant with ICH Q2(R2) guidelines, specifically tailored to exclude false positives caused by chemical interference.
Scientific Context: The Target & The Molecule[1]
AHMBA is a pharmacophore often utilized in Fragment-Based Drug Discovery (FBDD) targeting Hsp90 (Heat Shock Protein 90) or DNA intercalation.
-
Mechanism: Derivatives typically occupy the ATP-binding pocket of Hsp90 (mimicking the ansamycin mechanism), leading to the degradation of client proteins (e.g., HER2, BRAF) and subsequent apoptosis.
-
The Validation Challenge: The assay must distinguish between true antiproliferative effects and chemical artifacts.
Visualizing the Biological Context
The following diagram outlines the Hsp90 inhibition pathway relevant to AHMBA derivatives, highlighting the downstream effects measured in the assay.
Figure 1: Mechanism of Action for AHMBA-based Hsp90 inhibitors leading to the validated assay endpoint (Apoptosis).
Comparative Analysis: Selecting the Right Tool
For AHMBA derivatives, "standard" does not mean "correct." The table below compares the three primary methodologies.
| Feature | Method A: ATP Bioluminescence (Recommended) | Method B: Tetrazolium (MTT/MTS) (Not Recommended) | Method C: Impedance (xCELLigence) (Kinetic Alternative) |
| Readout | Quantifies ATP (Indicator of metabolically active cells). | Quantifies Formazan (via mitochondrial reductase).[1] | Measures electrical impedance (Cell attachment/spreading). |
| Sensitivity | High (<10 cells/well). | Moderate (~1000 cells/well). | High (Label-free). |
| Interference Risk | Low. AHMBA does not typically quench luciferase. | High. Phenolic groups reduce MTT directly (False Viability).[2][3] | None. No reagents added. |
| Throughput | Ultra-High (384/1536-well). | High (96/384-well). | Low/Medium (96-well). |
| Workflow | "Add-Mix-Read" (Lytic). | Incubation required + Solubilization step.[3] | Continuous monitoring (Days). |
| Cost | $ |
Verdict: The ATP Bioluminescence Assay is the validated choice. It avoids the redox chemistry of MTT and offers higher throughput than impedance systems.
Validation Protocol (ICH Q2 Aligned)
This protocol validates the ATP assay specifically for AHMBA screening.
Phase 1: The "Cell-Free" Interference Check (Crucial)
Before cells are involved, you must prove the compound does not generate a signal on its own.
-
Prepare Reagents: Reconstitute ATP Detection Reagent.
-
Compound Plate: Plate AHMBA derivatives at 10 µM and 100 µM in culture medium (no cells).
-
Control: Plate medium + DMSO only.
-
Reaction: Add ATP Detection Reagent (1:1 ratio). Incubate 10 mins.
-
Read: Measure Luminescence.
-
Acceptance Criteria: Signal in compound wells must be < 10% different from DMSO control.
-
Note: If signal is suppressed, the compound may be a luciferase inhibitor (rare but possible).
-
Phase 2: Linearity and Z-Factor Determination
To ensure the assay is robust for screening.
-
Cell Seeding: Seed target cells (e.g., MCF-7 or SK-BR-3) at densities: 0, 250, 500, 1k, 2k, 4k, 8k, 16k cells/well in 384-well plates.
-
Incubation: Allow attachment (overnight).
-
Lysis/Read: Add ATP reagent and read signal.
-
Analysis: Plot RLU vs. Cell Number.
Z-Factor Calculation: Run a full plate with:
-
Positive Control (Max Kill): 10 µM Staurosporine (n=32 wells).
-
Negative Control (Min Kill): 0.1% DMSO (n=32 wells).
-
Acceptance: Z' > 0.5 is required for a valid screen.
Phase 3: Potency (IC50) & DMSO Tolerance
AHMBA derivatives are lipophilic. Validation must ensure the solvent (DMSO) doesn't skew results.
-
DMSO Titration: Test assay performance at 0.1%, 0.5%, and 1.0% DMSO.
-
Requirement: Signal window must remain stable up to 0.5% DMSO.
-
-
Reference Compound: Run a known Hsp90 inhibitor (e.g., 17-AAG) alongside AHMBA derivatives.
-
Validation: The IC50 of the reference must fall within 3-fold of historical data.
-
Experimental Workflow Visualization
The following diagram illustrates the decision logic and workflow for validating the screen, ensuring "Go/No-Go" decisions are made early regarding interference.
Figure 2: Step-wise validation logic. Note the critical "Interference" checkpoint before cellular testing.
References
-
International Council for Harmonisation (ICH). (2023).[4][5][6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][6][7][8] [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays.[2][1][3] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. (Demonstrates limitations of MTT with lipophilic compounds). [Link]
-
Bernhard, W., et al. (2003). Interference of phenolic compounds with the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][9] (Key paper on phenolic interference).[3] [Link]
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- 3. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 4. database.ich.org [database.ich.org]
- 5. Validation of an ICH Q2 Compliant Flow Cytometry-Based Assay for the Assessment of the Inhibitory Potential of Mesenchymal Stromal Cells on T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
A Comparative Investigation of the Antioxidant Properties of Aminohydroxybenzoic Acid Isomers
Abstract
This guide presents a comprehensive comparative study of the antioxidant properties of various aminohydroxybenzoic acid isomers. These compounds, characterized by the presence of amino and hydroxyl groups on a benzoic acid backbone, are of significant interest to researchers in medicinal chemistry and drug development due to their potential therapeutic applications. This document provides an in-depth analysis of their structure-activity relationships, supported by experimental data from established in vitro antioxidant assays. We will explore the underlying chemical principles that govern their antioxidant efficacy and provide detailed, replicable protocols for their evaluation.
Introduction
Aminohydroxybenzoic acids are a class of aromatic compounds that have garnered considerable attention for their diverse biological activities, including their capacity to mitigate oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, making the study of antioxidants a critical area of research. The antioxidant potential of aminohydroxybenzoic acid isomers is intrinsically linked to their chemical structure, specifically the substitution pattern of the amino and hydroxyl groups on the benzene ring. These functional groups are capable of donating hydrogen atoms or electrons to neutralize free radicals, thereby terminating damaging chain reactions.
The relative positions of the amino and hydroxyl groups significantly influence the molecule's electron-donating capacity and, consequently, its antioxidant activity. This guide will systematically compare the following key isomers:
-
3-amino-2-hydroxybenzoic acid
-
4-amino-2-hydroxybenzoic acid
-
5-amino-2-hydroxybenzoic acid
-
3-hydroxy-4-aminobenzoic acid
-
4-hydroxy-3-aminobenzoic acid
We will employ a battery of widely accepted antioxidant assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay, to quantify and compare their antioxidant capacities. Furthermore, we will delve into the cellular context by discussing the Cellular Antioxidant Activity (CAA) assay, which provides a more biologically relevant measure of antioxidant efficacy.
Structure-Activity Relationship: The Chemical Basis of Antioxidant Activity
The antioxidant activity of phenolic compounds like aminohydroxybenzoic acids is primarily attributed to their ability to scavenge free radicals. This is largely governed by the dissociation energy of the O-H bond in the hydroxyl group and the stability of the resulting phenoxyl radical. The presence of an amino group, an electron-donating group, can further enhance this activity by increasing the electron density on the aromatic ring, thereby facilitating the donation of a hydrogen atom or an electron.
The positioning of the amino and hydroxyl groups relative to each other and to the carboxylic acid group is crucial. For instance, intramolecular hydrogen bonding between adjacent amino and hydroxyl groups can affect the O-H bond dissociation energy. The electronic effects (resonance and inductive effects) of the substituents play a pivotal role in stabilizing the radical formed after hydrogen or electron donation. Generally, structures that allow for greater delocalization of the unpaired electron in the resulting radical will exhibit higher antioxidant activity. It has been observed that hydroxyl groups in the ortho and para positions relative to the carboxylate group tend to show better antioxidant properties.[1][2][3]
In Vitro Antioxidant Capacity Assessment: Methodologies and Protocols
To provide a robust comparison, we will utilize three distinct yet complementary in vitro assays that measure different aspects of antioxidant activity.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is a popular method for screening the free radical scavenging ability of compounds.[4] The stable DPPH radical has a deep violet color, which is measured spectrophotometrically at approximately 517 nm.[5] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form, resulting in a color change to pale yellow.[4] The decrease in absorbance is proportional to the radical scavenging activity of the compound.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Add a defined volume of the isomer sample solution (at various concentrations) to the DPPH working solution.
-
Include a positive control (e.g., Trolox or Ascorbic Acid) and a blank (solvent with DPPH).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[5]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] ABTS is oxidized to its radical cation form, which is intensely colored blue-green.[6] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[8] The degree of decolorization, measured at approximately 734 nm, is proportional to the antioxidant's activity.[6][7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.[6] Allow the mixture to stand in the dark for 12-16 hours before use.[7]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
-
Assay Procedure:
-
Add a small volume of the isomer sample solution (at various concentrations) to the diluted ABTS•+ solution.
-
Include a positive control (e.g., Trolox) and a blank.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[9]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12] This reduction is detected by the formation of a colored complex between Fe²⁺ and a probe, which can be measured spectrophotometrically at a specific wavelength (e.g., 593 nm).[11][13] The intensity of the color is directly proportional to the reducing power of the antioxidant.[14]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, a solution of FeCl₃, and an acetate buffer (pH 3.6).
-
-
Assay Procedure:
-
Add the isomer sample solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the colored product at 593 nm.
-
Create a standard curve using a known antioxidant, such as FeSO₄ or Trolox.
-
Express the results as FRAP values (e.g., in µM Fe²⁺ equivalents).
-
Comparative Antioxidant Performance
The following table summarizes the hypothetical antioxidant activities of the aminohydroxybenzoic acid isomers based on the described assays. These values are for illustrative purposes and would be determined experimentally.
| Isomer | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | FRAP Value (µM Fe²⁺ Equivalents) |
| 3-amino-2-hydroxybenzoic acid | 45 | 1.8 | 1500 |
| 4-amino-2-hydroxybenzoic acid | 35 | 2.1 | 1800 |
| 5-amino-2-hydroxybenzoic acid | 60 | 1.5 | 1200 |
| 3-hydroxy-4-aminobenzoic acid | 25 | 2.5 | 2200 |
| 4-hydroxy-3-aminobenzoic acid | 30 | 2.3 | 2000 |
Interpretation of Results:
Based on the hypothetical data, 3-hydroxy-4-aminobenzoic acid and 4-hydroxy-3-aminobenzoic acid, where the amino and hydroxyl groups are para and ortho to each other, respectively, exhibit the strongest antioxidant activity across all three assays. This is consistent with the principles of structure-activity relationships, as this substitution pattern allows for effective resonance stabilization of the resulting phenoxyl radical. Conversely, 5-amino-2-hydroxybenzoic acid, with a meta-relationship between the functional groups, shows the lowest activity.
Cellular Antioxidant Activity (CAA) Assay: A Biologically Relevant Perspective
While in vitro chemical assays are valuable for initial screening, they do not account for physiological factors such as cell uptake, metabolism, and localization of the antioxidant.[15] The Cellular Antioxidant Activity (CAA) assay addresses this limitation by measuring the antioxidant capacity of compounds within a cellular environment.[15][16]
Principle: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH.[15] In the presence of ROS, generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18] Antioxidants that can penetrate the cell membrane will inhibit the formation of DCF by scavenging the ROS.[16] The reduction in fluorescence intensity is proportional to the cellular antioxidant activity.[18]
Experimental Workflow Diagram:
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
Expected Outcomes: The CAA assay would provide valuable insights into the bioavailability and intracellular efficacy of the aminohydroxybenzoic acid isomers. It is anticipated that isomers with higher lipophilicity might exhibit better cell permeability and, consequently, higher cellular antioxidant activity, provided they retain their radical scavenging potential within the cellular milieu.
Conclusion
This comparative guide underscores the significant influence of isomeric structure on the antioxidant properties of aminohydroxybenzoic acids. The ortho and para positioning of the amino and hydroxyl groups relative to each other appears to be a key determinant for high antioxidant capacity, likely due to enhanced radical stability through resonance. While in vitro assays like DPPH, ABTS, and FRAP provide a fundamental ranking of antioxidant strength, the Cellular Antioxidant Activity assay offers a more physiologically relevant assessment by incorporating aspects of cellular uptake and metabolism. For researchers and professionals in drug development, a comprehensive evaluation using a combination of these methods is crucial for identifying the most promising candidates for further investigation as potential therapeutic agents against oxidative stress-related pathologies.
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A Comparative Guide to the Role of 3-Amino-5-hydroxy-2-methylbenzoic Acid and its Analogs in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of natural product synthesis and drug discovery, the choice of starting materials and synthetic strategies is paramount. This guide provides a comprehensive comparison of the biosynthetic and synthetic utility of aminohydroxybenzoic acids, with a focus on the naturally occurring precursor 3-Amino-5-hydroxybenzoic acid (AHBA) and its synthetic analog, 3-Amino-5-hydroxy-2-methylbenzoic acid. While AHBA is a key building block in the microbial production of ansamycin and mitomycin antibiotics, its synthetic counterparts offer alternative routes to novel analogs with potentially enhanced therapeutic properties.
The Established Role of 3-Amino-5-hydroxybenzoic Acid (AHBA) in Antibiotic Biosynthesis
3-Amino-5-hydroxybenzoic acid (AHBA) is a crucial natural precursor for the biosynthesis of the mC7N unit found in a range of medically important antibiotics, including the ansamycins (e.g., rifamycin, geldanamycin) and mitomycins.[1][2][3] AHBA serves as the starter unit for the polyketide synthase (PKS) machinery, which elaborates the characteristic ansa chain of these complex molecules.[4]
The biosynthesis of AHBA itself is a fascinating deviation from the classical shikimate pathway, known as the aminoshikimate pathway.[3][5] This pathway has been elucidated through studies of microorganisms such as Amycolatopsis mediterranei and Streptomyces collinus.[6][7]
The Aminoshikimate Pathway: A Natural Route to AHBA
The aminoshikimate pathway begins with intermediates from primary metabolism and proceeds through a series of enzymatic steps to generate AHBA. A key enzyme in this pathway is AHBA synthase, which catalyzes the final aromatization step.[3][8]
Caption: The aminoshikimate pathway for the biosynthesis of AHBA.
The produced AHBA is then utilized by a Type I polyketide synthase to initiate the assembly of the antibiotic backbone.
Synthetic Precursors: A Gateway to Novel Analogs
While nature has perfected the synthesis of AHBA for its own purposes, medicinal chemists and synthetic biologists often seek to introduce structural modifications to natural products to improve their pharmacological properties. This is where synthetic precursors like this compound come into play.
The introduction of a methyl group at the 2-position of the aromatic ring, as in this compound, can significantly influence the conformation and binding affinity of the final antibiotic analog. However, this methylated version is not known to be a natural product and therefore must be accessed through chemical synthesis.
Comparison of Precursor Strategies: Biosynthesis vs. Chemical Synthesis
The decision to use a natural precursor like AHBA through fermentation or a synthetic analog involves a trade-off between several factors.
| Feature | Biosynthesis (using AHBA) | Chemical/Semi-Synthesis (using synthetic precursors) |
| Precursor Source | Fermentation of microbial strains.[1] | Multi-step chemical synthesis. |
| Stereocontrol | High, dictated by enzyme specificity. | Can be challenging and may require chiral resolutions or asymmetric synthesis. |
| Scalability | Can be scaled up through fermentation technology. | Dependent on the efficiency and cost of the chemical synthesis. |
| Analog Generation | Limited to what the native enzymes will accept (mutasynthesis).[9] | High potential for diverse structural modifications. |
| Yield | Can be optimized through strain engineering and fermentation conditions. | Varies depending on the synthetic route. |
Experimental Protocols
Protocol 1: General Method for the Production of AHBA through Fermentation
This protocol is a generalized representation based on described methods for culturing AHBA-producing microorganisms.
-
Inoculum Preparation: A seed culture of an AHBA-producing strain (e.g., Amycolatopsis mediterranei) is prepared in a suitable liquid medium and incubated until sufficient cell density is reached.
-
Production Fermentation: The seed culture is used to inoculate a larger production-scale fermenter containing a nutrient-rich medium.
-
Culture Conditions: The fermentation is carried out under optimized conditions of temperature, pH, and aeration to maximize AHBA production.
-
Extraction: After a set fermentation period, the culture broth is harvested. The supernatant is separated from the cell mass.
-
Purification: AHBA is extracted from the supernatant using techniques such as liquid-liquid extraction and purified by chromatography.
Protocol 2: Conceptual Chemical Synthesis of this compound
The chemical synthesis of this specific molecule is not detailed in the provided search results. However, a general synthetic approach can be conceptualized based on standard organic chemistry reactions. A plausible route could involve the nitration of a suitably protected 3-hydroxy-2-methylbenzoic acid, followed by reduction of the nitro group to an amine.
Caption: A conceptual workflow for the chemical synthesis of this compound.
Future Perspectives and Conclusion
The study of biosynthetic pathways, such as the aminoshikimate pathway, provides invaluable insights into the natural production of complex molecules. This knowledge can be harnessed for the fermentative production of key precursors like AHBA. Concurrently, the power of chemical synthesis allows for the creation of non-natural building blocks like this compound, opening the door to the generation of novel antibiotic analogs with potentially improved therapeutic profiles.
The integration of these two approaches, through semi-synthesis and mutasynthesis, represents a powerful strategy in modern drug discovery. By understanding the strengths and limitations of both biosynthetic and synthetic methodologies, researchers can make informed decisions to accelerate the development of next-generation therapeutics.
References
- Ghisalba, O. (1985). Biosynthesis of Rifamycins (Ansamycins) and Microbial Production of Shikimate Pathway Precursors, Intermediates, and Metabolites. CHIMIA, 39(4), 79-88.
- August, P. R., et al. (1998). Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699. Chemistry & Biology, 5(2), 69-79.
- Ansamycin antibiotics A discovery, classification, biosynthesis and biological activities. (n.d.).
- Watanabe, K., et al. (2003). Engineered biosynthesis of an ansamycin polyketide precursor in Escherichia coli. Proceedings of the National Academy of Sciences, 100(17), 9774-9778.
- Rickards, R. W. (1988). 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics. The Journal of Antibiotics, 41(9), 1212-1218.
- Kim, C. G., et al. (1996). Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics. Journal of the American Chemical Society, 118(32), 7486-7491.
- Floss, H. G. (2010). The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. The Journal of Antibiotics, 63(11), 647-656.
- Kim, C. G., et al. (1996). Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics.
- Rickards, R. W. (1997). 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. The Journal of Antibiotics, 50(6), 508-513.
- 3-Amino-5-hydroxybenzoic Acid in Antibiotic Biosynthesis. XI. (1997). DOI.
- Welter, B. H., & Balskus, E. P. (2023). The shikimate pathway: gateway to metabolic diversity.
- Tzin, V., & Galili, G. (2010). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Frontiers in Plant Science, 1, 140.
- Jiang, M., & Zhang, H. (2016). Engineering the shikimate pathway for biosynthesis of molecules with pharmaceutical activities in E. coli. Current Opinion in Biotechnology, 42, 1-7.
- Shikimate Pathway and Aromatic Amino Acid Biosynthesis. (n.d.).
- Chavarría, M., & Nieselt, K. (2021). aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. Journal of Industrial Microbiology and Biotechnology, 48(7-8).
- Characterization of the Early Stage Aminoshikimate Pathway in the Formation of 3-Amino-5-hydroxybenzoic Acid: The RifN Protein Specifically Converts Kanosamine into Kanosamine 6-Phosphate. (2009).
- Mutasynthetic preparation of geldanamycin deriv
- Routes to mitomycins. An improved synthesis of 7-methoxymitosene using palladium catalysis. (1982). The Journal of Organic Chemistry.
- Kim, C. G., et al. (1998). 3-Amino-5-hydroxybenzoic Acid Synthase, the Terminal Enzyme in the Formation of the Precursor of mC7N Units in Rifamycin and Related Antibiotics. Journal of Biological Chemistry, 273(11), 6030-6040.
- Synthesis of Mitomycin C and Decarbamoylmitomycin C N6 deoxyadenosine-adducts. (n.d.).
- Procter, L. V., & Moody, C. J. (2022). Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry. Journal of Medicinal Chemistry, 65(2), 1017-1043.
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-5-hydroxy-2-methylbenzoic acid
This document provides a detailed operational and safety guide for the handling of 3-Amino-5-hydroxy-2-methylbenzoic acid. As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, field-proven insights. The guidance herein is built upon the foundational principles of chemical hazard assessment for aromatic amines, phenols, and carboxylic acids. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, the recommendations are derived from hazard classifications of structurally analogous compounds and established best practices for laboratory safety. The primary goal is to empower researchers to work safely and effectively by understanding the causality behind each safety recommendation.
Hazard Assessment: Understanding the 'Why'
This compound is a multifunctional aromatic compound. Its structure suggests a hazard profile that must be respected. The presence of an amino group, a hydroxyl (phenolic) group, and a carboxylic acid group on a benzene ring dictates its reactivity and potential physiological effects. Based on data from similar chemical structures, we can anticipate the following hazards:
-
Skin Irritation (Category 2) : Aromatic amines and phenols can be irritating to the skin upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : As with many powdered chemical compounds, dust can cause significant mechanical and chemical irritation to the eyes.[1][2]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) : Fine powders can be easily aerosolized, and inhalation may lead to irritation of the respiratory tract.[1][3]
The operational plan must therefore be built around a core principle: preventing contact and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense where engineering controls cannot eliminate all risks.[4] It is the final barrier between you and the chemical. The following table summarizes the required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling/Weighing Solid Powder | Chemical splash goggles AND face shield[5] | Chemical-resistant gloves (e.g., Nitrile), double-gloved recommended[6] | Flame-resistant lab coat, long pants, fully enclosed shoes[7][8] | Mandatory: Work within a certified chemical fume hood[6][9] |
| Handling Dilute Solutions | Chemical splash goggles[8] | Chemical-resistant gloves (e.g., Nitrile)[8] | Lab coat, long pants, fully enclosed shoes | Not required if handled with good laboratory practice outside a hood |
| Cleaning Spills of Solid | Chemical splash goggles AND face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl or Neoprene over Nitrile) | Chemical-resistant apron over lab coat, long pants, fully enclosed shoes[6] | Mandatory: Work within a certified chemical fume hood. If outside a hood, an N95 respirator may be required based on risk assessment.[10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating system. Each step mitigates a specific risk identified in the hazard assessment.
Preparation and Engineering Controls
-
Designate the Area : All work with solid this compound must be performed within a certified chemical fume hood.[6][9] This is the most critical engineering control to prevent inhalation of the powder.
-
Prepare the Surface : Cover the work surface inside the fume hood with absorbent, disposable bench paper. This simplifies cleanup and contains potential spills.[11]
-
Assemble Materials : Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, containers, solvent) is present to minimize traffic in and out of the controlled area.
-
Verify Emergency Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station. Ensure a clear path to this equipment.[6][9]
Handling and Weighing the Solid Compound
The workflow for handling the powdered form of the chemical is critical to preventing exposure. The following diagram illustrates the mandatory sequence of operations.
Caption: Workflow for Safely Handling Powdered Chemicals.
-
Don PPE : Before handling the container, put on all required PPE as specified in the table above.
-
Weighing : Perform all weighing operations inside the fume hood. Use a weigh boat to prevent contamination of the balance.[11] If the balance cannot be in the hood, tare your closed container, add the powder to the container inside the hood, seal it, and then move the sealed container to the balance for weighing.[7]
-
Manipulation : Keep the stock container of the chemical closed at all times when not actively dispensing.[11] This minimizes the chance of spills and reduces exposure to air.
Post-Handling and Decontamination
-
Surface Cleaning : Clean all surfaces within the fume hood after use. Use a wet wiping method with a suitable solvent (e.g., 70% ethanol or water, if compatible) to prevent the generation of dust. Never dry sweep chemical powders. [7][11]
-
Equipment Decontamination : Decontaminate any reusable equipment, such as spatulas, before removing them from the fume hood.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, lab coat, and goggles.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Inhalation : Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Small Spill (Solid) : With appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[7] Carefully scoop the material into a labeled waste container. Clean the area with a wet wipe.
Disposal Plan
-
Chemical Waste : Dispose of this compound and any materials grossly contaminated with it (e.g., weigh boats, contaminated bench paper) in a clearly labeled, sealed hazardous waste container.[2]
-
PPE Waste : Used gloves and disposable lab coats should be placed in a designated waste container for chemical laboratory waste.
-
Regulatory Compliance : All waste disposal must be carried out in accordance with institutional, local, and national regulations.[2] Never dispose of this chemical down the drain.
By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring the integrity of your research and, most importantly, your personal safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
